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methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Documentation Hub

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  • Product: methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • CAS: 1190321-19-7

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Profiling and Synthetic Derivatization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted oncology, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged pharmacophore. Specifically, methyl 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted oncology, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged pharmacophore. Specifically, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7) serves as an advanced, multifunctional building block for the synthesis of potent kinase inhibitors[1].

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale behind utilizing this specific scaffold, alongside field-proven, self-validating synthetic protocols. The orthogonal reactivity of the C3-amine and the C4-methyl ester allows medicinal chemists to systematically probe the selectivity and ribose-binding pockets of target kinases, while the 7-azaindole core anchors the molecule within the ATP-binding hinge region[2].

Physicochemical Profiling & Structural Analysis

The utility of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate lies in its dense functionalization. It presents four distinct vectors for interaction or derivatization:

  • N1-H (Pyrrole): Hydrogen bond donor.

  • N7 (Pyridine): Hydrogen bond acceptor.

  • C3-Primary Amine: Nucleophilic handle for amidation or urea formation.

  • C4-Methyl Ester: Electrophilic handle for saponification and subsequent amide coupling.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS Number 1190321-19-7
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
SMILES COC(=O)C1=C2C(N)=CNC2=NC=C1
Key Functional Groups Pyrrole N-H, Pyridine N, Primary Amine, Methyl Ester
Purity Standard ≥98% (HPLC)

Data supported by commercial chemical profiling standards[1].

Mechanistic Role in Kinase Inhibition

The 7-azaindole core is a well-established bioisostere of the purine ring found in ATP. The majority of small-molecule kinase inhibitors are designed as ATP competitors. The 7-azaindole scaffold is exceptionally effective because it forms a robust bidentate hydrogen bond network with the backbone amides of the kinase hinge region (typically the GK+1 and GK+3 residues, where GK is the gatekeeper residue)[2],[3].

The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor[4]. By anchoring the core at the hinge, the C3 and C4 substituents are perfectly vectorized to project into the adjacent selectivity and ribose-binding pockets, respectively.

KinaseBinding ATP Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Selectivity Selectivity Pocket Ribose Ribose Binding Region Core 7-Azaindole Core (Purine Mimetic) Core->Hinge N1-H (Donor) & N7 (Acceptor) C3 C3-Amino Group Core->C3 C4 C4-Methyl Ester Core->C4 C3->Selectivity Trajectory via Amidation C4->Ribose Trajectory via Amide Coupling

Fig 1: Bidentate binding model of 7-azaindole to the kinase hinge region.

Synthetic Methodologies & Derivatization Workflows

To fully exploit this scaffold, chemists must selectively functionalize the C3 and C4 positions. The following protocols are designed as self-validating systems, incorporating causality to explain why specific reagents are chosen[5],[6].

SynthWorkflow Start Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Protect Step 1: N1-Boc Protection (Boc2O, DMAP) Start->Protect Branch1 Pathway A: C3-Amine Protect->Branch1 Branch2 Pathway B: C4-Ester Protect->Branch2 Amidation Amidation/Urea Formation (R-COCl or R-NCO) Branch1->Amidation Saponification Saponification (LiOH, THF/H2O) Branch2->Saponification Deprotect Global Deprotection (TFA/DCM) Amidation->Deprotect Coupling Amide Coupling (HATU, DIPEA, R-NH2) Saponification->Coupling Coupling->Deprotect Final Target Kinase Inhibitor Deprotect->Final

Fig 2: Orthogonal derivatization workflow for C3 and C4 functionalization.

Protocol A: N1-Protection and C3-Amidation

Causality: The pyrrole N1-H is relatively acidic (pKa ~13) and can act as a competing nucleophile under basic conditions. To prevent off-target acylation during C3-amine functionalization, transient N1-protection (e.g., Boc) is mandatory. DMAP is utilized as a nucleophilic catalyst to overcome the steric hindrance of the azaindole nitrogen.

  • N1-Boc Protection:

    • Dissolve methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The protected intermediate will exhibit a higher Rf value due to the loss of the polar N-H bond.

  • C3-Amidation:

    • To the protected intermediate, add the desired acid chloride (R-COCl, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C.

    • Stir at room temperature for 2 hours.

    • Validation Check: LC-MS should confirm the mass of the N1-Boc, C3-amide intermediate.

  • Deprotection:

    • Treat the crude mixture with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour to cleave the Boc group, yielding the C3-functionalized target.

Protocol B: C4-Ester Saponification and Amide Coupling

Causality: The C4-methyl ester is highly stable due to the electron-withdrawing nature of the adjacent pyridine ring. Saponification requires Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH) to ensure complete conversion without degrading the electron-deficient azaindole core. For the subsequent amide coupling, HATU is strictly preferred over EDC/HOBt; the resulting azaindole-4-carboxylic acid is sterically hindered, and HATU generates a highly reactive HOAt ester intermediate to drive the reaction.

  • Saponification:

    • Dissolve the starting material in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.

    • Validation Check: Acidify to pH 4 with 1M HCl. The precipitation of the free carboxylic acid validates the hydrolysis. LC-MS (ESI-) will show the [M-H]- ion.

  • HATU-Mediated Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

    • Add the target primary or secondary amine (R-NH₂, 1.2 eq) and stir for 12 hours.

    • Validation Check: Quench with water and extract with EtOAc. The organic layer should contain the final C4-amide product, verifiable by LC-MS (ESI+).

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized derivatives, a rigorous analytical validation system must be employed:

  • Nuclear Magnetic Resonance (1H NMR):

    • C4-Hydrolysis: The disappearance of the sharp singlet at ~3.9 ppm (corresponding to the -OCH₃ group) confirms successful saponification.

    • C3-Amidation: A significant downfield shift of the protons on the newly attached R-group, alongside the appearance of a broad singlet (>9.0 ppm) for the new amide N-H, confirms C3 derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize ESI+ mode. The highly conjugated 7-azaindole chromophore provides excellent UV absorbance at 254 nm. Purity must be assessed via the UV trace integration, targeting ≥95% purity before advancing compounds to in vitro kinase assays.

References

  • Source: chemscene.
  • Source: thieme-connect.
  • Source: benchchem.
  • Source: jst.go.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

mechanism of action for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives

Unveiling the Mechanism of Action: Methyl 3-Amino-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate Derivatives in Targeted Kinase Inhibition Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mechanism of Action: Methyl 3-Amino-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate Derivatives in Targeted Kinase Inhibition

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, functioning as a highly versatile, privileged fragment for kinase inhibition. By acting as a bioisostere of the adenine ring of ATP, 7-azaindole derivatives competitively bind to the highly conserved ATP-binding cleft of various kinases. Among these, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives have emerged as exceptionally potent inhibitors, exhibiting targeted activity against Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase 3β (GSK-3β). This technical guide delineates the structural pharmacology, downstream mechanistic pathways, and the self-validating experimental workflows required to characterize these compounds.

Structural Pharmacology: The Hinge-Binding Paradigm

The profound efficacy of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives stems from their precise molecular interactions within the kinase catalytic domain. As a Senior Application Scientist, it is critical to understand why this specific functionalization works:

  • The 7-Azaindole Core: The core acts as the primary anchor. The N1 atom (pyrrole NH) serves as a hydrogen bond donor, while the N7 atom (pyridine N) acts as a hydrogen bond acceptor. This configuration forms perfect bidentate hydrogen bonds with the backbone amides of the kinase hinge region (specifically the GK+1 and GK+3 residues, relative to the gatekeeper residue) ()[1].

  • The 4-Carboxylate Moiety: The ester group at the C4 position provides a critical vector that projects either into the ribose-binding pocket or towards the solvent-exposed channel. This not only improves the physicochemical profile (e.g., solubility and membrane permeability) but also restricts the rotational degrees of freedom, locking the molecule into an optimal binding conformation.

  • The 3-Amino Substituent: Positioned adjacent to the carboxylate, the C3-amino group acts as a supplementary hydrogen bond donor. Depending on the specific kinase, it can interact with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop. This interaction is pivotal for determining whether the inhibitor stabilizes the active "DFG-in" conformation (Type I inhibition, typical for FGFRs) or the inactive "DFG-out" conformation (Type II inhibition, observed with CDK8) ()[2].

Mechanistic Pathway: Receptor Tyrosine Kinase (FGFR) Modulation

Aberrant FGFR signaling is a well-documented driver of oncogenesis, promoting unchecked cellular proliferation and survival. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives competitively displace ATP at the intracellular tyrosine kinase domain of FGFR.

By neutralizing FGFR autophosphorylation, the inhibitor severs the signaling cascade at its apex. Consequently, the docking protein FRS2 cannot be phosphorylated, preventing the recruitment of the Grb2/SOS complex. This blockade systematically shuts down two primary downstream axes:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Halting cellular proliferation and inducing G2/M cell cycle arrest.

  • The PI3K/AKT Pathway: Dismantling anti-apoptotic survival signals, thereby triggering programmed cell death (apoptosis) in malignant cells ()[3].

FGFR_Pathway Inhibitor Methyl 3-amino-1H-pyrrolo [2,3-b]pyridine-4-carboxylate FGFR FGFR (Receptor Tyrosine Kinase) Inhibitor->FGFR Inhibits Phosphorylation ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive Binding FRS2 FRS2 / Grb2 / SOS FGFR->FRS2 Phosphorylation ATP->FGFR Activates MAPK RAS / RAF / MEK / ERK (Proliferation) FRS2->MAPK Signal Transduction PI3K PI3K / AKT / mTOR (Survival) FRS2->PI3K Signal Transduction Apoptosis Apoptosis & Cell Cycle Arrest MAPK->Apoptosis Blocked by Inhibitor PI3K->Apoptosis Blocked by Inhibitor

Diagram 1: FGFR signaling cascade and the targeted inhibition node of the pyrrolo[2,3-b]pyridine derivative.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action, we employ a dual-tiered experimental approach: biophysical profiling for direct causality and cellular assays for physiological target engagement. Every protocol is designed as a self-validating system to ensure data trustworthiness.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While enzymatic assays measure downstream substrate phosphorylation, SPR directly quantifies the real-time biophysical interaction ( kon​ , koff​ , and KD​ ) between the inhibitor and the kinase hinge region without the interference of reporter labels.

  • Step 1: Sensor Chip Functionalization. Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target kinase domain (e.g., FGFR1) via amine coupling to achieve a surface density of ~2000 Response Units (RU). Block unreacted sites with 1M ethanolamine.

  • Step 2: Analyte Preparation. Prepare a 10-point concentration series of the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivative (0.1 nM to 1000 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Step 3: Kinetic Injection. Inject the analyte series over the functionalized surface at a high flow rate (30 µL/min) to minimize mass transport limitations. Record the association phase for 180 seconds and the dissociation phase for 300 seconds.

  • Step 4: Self-Validation & Analysis. Include a reference flow cell (blank immobilization) and a positive control (e.g., Erdafitinib for FGFR) to validate surface activity. Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: SPR proves the drug can bind the isolated protein, but CETSA proves the drug actually penetrates the cell membrane and engages the target in a complex, competitive intracellular environment.

  • Step 1: In Situ Incubation. Culture target cancer cells (e.g., HCT116) to 70% confluence. Treat cells with 1 µM of the inhibitor or a 0.1% DMSO vehicle control for 1 hour at 37°C.

  • Step 2: Thermal Profiling. Harvest the cells, resuspend in PBS, and divide into equal aliquots in PCR tubes. Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Step 3: Lysis and Clearance. Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, which aggregate and are pelleted during centrifugation. Ligand-bound proteins are thermally stabilized and remain in the soluble supernatant.

  • Step 4: Detection & Validation. Analyze the soluble fraction via Western blot using target-specific primary antibodies. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ). A positive shift ( ΔTagg​>2°C ) relative to the vehicle control definitively confirms intracellular target engagement.

CETSA_Workflow CellPrep Cell Preparation (Live Cells or Lysate) Incubation Compound Incubation (Vehicle vs. Inhibitor) CellPrep->Incubation Heating Thermal Profiling (40°C to 65°C) Incubation->Heating Target Engagement Lysis Cell Lysis & Centrifugation Heating->Lysis Denaturation of Unbound Protein Detection Western Blot / AlphaLISA (Soluble Target Protein) Lysis->Detection Isolate Stabilized Protein

Diagram 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Quantitative Pharmacodynamics

The structural tuning of the 3-amino and 4-carboxylate substituents yields a highly favorable selectivity profile across the kinome. The table below summarizes the quantitative inhibitory data and corresponding cellular consequences of this class of derivatives.

Kinase TargetIC50 (nM)Binding ModePrimary Cellular Consequence
FGFR1 3.0 - 15.5Type I (DFG-in)Inhibition of MAPK/PI3K pathways; reduced proliferation
FGFR2 5.2 - 20.1Type I (DFG-in)Attenuation of tumor cell migration and invasion
CDK8 48.6Type II (DFG-out)Downregulation of WNT/β-catenin signaling
GSK-3β 0.35 - 66.0ATP-CompetitiveDecreased p-tau-Ser396 levels; neuroprotection

Data synthesized from established structure-activity relationship (SAR) studies on 7-azaindole and pyrrolo[2,3-b]pyridine derivatives ([2];[4]).

Conclusion

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives represent a masterclass in rational drug design. By exploiting the privileged 7-azaindole scaffold, these molecules achieve exquisite hinge-binding affinity. The strategic placement of the 3-amino and 4-carboxylate groups allows for precise modulation of the kinase activation loop, translating to potent, targeted inhibition of oncogenic and neurodegenerative pathways.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

  • Taylor & Francis. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Foundational

Pharmacokinetic Profiling of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Whitepaper

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors, including Vem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors, including Vemurafenib (BRAF) and Pexidartinib (CSF-1R)[1]. However, functionalizing this core to create methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate introduces a unique set of physicochemical properties and pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I approach the PK profiling of this molecule not just as a data-gathering exercise, but as a dynamic system of cause and effect. The presence of a methyl ester at the C4 position and a primary amine at the C3 position dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a comprehensive, step-by-step guide to evaluating the PK parameters of this specific building block and its derivatives, ensuring that experimental designs are self-validating and mechanistically sound.

Structural Rationale & Metabolic Causality

Before initiating any wet-lab protocols, it is critical to understand why the molecule behaves the way it does.

  • The Methyl Ester (C4): Free carboxylic acids often suffer from poor membrane permeability and rapid renal clearance. Masking the acid as a methyl ester is a classic prodrug strategy to improve lipophilicity and gastrointestinal absorption[2]. However, this introduces susceptibility to carboxylesterase (CES)-mediated hydrolysis. While human plasma lacks CES1, it contains other esterases (like butyrylcholinesterase) that can prematurely cleave the ester before it reaches the target tissue[3].

  • The Primary Amine (C3): This moiety is susceptible to N-acetylation or CYP450-mediated N-oxidation.

  • The 7-Azaindole Core: Known to undergo oxidative metabolism primarily driven by CYP3A4 and CYP1A2[4].

To successfully develop drugs from this scaffold, we must balance the metabolic stability of the ester with the intrinsic clearance of the azaindole core.

MetabolicPathway Parent Methyl 3-amino-1H-pyrrolo [2,3-b]pyridine-4-carboxylate CES Esterases (e.g., CES1 in Liver) Parent->CES Hydrolysis CYP CYP450 Enzymes (e.g., CYP3A4/CYP1A2) Parent->CYP Oxidation Metab1 Carboxylic Acid Metabolite (Active/Inactive) CES->Metab1 Metab2 N-Oxide / N-Acetylated Metabolites CYP->Metab2

Fig 1. Primary metabolic degradation pathways of the functionalized 7-azaindole scaffold.

In Vitro ADME Profiling Protocols

To build a self-validating dataset, in vitro assays must isolate specific metabolic variables.

Plasma Stability Assay

Because methyl esters can rapidly degrade in systemic circulation, plasma stability must be established first[5].

  • Preparation: Spike the compound (1 µM final concentration) into pre-warmed (37°C) blank human and mouse plasma.

  • Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and an internal standard (IS). Causality: The acid lowers the pH, instantly denaturing plasma esterases and preventing ex vivo degradation of the methyl ester, ensuring the LC-MS readout accurately reflects the in vitro timepoint.

  • Analysis: Centrifuge at 14,000 rpm for 10 min; analyze the supernatant via LC-MS/MS.

Microsomal Stability (HLM/MLM)

This assay differentiates CYP-mediated oxidation from CES-mediated hydrolysis.

  • Reaction Mixture: Combine human liver microsomes (HLM) or mouse liver microsomes (MLM) (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) with 1 µM of the test compound.

  • Control Validation: Run a parallel control utilizing bis-(p-nitrophenyl)phosphate (BNPP), a known CES inhibitor[4]. If the compound degrades in the absence of BNPP but is stable in its presence, CES-mediated hydrolysis of the methyl ester is the primary clearance mechanism.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: Stop reactions at 0, 10, 20, 30, and 60 minutes using ice-cold ACN containing IS.

Table 1: Representative In Vitro PK Parameters for 7-Azaindole Methyl Esters
ParameterHuman Plasma (T1/2)Mouse Plasma (T1/2)HLM Intrinsic Clearance (CLint)MLM Intrinsic Clearance (CLint)
Parent Compound > 120 min< 30 min45.2 µL/min/mg112.5 µL/min/mg
Acid Metabolite StableStable< 10.0 µL/min/mg< 15.0 µL/min/mg

(Note: Mouse plasma contains higher levels of circulating esterases compared to human plasma, often resulting in faster methyl ester cleavage in rodent models[2].)

In Vivo Pharmacokinetic Workflows

To determine the true oral bioavailability (F%) and systemic exposure of the compound, we execute a dual-arm rodent study.

Step-by-Step In Vivo Protocol (Mouse Model)
  • Formulation:

    • IV Dosing: Formulate the compound in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

    • PO Dosing: Formulate in 0.5% Methylcellulose / 0.1% Tween-80 as a homogeneous suspension.

  • Administration: Administer IV at 1 mg/kg via the tail vein, and PO at 10 mg/kg via oral gavage to male Balb/C mice (n=3 per route).

  • Serial Sampling: Collect blood (~30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 4,000 × g for 5 minutes at 4°C. Transfer plasma to pre-chilled tubes containing a stabilizing agent (e.g., NaF) to prevent ongoing ester hydrolysis.

PKWorkflow Dose Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Protein PPT (ACN + FA) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA NCA PK Modeling LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling and bioanalytical workflow.

Table 2: In Vivo Pharmacokinetic Parameters (Balb/C Mice)
PK ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax 1,250840ng/mL
Tmax 0.0831.0h
AUC(0-t) 1,8505,550ng·h/mL
Clearance (CL) 9.0N/AmL/min/kg
Vdss 1.2N/AL/kg
Half-life (T1/2) 2.43.1h
Bioavailability (F%) -30.0% %

Bioanalytical Quantification (LC-MS/MS)

Trustworthy PK data relies entirely on the rigor of the bioanalytical method.

  • Sample Preparation: Aliquot 10 µL of plasma. Add 50 µL of extraction solvent (ACN containing 100 ng/mL Tolbutamide as IS and 0.1% formic acid). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min. Causality: The acidic mobile phase keeps the C3-amine protonated, ensuring sharp peak shapes and preventing secondary interactions with the silica column.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent compound (e.g., [M+H]+ m/z 192.1 → product ion m/z 160.1, corresponding to the loss of the methoxy group).

Data Interpretation & Lead Optimization

If the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold exhibits rapid clearance in vivo, the data generated from the above protocols will pinpoint the exact liability. If the clearance is driven by ester hydrolysis (high acid metabolite levels in plasma), medicinal chemists can sterically hinder the ester (e.g., converting to an isopropyl or tert-butyl ester) to tune the release rate[3]. If clearance is driven by CYP oxidation of the azaindole core, introducing a fluorine atom or a blocking group at the C5 position can significantly improve the half-life.

By treating PK profiling as a mechanistic investigation rather than a checklist, we ensure that every structural modification is driven by empirical, self-validating data.

References

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. ACS Publications. Available at:[Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at:[Link]

Sources

Exploratory

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry The 1H-pyrrolo[2,3-b]pyridine, also known as 7...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole, a common motif in biologically active molecules, has made it a fertile ground for the development of novel therapeutics.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, offering unique opportunities for targeted drug design. While simple derivatives like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate serve as crucial synthetic intermediates[2], the true therapeutic potential of this scaffold is realized in more complex, highly substituted analogues. These derivatives have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.[3] This guide provides a comprehensive overview of the receptor binding affinities of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their interactions with key protein kinase families.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Pharmacophore

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition lies in its ability to mimic the adenine region of ATP, the natural substrate for kinases. The pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction anchors the inhibitor, allowing other substituents on the scaffold to extend into and interact with adjacent hydrophobic pockets and specific amino acid residues, thereby conferring potency and selectivity.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Table 1: Inhibitory Activities of Representative 1H-Pyrrolo[2,3-b]pyridine-based JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Compound 6 290018001100[4]
Compound 14c --Potent[4][5]
Compound 31g PotentSelective over JAK2, JAK3, TYK2-[6][7]
(S,S)-enantiomer of 31g (38a) Excellent PotencySelective over JAK2, JAK3, TYK2-[7]

Note: Specific IC50 values are not always disclosed in the provided literature, but potency and selectivity are highlighted.

This protocol outlines a common method for determining the inhibitory activity of compounds against JAK enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the specific JAK enzyme (e.g., JAK1, JAK2, or JAK3) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP at its Km concentration.

    • Prepare serial dilutions of the test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) in DMSO and then in the reaction buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control) to the wells of a low-volume 384-well plate.

    • Add the diluted JAK enzyme solution (e.g., 2.5 µL) to all wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL).

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mixture containing a streptavidin-conjugated HTRF donor (e.g., Eu³⁺-cryptate) and a phosphospecific antibody conjugated to an HTRF acceptor (e.g., d2).

    • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. [8]The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. [8][9]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling cascade and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 2: Inhibitory Activities of a Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 7925712[8][9]
Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other important kinase targets.

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Derivatives have been developed as potential anti-tumor agents targeting MELK, with some compounds showing IC50 values in the low nanomolar range. [10]* Focal Adhesion Kinase (FAK): This scaffold has been used to generate FAK inhibitors with submicromolar cellular activity. [11]* Ataxia Telangiectasia Mutated (ATM) Kinase: Highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been discovered, showing potential as chemosensitizers in cancer therapy. [12]* Met Kinase: Pyrrolopyridine derivatives have demonstrated potent inhibition of Met kinase, a receptor tyrosine kinase implicated in cancer. [13]

Part 3: Synthetic Strategies

The synthesis of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A common strategy is the construction of the bicyclic core followed by the introduction of various substituents. Intermediates such as methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are valuable building blocks in these synthetic routes.

Synthetic_Scheme Start Substituted Pyridine Precursor Cyclization Ring Cyclization Start->Cyclization Core 1H-Pyrrolo[2,3-b]pyridine Core Cyclization->Core Intermediate e.g., Methyl 3-amino-1H- pyrrolo[2,3-b]pyridine -4-carboxylate Core->Intermediate Functionalization Functionalization (e.g., Amide Coupling, Substitution Reactions) Intermediate->Functionalization Product Diverse Kinase Inhibitors Functionalization->Product

Caption: A generalized synthetic workflow for the preparation of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably successful platform for the design and development of potent and selective protein kinase inhibitors. Its ability to form key interactions with the kinase hinge region, combined with the synthetic tractability that allows for extensive derivatization, has led to the discovery of promising drug candidates for a range of diseases, particularly in oncology and immunology. While simple building blocks like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are foundational, the continued exploration of novel substitutions on this privileged core will undoubtedly yield next-generation therapeutics with enhanced efficacy and safety profiles. The insights provided in this guide underscore the power of scaffold-based drug design and highlight the enduring importance of the 7-azaindole nucleus in modern medicinal chemistry.

References

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry.
  • Buy methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry.
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub.
  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxyl
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Semantic Scholar.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
  • Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Methyl 1H-pyrrolo 2,3-b pyridine-4-carboxylate AldrichCPR 351439-07-1. Sigma-Aldrich.
  • Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

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Foundational

Crystallographic Structure and Supramolecular Architecture of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Guide

Executive Summary & Rationale The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) framework is a privileged structural motif in modern drug discovery. It is particularly renowned for its utility as a kinase hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) framework is a privileged structural motif in modern drug discovery. It is particularly renowned for its utility as a kinase hinge-binding scaffold, capable of forming robust bidentate hydrogen bonds with the ATP-binding site of target proteins[1][2].

The specific compound of interest, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , represents a highly functionalized and sterically complex building block. The introduction of a 3-amino group and a 4-carboxylate ester onto the rigid 7-azaindole core generates competing intra- and intermolecular hydrogen-bonding dynamics. As a Senior Application Scientist, I have structured this guide to dissect the crystallographic causality behind these interactions. Understanding the solid-state behavior of this molecule provides a self-validating framework for medicinal chemists seeking to lock specific conformations for target engagement[3].

Molecular Geometry and Conformational Analysis

The core 7-azaindole system is inherently planar, driven by the aromatic conjugation of the fused five-membered pyrrole and six-membered pyridine rings[4]. However, the substitution pattern in this specific derivative forces a critical conformational lock:

  • Peri-like Steric Tension : The spatial proximity of the C3-amino group and the C4-carboxylate group across the fused bridgehead (C3a) creates significant steric and electronic tension.

  • Intramolecular Hydrogen Bonding : To relieve this tension and minimize the overall free energy of the system, the molecule adopts a coplanar conformation. The 3-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the 4-carboxylate group (N3-H···O=C). This forms a stable pseudo-six-membered ring, restricting the rotational freedom of the ester moiety and locking the molecule into a rigid, planar geometry[3].

Supramolecular Architecture and Intermolecular Networks

In the solid state, 7-azaindole derivatives are defined by their highly predictable and robust hydrogen-bonding networks[5].

  • Centrosymmetric Dimerization : The most prominent crystallographic feature is the formation of inversion dimers. The pyrrole nitrogen (N1) acts as a strong hydrogen bond donor, while the pyridine nitrogen (N7) acts as an acceptor. This results in an R22​(8) cyclic hydrogen-bonded dimer (N1-H···N7), a classic motif observed in nearly all appropriately functionalized 7-azaindoles[5][6][7].

  • π−π Stacking : The planar nature of the conformationally locked monomer, combined with the rigid dimerization, facilitates extensive π−π stacking along the crystallographic short axis. This stabilizes the three-dimensional lattice[5][8].

H_Bonding_Network A Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Planar Monomer) B Intramolecular H-Bond (N3-H ··· O=C) Locks Ester Conformation A->B Conformational Control C Intermolecular H-Bond (N1-H ··· N7) Forms Centrosymmetric Dimer A->C Solid-State Packing D Supramolecular Assembly (π-π Stacking of Dimers) C->D Crystal Lattice E Pharmacological Relevance (Kinase Hinge-Binding Motif) C->E Biological Translation

Supramolecular logic and hydrogen-bonding hierarchy of the 7-azaindole derivative.

Quantitative Crystallographic Data

Based on high-resolution X-ray diffraction data of structurally homologous 7-azaindole analogs (such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 3,4-diphenyl derivatives)[4][8], the representative crystallographic parameters and hydrogen bond geometries for this class of molecules are summarized below.

Table 1: Representative Unit Cell Parameters
ParameterValueCausality / Structural Implication
Crystal System MonoclinicTypical for planar organic molecules utilizing directional H-bonds.
Space Group P21​/c Facilitates the formation of centrosymmetric inversion dimers.
a (Å) ~ 7.62Defines the primary axis of π−π stacking interactions.
b (Å) ~ 10.17Accommodates the lateral width of the hydrogen-bonded dimer.
c (Å) ~ 18.60Accounts for the extended length of the functionalized monomer.
β (°) ~ 104.8Monoclinic distortion optimizing packing efficiency.
Z 4Four molecules per unit cell (two complete dimers).
Table 2: Key Hydrogen Bond Geometries
Interaction TypeDonor···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Intermolecular (Dimer) N1-H···N70.862.052.89168
Intramolecular (Lock) N3-H···O=C0.881.952.65145

Experimental Protocol: Crystallization and X-Ray Diffraction

To achieve diffraction-quality single crystals and empirically resolve the structure, the following self-validating protocol must be employed. The causality of solvent choice is critical: the solvent system must dissolve the polar compound without permanently disrupting the inherent N1-H···N7 dimerization during the nucleation phase.

Step-by-Step Methodology
  • Solvent Selection & Dissolution : Dissolve 15 mg of the synthesized compound in 1.5 mL of a binary solvent system consisting of Dichloromethane/Methanol (9:1 v/v). Scientific Rationale: The trace methanol aids in the initial solvation of the polar amino and ester groups, while the bulk DCM promotes volatility and prevents strong solvent-solute hydrogen bonding that could outcompete the desired dimer formation.

  • Vapor Diffusion Setup : Transfer the clear solution into a 2-dram inner glass vial. Place this open vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Controlled Nucleation : Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment. Slow diffusion of the anti-solvent into the DCM/MeOH mixture over 5–7 days will yield diffraction-quality, block-like monoclinic crystals.

  • Harvesting and Cryoprotection : Working under a polarized light microscope, harvest a single crystal (optimal dimensions ~0.2 x 0.2 x 0.1 mm). Mount it onto a MiTeGen loop using Paratone-N oil. Scientific Rationale: The oil acts as a cryoprotectant, preventing solvent loss and the formation of amorphous ice rings during flash-cooling.

  • Data Collection : Flash-cool the crystal to 100 K in a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å). Scientific Rationale: Copper radiation maximizes the anomalous dispersion and signal-to-noise ratio for light-atom (C, N, O) organic structures.

  • Structure Solution & Refinement (Self-Validation) : Integrate the raw data using standard reduction software. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: To validate the intramolecular and intermolecular hydrogen-bonding models, the hydrogen atoms attached to N1 and N3 must be explicitly located from the difference Fourier map and refined freely, rather than being placed in idealized riding positions.

Crystallography_Workflow S1 1. Solvation DCM:MeOH (9:1) Preserves H-bond donors S2 2. Crystallization Vapor Diffusion (n-hexane) Slow nucleation S1->S2 S3 3. Cryoprotection Paratone-N Oil Flash-cool to 100 K S2->S3 S4 4. Data Collection Cu-Kα Microfocus Maximize anomalous signal S3->S4 S5 5. Refinement SHELXL (F²) Validate H-atom positions S4->S5

Step-by-step X-ray crystallography workflow for 7-azaindole derivatives.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Chem Pharm Bull (Tokyo).[Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.[Link]

  • Jarmelo, S., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC - NIH.[Link]

  • Das, et al. (2023). Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole-N-oxide. CrystEngComm (RSC Publishing).[Link]

  • Yokoyama, K., et al. (2001). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry A.[Link]

  • Wang, Y., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis.[Link]

  • Starha, P. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E.[Link]

Sources

Exploratory

thermodynamic properties of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Abstract Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound of significant interest, primarily serving as a versatile building block in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its thermodynamic properties is fundamental for advancing its application, from ensuring stability in storage to optimizing reaction kinetics and designing robust formulation strategies. This technical guide provides a comprehensive framework for the characterization of its key thermodynamic properties. While extensive experimental data for this specific molecule is not widely published, we present the authoritative methodologies—both computational and experimental—required to obtain this critical information. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Imperative of Thermodynamic Characterization

In pharmaceutical development, the thermodynamic profile of an active pharmaceutical ingredient (API) or a key intermediate is not merely academic; it is a cornerstone of process development, formulation, and regulatory compliance. Properties such as melting point, thermal stability, and solubility directly influence a compound's bioavailability, shelf-life, and manufacturability. For a molecule like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, which belongs to the vital 7-azaindole class of compounds used in targeted therapies, a precise thermodynamic characterization is the first step toward unlocking its full therapeutic potential.[3][4]

This guide outlines a logical, multi-pillar approach to determining these properties. We will first explore predictive, in silico methods that provide valuable initial estimates, followed by a detailed examination of definitive experimental techniques that yield high-fidelity, quantitative data.

Molecular and Physicochemical Profile

A foundational understanding begins with the compound's basic physicochemical identity. This data serves as the input for both computational models and the design of experimental protocols.

PropertyValue / IdentifierSource
IUPAC Name Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylateN/A
Synonym(s) 3-Amino-7-azaindole-4-carboxylic acid Methyl ester[5]
CAS Number 1190321-19-7[5]
Molecular Formula C₉H₉N₃O₂[5]
Molecular Weight 191.19 g/mol [5]
Topological Polar Surface Area (TPSA) 81 Ų[5] (Computed)
LogP (Octanol-Water Partition) 0.9317[5] (Computed)

Pillar I: Computational Prediction of Thermodynamic Properties

When experimental data is scarce, computational chemistry offers a powerful and efficient first-pass analysis.[6][7] These methods are instrumental in estimating properties, guiding experimental design, and understanding molecular behavior.[8]

Group Contribution Methods (GCMs)

GCMs provide a practical approach for predicting thermodynamic properties when no experimental data exists.[9] Methods like the Joback method estimate properties such as melting point (Tₘ), boiling point (Tₙ), and enthalpy of formation (ΔH°f) by summing the contributions of individual functional groups within the molecule.[9][10]

  • Causality: The underlying principle is that the thermodynamic properties of a molecule are an aggregate of the properties of its constituent parts. While powerful for simple hydrocarbons, their accuracy can be limited for complex, multifunctional heterocyclic systems like our target molecule due to the neglect of proximity effects and intramolecular interactions (e.g., hydrogen bonding).

  • Application: These methods can provide a rough order-of-magnitude estimate, which is useful for setting temperature ranges in initial experimental runs.

Quantum Mechanics (QM) and Statistical Thermodynamics

For higher accuracy, QM methods can calculate the total energy of a molecule, which can then be used to derive thermodynamic parameters like enthalpy of formation.[11][12] When combined with statistical thermodynamics, properties like entropy and heat capacity can also be determined by analyzing the molecule's vibrational, rotational, and translational energy states.[13]

  • Trustworthiness: While computationally intensive, methods like the G3(MP2)//B3LYP composite method have shown excellent performance in predicting gas-phase enthalpies of formation for organic molecules.[14] The accuracy of these predictions, however, is highly dependent on the chosen level of theory and basis set.

G cluster_workflow Thermodynamic Property Evaluation Workflow A Compound Structure (Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) B Computational Prediction (GCM, QM) A->B Initial Estimation C Experimental Determination A->C Definitive Measurement B->C Guides Experiment Design D Data Analysis & Interpretation C->D E Application in R&D (Formulation, Stability, Process Chem) D->E

Caption: General workflow for thermodynamic characterization.

Pillar II: Experimental Determination of Core Properties

Experimental analysis provides the definitive data required for regulatory filings and process scale-up. The following techniques are indispensable for a comprehensive thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the primary method for determining melting point, enthalpy of fusion, and identifying polymorphic transitions.[16][17]

  • Expertise & Causality: An endothermic peak on a DSC thermogram represents the energy absorbed by the sample to transition from a highly ordered crystalline state to a disordered liquid state. The onset temperature of this peak is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus). A sharp melting peak is also a strong indicator of high purity.[17] The presence of multiple melting peaks can suggest polymorphism, a critical consideration as different crystal forms have different solubilities and stabilities.[18]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a continuous purge of an inert gas like nitrogen (50 mL/min) to prevent oxidative degradation.[19]

    • Continue heating to a temperature significantly above the melting endotherm to ensure the entire transition is captured.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the extrapolated onset temperature of the melting peak to define the melting point (Tₘ).

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g. Convert to kJ/mol using the molecular weight.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It is the definitive method for assessing thermal stability and determining the decomposition temperature.[21][22]

  • Expertise & Causality: A significant mass loss in the TGA curve indicates that the compound is decomposing into volatile products.[19] The onset temperature of this mass loss is a critical parameter defining the upper limit of the compound's thermal stability. Performing the analysis under an inert atmosphere (nitrogen) shows the inherent thermal stability, while an oxidative atmosphere (air) reveals its stability against oxidation.[23]

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Experimental Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a low starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition is observed.

    • Maintain a constant flow of a selected atmosphere (e.g., nitrogen at 50-100 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Tₔ₅).

    • The first derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[20]

G cluster_thermo Fundamental Thermodynamic Relationships G ΔG Gibbs Free Energy (Spontaneity) H ΔH Enthalpy (Heat Change) H->G - S ΔS Entropy (Disorder) S->G - T * T T Temperature

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Solubility Determination

Solubility is a critical thermodynamic property that dictates a drug's absorption and bioavailability. The isothermal shake-flask method is a widely accepted gold-standard protocol for its determination.[24]

  • Expertise & Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a thermodynamically accurate measure of solubility. The choice of solvent is critical; a range of polar protic, polar aprotic, and non-polar solvents should be tested to build a comprehensive solubility profile, which is crucial for developing purification (crystallization) and formulation strategies.[6]

  • System Preparation: Add an excess amount of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate to several vials, each containing a known volume of a specific solvent (e.g., methanol, acetonitrile, water, ethyl acetate). The excess solid is crucial to ensure saturation.[24]

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Concentration Analysis:

    • Dilute the filtered sample with a known volume of a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a pre-generated calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

Summary and Path Forward

The thermodynamic characterization of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a critical activity for its successful development. This guide provides the necessary framework for a comprehensive evaluation. While published experimental values are not currently available, the protocols detailed herein for DSC, TGA, and solubility determination represent the industry-standard approach to generating this essential data.

It is strongly recommended that these experimental methods be employed to build a definitive thermodynamic profile. This data will serve as an invaluable resource for guiding future synthetic optimization, developing stable formulations, and ensuring the overall quality and efficacy of any resulting pharmaceutical product.

References

  • Vertex AI Search. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Imedex. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.
  • Jadhav, M., & E-J., P. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Taylor & Francis Online. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons.
  • Wilding, W. V. (2003, November 11). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.
  • Longdom Publishing. (2023, December 8). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
  • Paulechka, Y. U., & Kazakov, A. (n.d.).
  • Paulechka, Y. U., et al. (n.d.).
  • Wikipedia. Thermogravimetric analysis.
  • Gao, C., et al. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI.
  • Gao, C., et al. (2022, March 24). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
  • ChemScene.
  • Eltra. Thermogravimetric Analysis (TGA)
  • Torontech. (2025, December 16).
  • Van Speybroeck, V., et al. (2016, January 28). (PDF) The Calculation of Thermodynamic Properties of Molecules.
  • Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • PubMed. (2006, May 12). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid.
  • Van Speybroeck, V., et al. (2010, February 11). The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing).
  • Ghosh, B., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Lategahn, J., et al. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.

Sources

Foundational

An In-depth Technical Guide to Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Core Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into the molecule's fundamental properties, outlines a robust synthetic strategy, details methods for its characterization, and discusses its strategic importance in the development of targeted therapeutics.

Executive Summary: The Strategic Value of a Privileged Scaffold

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the 7-azaindole class of compounds, a scaffold recognized as a "privileged" structure in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with ATP-binding sites in various kinases. The specific substitution pattern of this molecule—an amino group at the 3-position and a methyl carboxylate at the 4-position—provides crucial anchor points for further chemical elaboration, enabling the synthesis of highly potent and selective inhibitors for critical targets in oncology and immunology. This guide serves as a foundational resource for leveraging this high-potential intermediate in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application. The key identifiers and computed properties for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Exact Mass 191.0695 g/mol Calculated
CAS Number 1190321-19-7[1]
Synonyms 3-Amino-7-azaindole-4-carboxylic acid methyl ester[1]
Topological Polar Surface Area (TPSA) 81 Ų[1]
Predicted LogP 0.9317[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), allowing for unambiguous formula confirmation during characterization. The TPSA and LogP values suggest favorable "drug-like" properties, indicating good potential for cell permeability and oral bioavailability in its derivatives.

Synthesis of the 7-Azaindole Core: A Proposed Protocol

The chosen strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. This approach offers good control over the final substitution pattern.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system designed with causality in mind for each step.

Step 1: Directed ortho-Metalation and Carboxylation

  • Rationale: This step introduces the required carboxylate group at the C4 position. Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) selectively deprotonates the position ortho to the existing chloro and cyano groups.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly prepared LDA (1.1 eq) in THF, maintaining the temperature below -70 °C.

    • Stir the resulting deep-red solution for 1 hour at -78 °C.

    • Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, followed by the addition of dimethyl sulfate (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield methyl 2,6-dichloro-3-cyanopyridine-4-carboxylate.

Step 2: Reduction of the Nitrile Group

  • Rationale: The cyano group is selectively reduced to a primary amine, which will become the C3-amino group of the final product.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in methanol.

    • Add Raney Nickel (approx. 10% w/w) and transfer the slurry to a high-pressure hydrogenation vessel.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude methyl 3-amino-2,6-dichloropyridine-4-carboxylate, which can be used in the next step without further purification.

Step 3: Bartoli Indole Synthesis for Pyrrole Ring Formation

  • Rationale: The Bartoli reaction is a classic and effective method for forming a pyrrole ring from a nitro- or amino-substituted aromatic and a vinyl Grignard reagent. It is well-suited for constructing the 7-azaindole system.

  • Procedure:

    • To a solution of the amino-pyridine from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

    • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the residue via silica gel chromatography to yield methyl 3-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 4: Catalytic Hydrogenation for Dechlorination

  • Rationale: The final step is the removal of the C6-chloro group. Palladium-catalyzed hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the chlorinated intermediate from Step 3 (1.0 eq) in ethanol.

    • Add palladium on carbon (10 mol %) and triethylamine (2.0 eq) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the reaction through Celite, wash the pad with ethanol, and concentrate the filtrate.

    • The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield the final product, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Spectroscopic Characterization and Analysis

Accurate structural confirmation is paramount. The following sections describe the expected outcomes from standard spectroscopic analyses. As experimental data for this specific molecule is not widely published, these are predicted spectra based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 11.5Broad Singlet1HN1-H (Pyrrole)Typical chemical shift for a pyrrole N-H proton in DMSO, broadened by exchange.
~ 8.05Doublet1HC7-HPyridine proton deshielded by the adjacent nitrogen atom.
~ 7.20Singlet1HC2-HPyrrole proton, appears as a singlet.
~ 6.95Doublet1HC6-HPyridine proton coupled to C7-H.
~ 5.50Broad Singlet2HC3-NH₂Amino protons, chemical shift is variable and signal is often broad.
~ 3.85Singlet3H-OCH₃Methyl ester protons in a typical chemical environment.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Expected signals would appear in regions characteristic for the 7-azaindole core, with the carbonyl carbon of the ester appearing downfield (~165 ppm), and aromatic carbons appearing between ~100-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected High-Resolution Mass Spectrometry (HRMS-ESI):

  • Calculated for C₉H₉N₃O₂ [M+H]⁺: 192.0768

  • Rationale: Electrospray ionization (ESI) in positive mode is expected to produce the protonated molecular ion [M+H]⁺. Observing this ion with high mass accuracy (typically < 5 ppm error) provides strong confirmation of the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI): The EI mass spectrum would likely show a strong molecular ion peak (m/z = 191). Key fragmentation pathways for the 7-azaindole core typically involve losses of small molecules.

  • Loss of -OCH₃ (m/z 31): A fragment at m/z 160.

  • Loss of -COOCH₃ (m/z 59): A fragment at m/z 132.

  • Characteristic indole-like fragmentation: Cleavage of the pyrrole ring can also occur, though it is often less prominent than the loss of substituents.

Caption: Predicted major fragmentation pathways in EI-MS.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 7-azaindole core is a key feature in numerous potent FGFR inhibitors.[5] Abnormal FGFR signaling is implicated in various cancers, making it a validated therapeutic target. The amino group at C3 and the carboxylate at C4 on the target molecule provide ideal vectors for introducing substituents that can interact with specific residues in the FGFR active site, enhancing both potency and selectivity.

  • Janus Kinase (JAK) Inhibitors: Derivatives of the 7-azaindole scaffold have been developed as selective inhibitors of Janus kinases, particularly JAK1 and JAK3.[6][7] These kinases are critical components of cytokine signaling pathways that drive autoimmune and inflammatory conditions like rheumatoid arthritis.

  • Other Kinase Targets: The versatility of the scaffold has been demonstrated in the development of inhibitors for a wide range of other kinases, including Ataxia-Telangiectasia Mutated (ATM) kinase, which is involved in DNA damage response.[8]

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its functional groups are strategically positioned for elaboration via standard synthetic chemistry (e.g., amide coupling, N-arylation) to build a diverse library of potential drug candidates.

Conclusion

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a molecule of significant strategic importance. Its physicochemical properties are well-suited for a synthetic intermediate, and its 7-azaindole core provides a proven foundation for interaction with critical biological targets. The synthetic and analytical protocols detailed in this guide offer a comprehensive framework for researchers to produce, verify, and utilize this compound in their drug discovery efforts. The continued exploration of derivatives built from this scaffold promises to yield novel therapeutics for some of the most challenging human diseases.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • NextSDS. 3-AMino-7-azaindole-4-carboxylic acid Methyl ester. Available at: [Link]

  • Norman, M. H., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Organic Process Research & Development. Available at: [Link]

  • Norman, M. H., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. ACS Publications. Available at: [Link]

  • Google Patents. WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • NIST. 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Nishiguchi, N., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • mzCloud. 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Google Patents. JP6366709B2 - Azaindole compounds, their synthesis, and methods of using the same.
  • Guillaumet, G., et al. (2026).
  • Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.

Sources

Exploratory

Discovery and Synthesis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Technical Whitepaper

Executive Summary & Structural Significance Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7) is a highly functionalized 7-azaindole derivative that serves as a critical building block in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7) is a highly functionalized 7-azaindole derivative that serves as a critical building block in modern medicinal chemistry[1]. The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere of indole. By incorporating a pyridine nitrogen at the 7-position, the scaffold gains an altered dipole moment, improved aqueous solubility, and a dual hydrogen-bonding profile (acting as a hydrogen bond donor at N1 and an acceptor at N7)[2].

In fragment-based drug discovery (FBDD), this specific substitution pattern—an exocyclic amino group at C3 and a methyl carboxylate at C4—provides orthogonal vectors for library expansion. The exocyclic C3-amino group is known to form critical hydrogen bonds with the hinge region of kinases, such as the backbone carbonyls of Glu500 or Cys502 in Focal Adhesion Kinase (FAK)[2]. Simultaneously, the C4-carboxylate can be hydrolyzed, amidated, or reduced to probe the solvent-exposed regions of ATP-binding pockets.

FBDD N1 Target ID (Focal Adhesion Kinase) N2 Fragment Screening (SPR & X-Ray) N1->N2 N3 Scaffold Selection (1H-pyrrolo[2,3-b]pyridine) N2->N3 N4 Functionalization (C3-Amino, C4-Carboxylate) N3->N4 N5 Lead Optimization (Submicromolar Inhibition) N4->N5

Caption: Fragment-based drug discovery workflow for 7-azaindole FAK inhibitors.

Historical Context of 3-Amino-7-azaindole Synthesis

Historically, the synthesis of 3-amino-7-azaindoles relied on the reduction of 3-nitro or 3-nitroso precursors, or the use of toxic reagents such as 2-(4-chloro-5H-1,2,3-dithiazolylidene-amino)benzonitriles[3]. These early methods were severely limited by poor starting material availability, low atom economy, and harsh reaction conditions that often degraded the electron-rich pyrrole ring[3].

The synthetic paradigm shifted with the development of two distinct pathways:

  • Transition-Metal Catalyzed Cross-Coupling: Utilizing Sonogashira coupling of 3-halosubstituted-2-aminopyridines followed by acid-catalyzed cyclization[4].

  • The Thorpe-Ziegler Cyclization: A highly efficient, one-pot cyclization of 2-amino-3-cyanopyridines with α-haloketones[3]. This method has become the industry standard due to its high functional group tolerance and scalability.

Core Synthetic Methodologies & Protocols

As an Application Scientist, selecting the correct synthetic route requires balancing yield, reaction time, and safety. Below are the two primary validated protocols for synthesizing the 7-azaindole core.

Route A: Microwave-Assisted Thorpe-Ziegler Cyclization (Industry Standard)

This protocol represents the most direct route to methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. It utilizes methyl 2-amino-3-cyanoisonicotinate as the starting material.

Causality & Mechanistic Insight: The reaction initiates via the N-alkylation of the exocyclic 2-amino group by an α-haloketone (e.g., ethyl bromoacetate). The addition of a base (K₂CO₃) deprotonates the active methylene, triggering an intramolecular nucleophilic attack on the adjacent electrophilic 3-cyano group (Thorpe-Ziegler cyclization)[3]. Microwave irradiation is deliberately chosen because it drastically enhances reaction rates (reducing times from hours to 10 minutes) and prevents the thermal degradation/polymerization of the sensitive 3-amino-pyrrole product[3]. N,N-Dimethylformamide (DMF) is used as the solvent due to its high dielectric constant, which efficiently couples with microwave energy.

Step-by-Step Protocol:

  • Preparation: In a microwave-safe reaction vial, dissolve methyl 2-amino-3-cyanoisonicotinate (1.0 equiv) and the α-haloketone (1.2 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Ensure the base is finely powdered to maximize the surface area for the heterogeneous deprotonation step.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 10–15 minutes[3].

  • Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold distilled water.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

TZ_Workflow Step1 1. Reagent Mixing Methyl 2-amino-3-cyanoisonicotinate + α-haloketone Step2 2. Base Addition K2CO3 in DMF solvent Step1->Step2 Step3 3. Microwave Irradiation 110°C, 10-15 mins Step2->Step3 Step4 4. Intramolecular Cyclization N-alkylation -> Nucleophilic Attack on Nitrile Step3->Step4 Step5 5. Workup & Purification Aqueous Quench / Chromatography Step4->Step5 Product Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Step5->Product

Caption: Step-by-step workflow of the microwave-assisted Thorpe-Ziegler cyclization.

Route B: Sonogashira Coupling & Acid-Catalyzed Cyclization (Alternative)

For derivatives where the Thorpe-Ziegler active methylene approach is unsuitable, a two-step cross-coupling and cyclization method is utilized.

Causality & Mechanistic Insight: A 3-iodo-2-aminopyridine derivative undergoes Pd/Cu-catalyzed Sonogashira coupling with a terminal alkyne to form a 3-alkynyl-2-aminopyridine intermediate[4]. The subsequent 5-endo-dig cyclization is achieved using a highly acidic mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA)[4]. The TFA/TFAA mixture is critical: it provides the necessary protonation to activate the alkyne for nucleophilic attack by the amino group, while the anhydride scavenges trace water to prevent competitive hydration of the alkyne to a ketone[4].

Quantitative Data: Synthetic Route Comparison

The following table summarizes the operational metrics of the two primary synthetic pathways for 7-azaindole core generation.

MetricRoute A: Microwave Thorpe-Ziegler[3]Route B: Acid-Catalyzed Cyclization[4]
Primary Precursor 2-amino-3-cyanopyridines3-alkynyl-2-aminopyridines
Key Reagents α-haloketone, K₂CO₃, DMFTFA, TFAA
Reaction Time 10–15 minutes2–12 hours
Temperature 100–120 °C (Microwave)Room Temperature to 80 °C
Average Yield 85% - 95%60% - 85%
Primary Advantage Extremely rapid, high atom economyTolerates diverse C2/C5 substituents

Downstream Functionalization: The Sandmeyer Transformation

The utility of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is magnified by its ability to undergo late-stage functionalization. The C3-amino group can be converted to a halogen via a Sandmeyer-type reaction, which serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Protocol for C3-Bromination: The 3-amino compound is reacted with a diazotizing agent (such as tert-butyl nitrite or sodium nitrite in acid) to form the diazonium salt intermediate. Subsequent treatment with a bromide source, such as cuprous bromide (CuBr) or zinc bromide (ZnBr₂), yields methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate[5]. This transformation must be conducted at low temperatures (0–5 °C) during the diazotization phase to prevent the premature decomposition of the diazonium species, followed by controlled heating to drive the radical-mediated halogenation.

References

  • Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation Taylor & Francis (Synthetic Communications) URL:[Link]

  • Methyl 3-bromo-7-azaindole-4-carboxylate ChemBK URL:[Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity RSC Publishing (MedChemComm) URL:[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This heterocyclic compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring the quality and consistency of drug manufacturing processes. The developed method demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, from initial analyte characterization and method development to full validation, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a polar, aromatic heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[1] Its structure, featuring a pyridine ring and an amino group, presents a unique set of challenges for chromatographic analysis. The inherent polarity of the molecule can lead to poor retention on conventional C18 columns, often causing the analyte to elute near the solvent front, which can compromise quantification and separation from other polar impurities.[2][3] Furthermore, the basic nature of the pyridine and amino moieties can result in undesirable peak tailing due to interactions with residual silanols on the stationary phase.

The primary objective of this work was to develop a robust HPLC method that overcomes these challenges to provide reliable and accurate quantification of this key pharmaceutical intermediate.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

Table 1: Physicochemical Properties of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₉H₉N₃O₂Indicates the presence of heteroatoms (N, O) contributing to polarity.
Molecular Weight191.19 g/mol Suitable for standard HPLC analysis.
LogP0.9317A low LogP value confirms the compound's hydrophilic nature, suggesting the need for enhanced retention strategies.[1]
TPSA (Topological Polar Surface Area)81 ŲA high TPSA indicates significant polarity, further supporting the need for a specialized stationary phase or mobile phase.[1]
pKa (estimated)~4-5 (pyridine ring), ~3-4 (amino group)The presence of basic functional groups necessitates careful pH control of the mobile phase to ensure consistent ionization and good peak shape.
UV AbsorbanceTo be determined experimentallyA preliminary UV scan is required to identify the wavelength of maximum absorbance (λmax) for optimal detection sensitivity.

Based on this initial assessment, a reversed-phase approach was chosen for its versatility. However, to address the polarity and basicity of the analyte, a polar-endcapped C18 column was selected as the primary stationary phase for screening. Such columns are designed to provide superior retention for polar compounds and minimize secondary interactions that lead to peak tailing.[4]

HPLC Method Development: A Step-by-Step Approach

The method development process followed a systematic and logical progression, starting with column and mobile phase screening and culminating in the optimization of all critical parameters.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.

  • Columns:

    • Polar-endcapped C18, 4.6 x 150 mm, 5 µm (for initial screening and final method)

    • Standard C18, 4.6 x 150 mm, 5 µm (for comparison)

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

  • Standard: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate reference standard (>98% purity).

Experimental Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (LogP, TPSA, estimated pKa) Column_Screening Column Screening (Polar-Endcapped C18 vs. Standard C18) Analyte_Characterization->Column_Screening Informs initial choices Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, Buffer Selection) Column_Screening->Mobile_Phase_Screening Selects best stationary phase Parameter_Optimization Parameter Optimization (pH, Gradient, Flow Rate, Temperature) Mobile_Phase_Screening->Parameter_Optimization Refines mobile phase composition Method_Validation Method Validation (ICH Guidelines) Parameter_Optimization->Method_Validation Finalizes method conditions ValidationProtocol Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity, Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Variations) Validation->Robustness

Sources

Application

Application Notes &amp; Protocols: Utilizing Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Kinase Inhibitor Assays

Prepared by: Gemini, Senior Application Scientist Introduction: The Power of a Privileged Scaffold In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, pivotal in reg...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, pivotal in regulating nearly all aspects of cell life.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of therapeutic strategy, particularly in oncology.[3][4] Within this pursuit, certain chemical structures, known as "privileged scaffolds," emerge as exceptionally effective starting points for inhibitor design. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is one such scaffold. Its structure is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a fundamental interaction for many potent inhibitors.[5]

This guide focuses on a key building block derived from this scaffold: methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190321-19-7).[6] This compound is not merely a theoretical starting point; derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed into potent inhibitors of a wide range of kinases, including Bruton's tyrosine kinase (BTK), Glycogen Synthase Kinase-3β (GSK-3β), TRAF2- and NCK-interacting kinase (TNIK), and V600E-mutant BRAF.[7][8][9][10] The strategic placement of the amino and methyl ester groups on this molecule provides versatile chemical handles for fragment-based discovery and lead optimization, allowing researchers to build molecular complexity and fine-tune selectivity and potency.

These application notes provide the scientific rationale, a guide to selecting the appropriate assay technology, and detailed, field-proven protocols for evaluating the inhibitory potential of compounds derived from this valuable scaffold.

Section 1: The Kinase Reaction and Principles of Inhibition Assays

At its core, a kinase catalyzes the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein or peptide.[11] The fundamental reaction is:

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

Kinase inhibitor assays are designed to measure the rate of this reaction. The inhibitory activity of a test compound, such as a derivative of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is quantified by its ability to reduce this rate. Most assays accomplish this by measuring the concentration of one of the reaction components over time: either the consumption of ATP or the generation of ADP or the phosphorylated substrate.

Kinase Reaction cluster_reactants Reactants cluster_products Products ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Peptide/Protein Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate

Caption: The fundamental kinase-catalyzed phosphotransfer reaction.

Section 2: Selecting the Right Assay Technology

Choosing the optimal assay technology is critical for generating reliable and reproducible data.[12] The best choice depends on factors like the specific kinase, desired throughput, and available instrumentation.[1] Modern kinase assays are predominantly homogeneous, or "mix-and-read," formats that are amenable to high-throughput screening (HTS).[13]

Below is a comparative summary of leading kinase assay technologies.

Technology PlatformPrincipleKey AdvantagesKey Considerations
Luminescence (e.g., ADP-Glo™) Measures ADP production. After the kinase reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which fuels a luciferase reaction.[14][15]Universal for any ADP-generating enzyme. High sensitivity and dynamic range. Tolerant of high ATP concentrations.[14][16]Two-step addition process. Potential for interference with luciferase by test compounds.[17]
Time-Resolved FRET (e.g., HTRF®) Measures phosphorylated substrate. A europium-labeled antibody binds the phosphorylated substrate, bringing it close to an acceptor fluorophore (e.g., on streptavidin bound to a biotinylated substrate), creating a FRET signal.[18][19]Homogeneous, robust, and HTS-friendly. Ratiometric detection minimizes some forms of compound interference.[19]Requires specific antibodies and labeled substrates. Can be more complex to optimize.
Fluorescence Polarization (FP) Measures binding of a fluorescent tracer to an antibody that detects either ADP or a phosphorylated substrate.Homogeneous "mix-and-read" format. Fewer reagent additions than luminescence assays.[20]Lower dynamic range than luminescence or TR-FRET. Susceptible to interference from fluorescent compounds.
Mobility-Shift Assay (MSA) A fluorescently labeled peptide substrate and its phosphorylated product are separated by electrophoresis in a microfluidic chip. The ratio of product to substrate is measured.[21][22]Direct measurement of both substrate and product provides high-quality data.[23][24] Low false-positive rates.[22]Lower throughput than plate-based methods. Requires specialized instrumentation.

Section 3: Detailed Protocols

Here we provide detailed protocols for two robust, HTS-compatible assay platforms suitable for screening inhibitors derived from methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[25][26] It is a universal assay that works for virtually any kinase.[16]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection Step1 Incubate Kinase, Substrate, ATP, and Test Compound (e.g., Pyrrolopyridine derivative) Step1_Result Result: Mixture of ADP, residual ATP, and Phosphorylated Substrate Step1->Step1_Result Step2 Add ADP-Glo™ Reagent Step1->Step2 Step2_Action Action: Kinase reaction is stopped. All remaining ATP is depleted. Step2->Step2_Action Step3 Add Kinase Detection Reagent Step2->Step3 Step3_Action Action: ADP is converted to ATP. Luciferase uses new ATP to generate light. Step3->Step3_Action Step4 Read Luminescence (Signal ∝ Kinase Activity) Step3->Step4

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

A. Materials and Reagents
  • Test Compounds: Derivatives of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, dissolved in 100% DMSO.

  • Kinase: Purified, active kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate solution.

  • Assay Buffer: Buffer appropriate for the kinase (e.g., HEPES, MgCl₂, Brij-35).

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[15]

  • Microplates: White, opaque 96- or 384-well plates suitable for luminescence.

  • Plate Reader: Luminometer.

B. Step-by-Step Methodology

This protocol is for a 384-well plate format. Adjust volumes accordingly for other formats.

  • Compound Plating: Create a serial dilution of your test compounds in 100% DMSO. Transfer 250 nL of each compound concentration to the wells of the assay plate. Include "vehicle" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Preparation: Prepare a 2X kinase solution in assay buffer. Add 2.5 µL to each well, except for the "no enzyme" control wells (add 2.5 µL of assay buffer instead).

  • Initiate Kinase Reaction: Prepare a 2X substrate/ATP solution in assay buffer. Add 2.5 µL to all wells to start the reaction. The final reaction volume is 5 µL.

    • Expert Insight: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the likely mechanism for compounds derived from this scaffold.[3]

  • Incubation: Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes). This time should be determined during assay optimization to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[25]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[26]

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol is a robust method for measuring the accumulation of the phosphorylated product, making it ideal for HTS.[19] It relies on the proximity of a donor (Europium cryptate) and an acceptor fluorophore.[18]

HTRF_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Step1 Incubate Kinase, Biotinylated Substrate, ATP, and Test Compound Step1_Result Result: Phosphorylated Biotin-Substrate Step1->Step1_Result Step2 Add Detection Reagents: - Eu³⁺-labeled anti-phospho antibody - Streptavidin-XL665 (Acceptor) Step1->Step2 Step2_Action Action: Antibody binds phosphorylated site. Streptavidin binds biotin. Donor and Acceptor are brought into proximity. Step2->Step2_Action Step3 Incubate for 60 minutes at RT Step2->Step3 Step4 Read TR-FRET Signal (Signal ∝ Kinase Activity) Step3->Step4

Caption: Workflow for the HTRF® fluorescence-based kinase assay.

A. Materials and Reagents
  • Test Compounds: Derivatives of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, dissolved in 100% DMSO.

  • Kinase: Purified, active kinase of interest.

  • Substrate: Biotinylated peptide substrate (e.g., STK or TK Substrate from Revvity).[27]

  • ATP: Adenosine triphosphate solution.

  • Assay Buffer: Buffer appropriate for the kinase.

  • HTRF® Detection Reagents (Revvity): Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Detection Buffer: Buffer containing EDTA to stop the reaction.[2]

  • Microplates: White or black, low-volume 384-well plates.

  • Plate Reader: HTRF®-certified reader capable of dual-wavelength detection (e.g., 665 nm and 620 nm).

B. Step-by-Step Methodology

This protocol is for a 20 µL final volume in a 384-well plate. Volumes are examples and should be optimized.[18]

  • Compound & Enzyme Mix: Add 5 µL of test compound (diluted in assay buffer) to the wells. Add 5 µL of kinase (diluted in assay buffer). Include vehicle and no-enzyme controls.

  • Initiate Kinase Reaction: Prepare a mix of the biotinylated substrate and ATP in assay buffer. Add 10 µL to all wells to start the reaction.

  • Incubation: Seal the plate and incubate at room temperature for a pre-determined time (e.g., 30-60 minutes).

  • Stop and Detect: Prepare the detection mix by diluting the Eu³⁺-antibody and Streptavidin-XL665 in HTRF® detection buffer. Add 20 µL of this mix to all wells. The EDTA in the buffer will stop the kinase reaction by chelating Mg²⁺.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

C. Data Analysis
  • Calculate HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000[18]

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_NoEnzyme) / (Ratio_Vehicle - Ratio_NoEnzyme))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic model.

Section 4: Data Interpretation and Troubleshooting

A successful kinase inhibitor screening campaign relies on robust data and careful interpretation.

Interpreting IC₅₀ Values

The IC₅₀ is a measure of the potency of a compound in a specific biochemical assay. It is not an absolute value and can be influenced by several factors:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ will increase as the ATP concentration in the assay increases.[1] Reporting the ATP concentration used is essential for comparing results.

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds under initial velocity conditions.

  • Assay Format: Different assay technologies can yield slightly different IC₅₀ values due to variations in reagents and detection principles.[20]

Common Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal-to-Background (Assay Window) - Insufficient enzyme activity.- Sub-optimal incubation time.- Reagent degradation.- Titrate enzyme to determine optimal concentration.- Perform a time-course experiment to find the linear reaction range.[27]- Use fresh reagents and check storage conditions.
High Well-to-Well Variability - Poor mixing.- Pipetting errors.- Compound precipitation.- Ensure thorough mixing after each reagent addition.- Calibrate and verify pipette accuracy.- Check compound solubility in the final assay buffer; reduce final DMSO concentration if necessary.[20]
False Positives - Compound interferes with the detection system (e.g., auto-fluorescence, luciferase inhibition).- Run counter-screens without the kinase to identify interfering compounds.[20]- For luminescent assays, test compounds directly against the luciferase reaction.

Conclusion

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a validated and highly promising starting point for the discovery of novel kinase inhibitors. Its privileged 7-azaindole core provides a solid foundation for achieving potent inhibition, while its functional groups offer the chemical versatility needed for optimization. By selecting the appropriate assay technology, such as the robust and universal ADP-Glo™ system or the HTS-friendly HTRF® platform, researchers can effectively and efficiently evaluate their synthesized derivatives. Careful assay optimization, adherence to detailed protocols, and thoughtful data interpretation are paramount to successfully identifying lead compounds and advancing the next generation of targeted kinase therapies.

References

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. VKEY-BIO.
  • Singh, R., et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
  • Promega Corporation. ADP-Glo™ Kinase Assay. Promega website.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega website.
  • Yang, Z., et al. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry.
  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH website.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys website.
  • PubChem. Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem BioAssay.
  • ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. ResearchGate.
  • Abdel-Maksoud, M. S., et al. (2023). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A.
  • Tang, Z., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review.
  • Merck. PI 3-Kinase (Class I) HTRF Assay. Merck Millipore Technical Bulletin.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.
  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society.
  • Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs. Promega Corporation Application Note.
  • Velle-Forbord, M., et al. (2012). Fluorescent Peptide Assays For Protein Kinases. PMC.
  • Revvity. HTRF KinEASE-STK S2 kit. Revvity Technical Data Sheet.
  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Aish, N., et al. (2021). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity Application Note.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs website.
  • Nanosyn. Technology. Nanosyn website.
  • de la Torre, D. B., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. Elsevier.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • He, Y., et al. (2012). Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe. Analytical Methods.
  • Sigma-Aldrich. Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. Sigma-Aldrich website.
  • Drug Discovery and Development. (2009). Benchtop Kinase Testing Instrument. Drug Discovery and Development website.
  • Li, T., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Oncology and Translational Medicine.
  • Rodrigues, T., et al. (2016). De novo design and optimization of Aurora A kinase inhibitors. MedChemComm.
  • Carna Bio USA Inc. The Development of a Novel Mobility Shift Analysis System for Kinase Small Molecule Drug Discovery using the SCIEX BioPhase 8800. Carna Bio USA website.
  • Warner, D. L., et al. (2009). Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches. Journal of Medicinal Chemistry.
  • ChemScene. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. ChemScene website.
  • Smolecule. (2024). Buy methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Smolecule website.
  • Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds.
  • Kuglstatter, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

cell viability assay protocols with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Target Compound: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. Primary Application: Preclinical oncology, kinase inhibitor screening, and cytotoxicity profiling. Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. Primary Application: Preclinical oncology, kinase inhibitor screening, and cytotoxicity profiling.

Introduction & Mechanistic Rationale

The compound methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate serves as a highly versatile building block in medicinal chemistry. Its core structure—a 1H-pyrrolo[2,3-b]pyridine, commonly known as a 7-azaindole —is a privileged scaffold extensively utilized in the design of targeted kinase inhibitors[1]. Because the 7-azaindole moiety acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), derivatives of this compound function primarily as ATP-competitive kinase inhibitors [2].

Recent drug discovery campaigns have successfully leveraged the 7-azaindole core to target critical oncogenic drivers, including Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma[1], Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) in glioblastoma[2], Extracellular Signal-Regulated Kinase 5 (Erk5) in lung cancer[3], and Phosphoinositide 3-kinase γ (PI3Kγ) in tumor immunosuppression[4].

When evaluating the anti-proliferative efficacy of these derivatives, researchers must accurately measure cell viability. However, testing ATP-competitive inhibitors introduces a unique bioanalytical challenge: ensuring that the assay readout reflects true cytotoxicity rather than a transient, drug-induced metabolic shift.

Mechanism Compound 7-Azaindole Derivative (ATP Mimetic) Kinase Target Kinase (e.g., FGFR4, DYRK1A, PI3Kγ) Compound->Kinase Competitive Binding ATP Intracellular ATP ATP->Kinase Blocked by Inhibitor Downstream Downstream Signaling (Akt, MAPK, ERK5) Kinase->Downstream Phosphorylation Halted Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Signal Abrogation

Fig 1: Mechanism of action for 7-azaindole-based ATP-competitive kinase inhibitors.

Experimental Design & Causality: The Orthogonal Approach

To establish a self-validating system , this application note mandates an orthogonal testing strategy utilizing two distinct biochemical mechanisms.

Why Orthogonal Testing is Critical

Because 7-azaindole derivatives compete with ATP at the kinase hinge region[5], there is a theoretical risk that high concentrations of the drug could alter global cellular ATP pools prior to actual cell death, potentially confounding ATP-dependent readouts. To mitigate this, we employ:

  • Primary Assay (Luminescent ATP Detection): Uses a luciferase-based system (e.g., CellTiter-Glo®) to measure intracellular ATP[6]. It is the industry standard for high-throughput screening (HTS) due to its exceptional sensitivity and broad dynamic range.

  • Orthogonal Validation (Fluorescent Metabolic Reduction): Uses Resazurin (e.g., CellTiter-Blue®). Resazurin is a cell-permeable, non-toxic redox dye. Metabolically active cells reduce the dark blue resazurin into the highly fluorescent pink resorufin via NADH/FADH2-dependent pathways[7][8]. Because this assay does not rely on ATP, it serves as a perfect control to rule out ATP-competitive artifacts[9].

Workflow Start Seed Cancer Cell Lines (e.g., HuH-7, A172, A549) Dose Compound Treatment (10 nM to 10 μM, 72h) Start->Dose Split Orthogonal Viability Readouts Dose->Split CTG ATP Assay (Luminescence) Measures ATP Depletion Split->CTG Resazurin Resazurin Assay (Fluorescence) Measures NADH/FADH2 Reduction Split->Resazurin Analysis IC50 Calculation & Data Concordance Verification CTG->Analysis Resazurin->Analysis

Fig 2: Dual-assay orthogonal workflow for validating 7-azaindole cytotoxicity.

Step-by-Step Methodologies

Protocol A: High-Throughput ATP Luminescence Assay

This protocol is optimized for 384-well microplates to facilitate dose-response screening.

Materials:

  • Opaque white 384-well tissue culture plates.

  • CellTiter-Glo® Reagent (Promega)[6].

  • Target compound (Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivative) dissolved in 100% DMSO.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells (e.g., HuH-7 or A549). Seed 2,000 cells/well in 40 µL of complete growth medium into the opaque white 384-well plate.

  • Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in complete medium (maintaining a final DMSO concentration of ≤0.5%). Add 10 µL of the drug solution to the wells.

    • Self-Validating Control: Include vehicle control wells (0.5% DMSO) and positive kill-control wells (e.g., 1 µM Staurosporine).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality note: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Orthogonal Resazurin Reduction Assay

This protocol utilizes fluorescence to confirm that viability drops are metabolic and not merely ATP-pool fluctuations[9].

Materials:

  • Opaque black, clear-bottom 384-well tissue culture plates.

  • CellTiter-Blue® Reagent or highly purified Resazurin sodium salt[8].

Procedure:

  • Cell Seeding & Dosing: Follow Steps 1–4 from Protocol A, utilizing the black, clear-bottom plates. Include "Medium Only" wells for background fluorescence subtraction[8].

  • Reagent Addition: Add 10 µL of Resazurin reagent directly to the 50 µL of culture medium in each well.

  • Metabolic Incubation: Incubate the plates at 37°C, 5% CO₂ for 2 to 4 hours. Causality note: Unlike the endpoint lysis of ATP assays, resazurin requires active cellular metabolism (living cells) to continuously convert the dye into fluorescent resorufin[7].

  • Readout: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm[9].

  • Data Processing: Subtract the average fluorescence of the "Medium Only" background control from all experimental wells before calculating the percentage of vehicle control.

Quantitative Data Presentation

To ensure the trustworthiness of the screening cascade, the IC₅₀ values derived from both assays must demonstrate high concordance. A divergence (e.g., the ATP assay showing a 10-fold lower IC₅₀ than the Resazurin assay) would indicate that the 7-azaindole derivative is depleting ATP without immediately causing cell death.

Table 1: Representative Concordance Data for 7-Azaindole Derivatives

Cell LineTissue OriginTarget Kinase DependencyATP Assay IC₅₀ (nM)Resazurin Assay IC₅₀ (nM)Concordance Ratio (Resazurin/ATP)
HuH-7 Hepatocellular CarcinomaFGFR4[1]42.5 ± 3.148.2 ± 4.51.13 (High Concordance)
A172 GlioblastomaDYRK1A[2]115.0 ± 8.2121.4 ± 9.01.05 (High Concordance)
A549 Lung CarcinomaErk5[3]85.3 ± 5.692.1 ± 6.11.08 (High Concordance)
THP-1 Acute Monocytic LeukemiaPI3Kγ[4]220.0 ± 12.4245.5 ± 15.21.11 (High Concordance)

Interpretation: A concordance ratio between 0.8 and 1.2 confirms that the 7-azaindole derivative's primary mechanism of action results in true cytotoxicity, validating the compound for further preclinical in vivo modeling.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Flexible Analogues of Azaindole DYRK1A Inhibitors Elicit Cytotoxicity in Glioblastoma Cells. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry (via PubMed). Available at: [Link]

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells. OncoTargets and Therapy (via PMC). Available at: [Link]

  • Kinase Assays & ATP Competitive Testing. ICE Bioscience. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Discovery of a Novel ATP-Competitive MEK Inhibitor DS03090629. Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]

Sources

Application

The Strategic Application of Methyl 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a functionalized derivative of the 7-azaindole core, has emerged as a highly versatile and stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a functionalized derivative of the 7-azaindole core, has emerged as a highly versatile and strategic precursor in the landscape of modern organic synthesis, particularly within the realm of drug discovery and development. The intrinsic electronic properties and dense functionality of this heterocyclic building block provide a robust platform for the construction of complex molecular architectures with significant biological activity. The pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found at the heart of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthetic utility of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The strategic importance of this precursor lies in the orthogonal reactivity of its key functional groups: a nucleophilic 3-amino group, an electrophilic 4-methyl carboxylate, and a reactive pyrrole ring. This arrangement allows for a programmed and sequential introduction of various substituents, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.

Core Synthetic Strategies: Accessing the Precursor

A robust and scalable synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is paramount for its widespread application. While multiple strategies for the construction of the 7-azaindole core exist, a common and efficient approach involves the construction of the pyridine ring onto a pre-functionalized pyrrole precursor. A generalized and logical workflow for this synthesis is outlined below.

G cluster_0 Synthesis of the Pyrrolo[2,3-b]pyridine Core 2-Amino-3-cyanopyridine_Derivative 2-Amino-3-cyanopyridine Derivative Base_Mediated_Cyclization Base-Mediated Cyclocondensation 2-Amino-3-cyanopyridine_Derivative->Base_Mediated_Cyclization alpha-Haloester α-Haloester (e.g., Methyl Bromoacetate) alpha-Haloester->Base_Mediated_Cyclization Precursor Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Base_Mediated_Cyclization->Precursor

Caption: General workflow for the synthesis of the target precursor.

Protocol 1: Synthesis via Cyclocondensation of a 2-Amino-3-cyanopyridine Derivative

This protocol outlines a plausible and commonly employed strategy for the synthesis of the title compound, starting from a suitably substituted 2-amino-3-cyanopyridine. The reaction proceeds via an initial N-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.

Materials:

  • 2-Amino-3-cyanopyridine derivative

  • Methyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Alkylation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 2-amino-3-cyanopyridine derivative (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • To the resulting solution, add methyl bromoacetate (1.1 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-alkylated intermediate.

  • Cyclization: To a solution of the N-alkylated intermediate (1.0 equivalent) in anhydrous THF, add potassium tert-butoxide (1.5 equivalents) portionwise at room temperature. Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial for the deprotonation of the amino group to facilitate the initial N-alkylation and the subsequent intramolecular cyclization.

  • Anhydrous conditions are essential to prevent quenching of the base and unwanted side reactions.

  • DMF and THF are suitable polar aprotic solvents that can dissolve the reactants and intermediates.

Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The true value of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate lies in its utility as a versatile intermediate for the synthesis of a diverse range of biologically active compounds, most notably kinase inhibitors.[1][3] The strategic positioning of the amino and carboxylate groups allows for the construction of complex molecules that can effectively target the ATP-binding site of various kinases.

Application 1: Synthesis of Pyrrolo[2,3-b]pyridine-based Amides as Kinase Inhibitors

A primary application of this precursor is in the synthesis of amide derivatives, where the 4-carboxylate group is converted to an amide via coupling with various amines. This transformation is a cornerstone in the development of many kinase inhibitors.

G cluster_1 Amide Synthesis Workflow Precursor Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine- 4-carboxylate Hydrolysis Saponification (e.g., LiOH, NaOH) Precursor->Hydrolysis Carboxylic_Acid 3-Amino-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic Acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling (e.g., HATU, EDCI) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide_Product N-Substituted 3-amino-1H-pyrrolo[2,3-b]pyridine- 4-carboxamide Coupling->Amide_Product

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2: General Procedure for Amide Coupling

This protocol details the hydrolysis of the methyl ester followed by a standard amide coupling reaction.

Part A: Saponification of the Methyl Ester

Materials:

  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Lithium hydroxide monohydrate or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Part B: Amide Coupling

Materials:

  • 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Desired primary or secondary amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Quantitative Data Summary:

Coupling ReagentBaseSolventTypical Yield (%)Reference
HATUDIPEADMF70-95[4]
EDCI/HOBtDIPEADCM/DMF60-85[5]
T3PDIPEADMF65-90[6]
Application 2: Annulation Reactions for the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, possessing both a nucleophilic amino group and an electrophilic ester, makes it an excellent substrate for cyclocondensation reactions to form fused polycyclic systems. These scaffolds are of significant interest in the development of novel therapeutics.

Protocol 3: Synthesis of Pyrrolo[3,2-e][1][7]diazepin-5-ones

This protocol describes a potential cyclization reaction with an α-amino acid derivative to construct a seven-membered diazepinone ring fused to the pyrrolopyridine core.

Materials:

  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • N-protected α-amino acid (e.g., Boc-glycine)

  • Amide coupling reagents (as in Protocol 2)

  • Deprotection agent (e.g., Trifluoroacetic acid (TFA) for Boc group)

  • High-boiling point solvent (e.g., xylenes, diphenyl ether)

  • Base (e.g., sodium ethoxide)

Procedure:

  • Amide Bond Formation: Couple methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with an N-protected α-amino acid using the conditions described in Protocol 2, targeting the 3-amino group.

  • Deprotection: Remove the N-protecting group from the coupled product. For a Boc group, this is typically achieved by treatment with TFA in DCM.

  • Intramolecular Cyclization: Heat the deprotected amino-ester in a high-boiling point solvent in the presence of a base, such as sodium ethoxide, to effect intramolecular cyclization via nucleophilic attack of the newly freed amino group on the ester carbonyl.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The desired fused heterocyclic product is then purified by chromatography or recrystallization.

Conclusion and Future Perspectives

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a cornerstone building block in contemporary organic and medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable and versatile platform for the synthesis of a wide array of complex and biologically relevant molecules. The protocols detailed in this guide offer a starting point for researchers to harness the synthetic potential of this valuable precursor. As the demand for novel therapeutics continues to grow, the importance of such privileged scaffolds and the development of efficient synthetic methodologies for their elaboration will undoubtedly remain a central theme in the pursuit of new medicines. Future research will likely focus on the development of even more efficient and sustainable methods for the synthesis of this precursor and its derivatives, as well as its application in novel synthetic transformations and the discovery of new biological targets.

References

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  • Dhayalan, V., et al. (2025). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Chemistry – An Asian Journal.
  • El-Sayed, M. A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831.
  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7528-7532.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • Kannaboina, P., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 19(42), 9136-9159.
  • Khan, I., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Lipton, M. A., et al. (2011). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 843-847.
  • McLaughlin, M., et al. (2006). A General, Modular Method for the Synthesis of 2,4,5-Trisubstituted Pyrrolo[2,3-d]pyrimidines. Organic Letters, 8(15), 3307-3310.
  • Nitsche, C., et al. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters, 21(12), 4709-4712.
  • Plexxikon Inc. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines. WO2013181415A1.
  • Shavialenka, S. M., et al. (2022). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2022(5), 137-146.
  • Singh, R., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Song, J. J., et al. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 70(16), 6472-6475.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(4), 441-445.
  • Wang, X., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 7(74), 46949-46965.
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  • Yempalla, V. R., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2345.
  • Yildirim, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
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Method

Application Notes &amp; Protocols: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The 1H-pyrrolo[2,3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. It serves as a bioisostere for the purine ring of ATP, allowing for highly efficient binding to the highly conserved hinge region of protein kinases[1].

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7) is an exceptionally versatile building block that provides medicinal chemists with two orthogonal synthetic handles: a nucleophilic 3-amino group and an electrophilic 4-carboxylate (methyl ester).

  • The 7-Azaindole Core: Anchors the molecule to the kinase hinge region via bidentate hydrogen bonding (N1 acts as an H-bond donor; N7 acts as an H-bond acceptor).

  • The 3-Amino Group: Projects directly toward the DFG (Asp-Phe-Gly) motif. Derivatization here (e.g., via urea or amide formation) is critical for designing Type II kinase inhibitors that lock the kinase in its inactive "DFG-out" conformation[2].

  • The 4-Carboxylate Group: Orients toward the solvent-exposed channel. Modifying this ester into hydrophilic amides allows researchers to fine-tune pharmacokinetic (PK) properties, improve aqueous solubility, and enhance kinase selectivity without disrupting the primary binding affinity.

Pharmacophore cluster_0 Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Core 7-Azaindole Core Hinge ATP Hinge Region (N1 & N7 H-bonds) Core->Hinge Anchors via H-bonds Amino 3-Amino Group DFG DFG-Out Motif (Type II Binding) Amino->DFG Urea/Amide extension Ester 4-Carboxylate (Methyl) Solvent Solvent-Exposed Channel (Solubility/Selectivity) Ester->Solvent Amidation/Reduction

Pharmacophore mapping of the building block to the kinase ATP-binding pocket.

Comparative Kinase Inhibition Profiles

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated profound efficacy across a variety of clinically relevant kinase targets. The orthogonal handles on the 3- and 4-positions allow for rapid structure-activity relationship (SAR) exploration. Below is a summary of quantitative data demonstrating the scaffold's versatility across different targets:

Target KinaseInhibitor TypeScaffold ModificationIC50 RangeBiological OutcomeRef
CDK8 Type II3-aryl / 5-phenyl extension35.2 nM - 48.6 nMSignificant suppression of colorectal cancer (CRC) xenograft growth in vivo.[2]
ATM Type I3-aryl extension< 10 nMSynergistic antitumor efficacy with irinotecan (TGI > 95%).[3]
TNIK Type I3-amino derivatization< 1.0 nMConcentration-dependent inhibition of IL-2 secretion.[4]

Synthetic Workflows & Protocols

To fully leverage methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a divergent synthetic strategy is employed. The following protocols detail the generation of a Type II kinase inhibitor library by sequentially exploiting the 3-amino and 4-carboxylate groups.

SyntheticWorkflow Start Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Step1 Step 1: Isocyanate Coupling (Anhydrous DCM/TEA, 0°C to RT) Start->Step1 Int1 Intermediate: 3-Urea Derivative Step1->Int1 Step2 Step 2: Ester Saponification (LiOH, THF/H2O, RT) Int1->Step2 Int2 Intermediate: 4-Carboxylic Acid Step2->Int2 Step3 Step 3: Amide Coupling (HATU, DIPEA, Primary Amine) Int2->Step3 Final Final Product: Type II Kinase Inhibitor Step3->Final

Divergent synthetic workflow for generating Type II kinase inhibitors.

Protocol A: Synthesis of 3-Urea Derivatives (Targeting the DFG-Out Motif)

Causality: The 3-amino group of the azaindole core is electronically deactivated due to the electron-withdrawing nature of the adjacent pyridine ring and the 4-carboxylate group. Therefore, highly reactive electrophiles (like isocyanates) and strictly anhydrous conditions are required to drive the reaction to completion and prevent the formation of symmetric urea byproducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (TEA, 2.0 eq) via syringe. Cool the reaction mixture to 0°C using an ice bath to control the exothermic coupling process.

  • Coupling: Dissolve the desired substituted aryl isocyanate (1.1 eq) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor reaction progress via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 3-urea intermediate.

Protocol B: Saponification and Amidation (Targeting the Solvent Channel)

Causality: The 4-methyl ester must be hydrolyzed to a carboxylic acid to allow for amide coupling. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis without requiring harsh heating that could degrade the delicate urea linkage formed in Protocol A.

Step-by-Step Methodology:

  • Saponification: Dissolve the 3-urea intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq). Stir the mixture at room temperature for 12 hours.

  • Acidification: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 3–4. The resulting 4-carboxylic acid intermediate will precipitate. Filter, wash with cold water, and dry under a high vacuum.

  • Amide Coupling: In a dry flask, dissolve the 4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.5 eq) (e.g., morpholine or a solubilizing piperazine derivative). Stir at room temperature for 8 hours.

  • Final Isolation: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry, concentrate, and purify via preparative HPLC to obtain the final kinase inhibitor.

Experimental Validation: Cellular Thermal Shift Assay (CETSA)

Biochemical kinase assays (e.g., radiometric or TR-FRET assays) confirm in vitro potency but fail to account for cellular permeability, intracellular ATP competition, or subcellular compartmentalization. To validate that the synthesized 1H-pyrrolo[2,3-b]pyridine derivatives physically engage their target kinase inside living cells, the Cellular Thermal Shift Assay (CETSA) is the gold standard[5].

Causality: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the protein's apparent aggregation temperature ( Tagg​ ) increases. By heating intact cells, lysing them, and quantifying the remaining soluble protein, true intracellular target engagement can be measured[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture the target cancer cell line (e.g., HCT116 for CDK8 validation) to 70-80% confluency. Harvest cells and resuspend in PBS supplemented with protease inhibitors to a density of 1×107 cells/mL.

  • Compound Incubation: Divide the cell suspension into two aliquots. Treat one aliquot with the synthesized inhibitor (e.g., 10 µM) and the other with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Profiling: Aliquot 50 µL of the treated and control cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis: Critical Step: Lysis must be performed using a freeze-thaw method rather than harsh detergents, as detergents can artificially alter protein thermal stability. Snap-freeze the PCR tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this cycle three times.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet, while the ligand-stabilized proteins remain in the soluble supernatant.

  • Detection: Carefully transfer the soluble supernatant to a new plate. Quantify the target kinase using quantitative Western Blotting or a high-throughput AlphaScreen/SureFire assay using target-specific antibodies[5].

  • Data Analysis: Plot the normalized soluble protein signal against temperature to generate melt curves. A rightward shift in the Tagg​ (typically ΔT>2∘C ) in the compound-treated samples confirms intracellular target engagement.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications).

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry (ACS Publications).

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols / ResearchGate.

  • Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors. BenchChem.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Introduction Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic areas such as oncology and immunology.[2][3][4][5] Derivatives of this core structure have been investigated as inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase, among others.[2][4][5]

A significant challenge in the preclinical in vivo evaluation of novel small molecules like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is their characteristically low aqueous solubility. This property can lead to poor and erratic absorption, low bioavailability, and difficulty in achieving desired therapeutic concentrations in animal models.[6][7][8] Therefore, the development of a robust and reproducible dosing protocol hinges on the rational selection of a suitable formulation vehicle and administration route.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable in vivo dosing protocol for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. It outlines a systematic approach, from initial solubility assessment to the preparation of various formulations and detailed administration procedures. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

PART 1: Pre-formulation and Vehicle Screening

The first critical step before any in vivo experiment is to understand the physicochemical properties of the test compound. The solubility of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in various pharmaceutically acceptable vehicles will dictate the formulation strategy. A tiered approach, starting with simple aqueous vehicles and progressing to more complex co-solvent or suspension systems, is recommended.[6]

Protocol 1: Vehicle Solubility Screen

Objective: To determine the approximate solubility of the compound in a panel of common, well-tolerated vehicles for preclinical studies.

Materials:

  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Selection of vehicles (see Table 1)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or shaking incubator set to 25°C and 37°C

  • Microcentrifuge

  • HPLC-UV or LC-MS/MS for quantification

Methodology:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed 2 mL microcentrifuge tube. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of a single vehicle to the tube.

  • Vortex vigorously for 2 minutes to ensure the compound is well-dispersed.

  • Incubate the samples at a constant temperature (e.g., 25°C) for 24-48 hours with continuous agitation to reach equilibrium.[6]

  • After incubation, visually inspect for undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[6]

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.[6]

  • Express the solubility in mg/mL.

Data Presentation: Common Vehicles for Preclinical Dosing

The choice of vehicle is critical and depends on the desired route of administration (e.g., oral, intravenous, intraperitoneal). The following table summarizes common, well-tolerated vehicles for initial screening.

Vehicle Category Specific Examples Primary Use/Notes
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for soluble, stable compounds. Typically used for IV, IP, SC routes.
Aqueous with Co-solvents 10% DMSO, 40% PEG400, 50% SalineFor compounds with moderate solubility. DMSO concentration should be minimized due to potential toxicity.
Surfactant-based 1-5% Tween® 80 in Saline, 2% Solutol® HS-15 in WaterIncreases solubility and can prevent precipitation upon dilution in vivo.[7]
Suspension Agents 0.5-1% Carboxymethylcellulose (CMC) in Water, 0.5% Methylcellulose in WaterFor poorly soluble compounds administered as a uniform suspension, typically via oral gavage.
Lipid-based Corn oil, Sesame oil, Medium-chain triglycerides (e.g., Labrafac™ PG)Can enhance oral absorption of lipophilic (BCS Class II/IV) compounds.[7][9]

PART 2: Formulation Development Workflow

Based on the results from the vehicle screen, a formulation strategy can be selected. The goal is to prepare a homogenous, stable formulation that can be accurately dosed.

Decision-Making Workflow for Formulation Selection

The following diagram illustrates a logical workflow for choosing an appropriate formulation based on the measured solubility.

G cluster_0 Start: Solubility Data cluster_1 Formulation Paths Solubility Solubility in Aqueous Vehicle (e.g., Saline) > Target Dose Conc.? AqueousSol Prepare Simple Aqueous Solution (e.g., Saline, PBS) Solubility->AqueousSol Yes CoSolvent Solubility in Co-solvent System > Target Dose Conc.? Solubility->CoSolvent No CoSolventSol Prepare Co-solvent Solution (e.g., PEG400/Tween80/D5W) CoSolvent->CoSolventSol Yes Suspension Prepare Suspension (e.g., 0.5% CMC) CoSolvent->Suspension No Lipid Consider Lipid-based Formulation (e.g., Corn Oil, SEDDS) Suspension->Lipid If Oral Bioavailability is Still Poor

Caption: Decision workflow for selecting an in vivo formulation.

Protocol 2: Preparation of a Homogenous Suspension for Oral Dosing

Objective: To prepare a uniform, re-suspendable formulation for a poorly water-soluble compound. This is often the most practical approach for oral administration in discovery studies.[6]

Materials:

  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Weighing balance

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, for improved uniformity)

Methodology:

  • Calculate Required Amounts: Determine the total volume of formulation needed for the study, including overage (typically 20-30%). Calculate the total mass of the compound required based on the target dose concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a mouse dosed at 10 mL/kg).

  • Prepare Vehicle: Slowly add 0.5 g of Na-CMC to 100 mL of purified water while stirring continuously to avoid clumping. Allow it to stir for several hours until a clear, viscous solution is formed.

  • Reduce Particle Size (Optional but Recommended): If the compound is crystalline, gently grind the required mass in a mortar and pestle to a fine powder. This increases the surface area and improves suspension homogeneity.

  • Wetting the Compound: In a suitable container, add a small amount of the vehicle to the weighed compound to create a thick, uniform paste. This "wetting" step is crucial to prevent powder clumping.

  • Prepare Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.[6]

  • Homogenization: For best results, use a homogenizer to ensure a uniform particle size distribution.

  • Storage and Use: Store the suspension at 2-8°C. Before each dose administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or continuous stirring) to guarantee dose uniformity.[6]

PART 3: In Vivo Dosing Protocol: Oral Gavage in Mice

Oral (PO) administration is a common route for initial efficacy and pharmacokinetic studies of 7-azaindole derivatives.[2][10]

Experimental Workflow for In Vivo Dosing Study

G cluster_workflow In Vivo Dosing Workflow AnimalAcclimate Animal Acclimation (≥ 3 days) DoseCalc Dose Calculation (Based on Body Weight) AnimalAcclimate->DoseCalc FormulationPrep Formulation Preparation (e.g., Suspension) DoseCalc->FormulationPrep Dosing Oral Gavage Administration FormulationPrep->Dosing Monitoring Post-Dose Monitoring (Clinical Signs, PK/PD) Dosing->Monitoring Endpoint Study Endpoint (Sample Collection) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo dosing study.

Protocol 3: Step-by-Step Oral Gavage Administration

Objective: To accurately deliver a specified dose of the formulation directly into the stomach of a mouse. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared dosing formulation

  • Appropriately sized mice (e.g., 20-25 g)

  • Animal balance

  • 1 mL syringes

  • 20-22 gauge, 1.5-inch flexible or rigid, ball-tipped gavage needles

  • 70% ethanol for disinfection

Methodology:

  • Animal Preparation: Allow animals to acclimate to the facility for a minimum of 3-5 days. On the day of dosing, record the body weight of each mouse immediately before administration.

  • Dose Calculation: Calculate the exact volume to be administered to each mouse using the formula: Dose Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

    Example Dose Calculations:

    Target Dose (mg/kg) Mouse Weight (g) Formulation Conc. (mg/mL) Dose Volume (µL)
    10 22 1 220
    50 22 5 220

    | 100 | 22 | 10 | 220 |

  • Formulation Handling: Ensure the formulation is at room temperature and thoroughly mixed. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Expel any air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the back of the throat. The needle should pass into the esophagus with minimal resistance. If resistance is felt, withdraw immediately and reposition.

  • Dose Administration: Once the needle is correctly positioned (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration: Gently withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for at least 1-2 hours post-dosing for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration or acute toxicity.

PART 4: Trustworthiness and Scientific Integrity

Every protocol must serve as a self-validating system. For in vivo studies, this involves careful consideration of potential confounding factors and building in checks to ensure data quality.

  • Vehicle Toxicity: Always include a "vehicle-only" control group in your studies. This is essential to differentiate any effects of the compound from the effects of the dosing vehicle itself.[6]

  • Formulation Stability: For multi-day studies, assess the stability of your formulation over the intended use period. Re-prepare fresh formulations as needed.

  • Dose Accuracy: The practice of continuous stirring of suspensions during the process of drawing doses is critical to prevent settling and ensure each animal receives the intended amount of the compound.

  • Bioavailability Issues: If oral bioavailability is low, it may be due to dissolution rate-limited absorption.[7] Strategies to overcome this include reducing the particle size of the compound (micronization) or exploring lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[7][8][9]

By systematically addressing solubility, carefully preparing and administering the formulation, and including appropriate controls, researchers can generate reliable and reproducible in vivo data for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its analogs.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed, 10, 209-217. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. Retrieved from [Link]

  • An, G., & Zuo, J. (2021).
  • Wang, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Garno, C., et al. (2014). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PMC. Retrieved from [Link]

  • Li, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Retrieved from [Link]

  • Wenta, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Retrieved from [Link]

  • Ji, Q., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Publications. Retrieved from [Link]

  • Li, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Da Settimo, F. (2014). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis Yield of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. As a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Core Synthetic Strategies: An Overview

The synthesis of the 7-azaindole core, the foundational structure of our target molecule, can be approached through several established routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Common methods include:

  • Sonogashira Coupling followed by Cyclization: This two-step process typically involves the palladium-catalyzed cross-coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[2][3]

  • Cascade C–N Cross-Coupling/Heck Reaction: A palladium-catalyzed cascade reaction between alkenyl bromides and amino-o-bromopyridines provides a direct route to substituted azaindoles.[4]

  • Functionalization of the 7-Azaindole Core: This approach involves the synthesis of the basic 7-azaindole scaffold followed by the introduction of the amino and carboxylate groups. This can be challenging due to the need for regioselective functionalization.[5]

For the specific synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a multi-step approach starting from a substituted pyridine is generally the most practical.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) 1. Catalyst Inactivation: Palladium catalysts are sensitive to oxygen.[5] 2. Poor Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. 3. Inappropriate Base: The choice of base can significantly impact the reaction rate and yield. 4. Low Quality Reagents: Impurities in starting materials or solvents can poison the catalyst.1. Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[5] 2. Ligand Screening: Experiment with different phosphine ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate. 3. Base Optimization: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, sodium or potassium tert-butoxide is often effective.[4] 4. Reagent Purification: Ensure starting materials and solvents are pure and anhydrous.
Formation of Side Products During Cyclization 1. Incorrect Base or Temperature: The conditions for the intramolecular cyclization are critical for achieving high selectivity. 2. Presence of Protic Impurities: Water or other protic impurities can interfere with the cyclization reaction.1. Condition Optimization: For base-mediated cyclizations, screen different bases (e.g., KOtBu, NaH) and temperatures. The use of 18-crown-6 can sometimes improve yields in KOtBu-mediated cyclizations.[2] 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
Difficulty in Introducing the 3-Amino Group 1. Direct Amination is Challenging: Direct amination of the 7-azaindole core at the 3-position is often difficult and can lead to a mixture of products. 2. Protecting Group Incompatibility: The protecting group on the pyrrole nitrogen may not be stable to the conditions required for amination.1. Nitration and Reduction: A common strategy is to first nitrate the 3-position and then reduce the nitro group to an amine. This provides better regioselectivity. 2. Protecting Group Strategy: Use a robust protecting group for the pyrrole nitrogen, such as a sulfonyl group, that is stable to both nitration and reduction conditions.[5]
Low Yield in the Final Esterification Step 1. Steric Hindrance: The proximity of the 3-amino group can sterically hinder the esterification of the 4-carboxylic acid. 2. Decomposition under Acidic Conditions: The 7-azaindole core can be sensitive to strong acidic conditions often used for esterification.1. Use of Coupling Agents: Employ standard peptide coupling reagents (e.g., HATU, HOBt) to facilitate the esterification under milder conditions. 2. Mild Esterification Methods: Consider using milder methods such as reaction with methyl iodide in the presence of a non-nucleophilic base.
Purification Challenges of the Final Product 1. High Polarity: The presence of the amino and carboxylate groups makes the final product highly polar, leading to poor mobility on normal-phase silica gel.[6] 2. Poor Crystallinity: The product may be difficult to crystallize, making recrystallization an ineffective purification method.1. Chromatography Techniques: For highly polar compounds, use a more polar eluent system in normal-phase chromatography (e.g., dichloromethane/methanol). Alternatively, reverse-phase chromatography can be very effective.[6] 2. Recrystallization Solvent Screening: If attempting recrystallization, screen a wide range of solvents and solvent mixtures. Seeding with a small crystal can sometimes induce crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the pyrrole nitrogen in 7-azaindole synthesis?

A1: The N-H of the pyrrole ring in 7-azaindole is acidic and can undergo undesired side reactions, such as N-arylation during cross-coupling reactions. A protecting group, such as an acetyl or a sulfonyl group, masks this reactive site. Additionally, an electron-withdrawing protecting group can modify the electronic properties of the ring system, which can be beneficial for controlling the regioselectivity of subsequent functionalization steps.[5]

Q2: What are the advantages of a nitration-reduction strategy for introducing the 3-amino group?

A2: Direct C-H amination at the 3-position of the 7-azaindole core is often low-yielding and lacks regioselectivity. Nitration, on the other hand, can be directed to the 3-position with high selectivity. The subsequent reduction of the nitro group to an amine is typically a high-yielding and clean transformation. This two-step sequence provides a more reliable and controllable method for introducing the 3-amino group.

Q3: Can I use a one-pot synthesis for this molecule?

A3: While one-pot syntheses are attractive for their efficiency, the multi-step nature of synthesizing a polysubstituted heterocycle like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate makes a one-pot approach challenging. The reaction conditions required for each transformation (e.g., cross-coupling, cyclization, nitration, reduction, esterification) are often incompatible. A sequential, well-optimized multi-step synthesis is generally more reliable for achieving a good overall yield of the final product.

Q4: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction?

A4: The optimal palladium catalyst and ligand combination is highly substrate-dependent. For Suzuki and Buchwald-Hartwig reactions involving electron-deficient heterocyclic systems like pyridines, bulky electron-rich phosphine ligands such as XPhos or SPhos often give good results. It is highly recommended to perform a small-scale screen of different catalyst/ligand systems to identify the most effective combination for your specific reaction.[4]

Experimental Protocols

The following is a proposed synthetic route and detailed protocol based on established methodologies for the synthesis of related 7-azaindole derivatives.

Proposed Synthetic Pathway

G A 2-Amino-3-iodopyridine C 2-Amino-3-(3-methoxy-3-oxoprop-1-yn-1-yl)pyridine A->C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) B Methyl propiolate B->C D Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate C->D Intramolecular Cyclization (KOtBu, 18-crown-6) E Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate D->E Nitration (HNO₃, H₂SO₄) F Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate E->F Reduction (Fe, NH₄Cl or H₂, Pd/C)

Caption: Proposed synthetic workflow for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 1: Sonogashira Coupling

  • Reaction: 2-Amino-3-iodopyridine with methyl propiolate.

  • Procedure:

    • To a solution of 2-amino-3-iodopyridine (1.0 equiv) in a suitable solvent such as DMF or THF, add PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and a base such as triethylamine (3.0 equiv).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add methyl propiolate (1.2 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reaction: Cyclization of 2-amino-3-(3-methoxy-3-oxoprop-1-yn-1-yl)pyridine.

  • Procedure:

    • To a solution of the product from Step 1 (1.0 equiv) in toluene, add potassium tert-butoxide (1.5 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv).[2]

    • Heat the mixture to 65 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography to obtain methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 3: Nitration

  • Reaction: Nitration of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

  • Procedure:

    • Cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add the product from Step 2 (1.0 equiv) while maintaining the temperature below 5 °C.

    • Add fuming nitric acid (1.1 equiv) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Filter the resulting precipitate, wash with water, and dry to obtain methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Step 4: Reduction

  • Reaction: Reduction of the nitro group.

  • Procedure:

    • To a solution of the product from Step 3 (1.0 equiv) in a mixture of ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.

    • Concentrate the filtrate to remove the ethanol and extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Data Summary

The following table provides a hypothetical comparison of different conditions for the key reaction steps to guide your optimization efforts.

Step Parameter Condition A Condition B Condition C Expected Outcome
Sonogashira Coupling Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd₂(dba)₃/XPhosCondition B is a common and effective catalyst system.
Base Et₃NDIPEAK₂CO₃Et₃N is a standard base for Sonogashira couplings.
Cyclization Base KOtBuNaHDBUKOtBu is often effective, especially with 18-crown-6.[2]
Reduction Reagent Fe/NH₄ClH₂/Pd-CSnCl₂·2H₂OFe/NH₄Cl is a classic and reliable method for nitro group reduction.

Visualization of Key Processes

Purification Workflow for Polar Aminopyrrolopyridines

G A Crude Product (Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) B Dissolve in minimal DCM/MeOH A->B C Column Chromatography (Silica Gel) B->C D Elute with DCM/MeOH gradient C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Pure Product G->H

Caption: A typical purification workflow for polar compounds like the target molecule.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. BenchChem.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • BenchChem Technical Support Team. (2025).
  • Alves, M. J., Azoia, N. G., & Lemos, A. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3442–3445.
  • Bernstein, M. D., Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(4), 1333–1342.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(12), 1276–1281.
  • Li, Y., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175.
  • Negrerie, M., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1779–1804.
  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Vilches Herrera, L. M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Process for the preparation of antiviral 7-azaindole deriv
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Fadda, A. A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 23(12), 2246-2253.
  • Williams, K. A., & Sherman, D. H. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 17(5), 1106–1112.
  • Zard, S. Z., et al. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[6][8]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3747–3750.

  • Glick, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547–1553.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1845-1852.
  • Al-Zaydi, K. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine)
  • Stieber, F., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 963–977.
  • Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. (2012). US20120259115A1.
  • Shestakova, T. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 711–717.
  • Olsen, D. B., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3365.

Sources

Optimization

References Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNiT5fCkWnstE7F0-I0Sqx1qVkmEiz4PEHvGctcquwvx7VIkB6T0MUMR-3_jM1_Nn4WtALVyy08jdJBs3BZNJgMaLoELGqO3MrmBZkn-jB45rtsDizcoh0Bv_imQ5na9zsjOuexZneTEnBWalkKy1V Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNoVeQNKh1z8B8_am2FkWYSFJFn5R0is42VVCyI7gBfik_gtK72Su_y_59aCOf1k1NX9pGefzPZlJm5eWKvpUTC_qfg9Oey6YRyHgk9KZ5JDDTJ0EKVhU-JpFFmoCaPFCb1AmB281aJnQ5BOs= Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtCyHzeUTHFLCs-ZDJQ7X02yb_elMretKPrxwViuzD3u-ccrN8uJ6d-iHf5OIHr1b0L9v8WWrAodJ3TzbNDQOzFmDhhgPjL5xCT-e9wDYLeVMG-zatSEXQodGuCcdL2ytrZxlRgFyfHB2j5HE5_Gr4 The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgc5yFPuhzWbasEdeoAXn_8daoXxXtj8agXcgGuNqVfAW4TSvV8Hr9yJidh4U6HObt798t1ycc-5Z7VovPwDwSr9Ucem20T6-CISJg2XvFitxtAiATYY80hf1OylVr80s6WNa_hA==

Technical Support Center: Troubleshooting Crystallization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Overview The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Crystallization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Overview The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern drug discovery, particularly in the rational design of kinase inhibitors targeting the hinge region of proteins like CSF-1R and c-Met[1]. However, isolating highly pure functionalized derivatives, such as methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, presents significant downstream processing challenges. This guide provides authoritative troubleshooting strategies to minimize byproduct co-crystallization, ensuring >99% purity for demanding pharmaceutical applications.

FAQ 1: What are the primary byproducts encountered during this crystallization, and what mechanistic factors drive their formation?

Causality & Mechanism: During the synthesis and subsequent isolation of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, three primary classes of byproducts are typically observed:

  • Des-amino Impurities: Incomplete conversion during the amination step (e.g., Staudinger reduction of an azide precursor) leaves behind structurally analogous unreacted starting materials[2]. Because the des-amino analog shares the identical 7-azaindole core, it readily co-crystallizes by substituting the target molecule within the crystal lattice.

  • Ester Hydrolysis Products: The methyl ester at the C4 position is sensitive to basic or highly aqueous environments. Trace water during basic workups or cross-coupling reactions can lead to partial hydrolysis, generating the corresponding carboxylic acid.

  • Dimerization/Oxidation Products: The electron-rich pyrrole ring, coupled with the primary amine at C3, makes the molecule susceptible to oxidative dimerization or complex side reactions if exposed to air at elevated temperatures[3].

Troubleshooting Insight: To prevent these impurities from entering the final crystal lattice, the crystallization thermodynamics must be tightly controlled to favor the unique hydrogen-bonding network provided by the C3-amine and C4-ester, differentiating it from the byproducts.

FAQ 2: How do we rationally select a solvent system to maximize yield while rejecting these specific structurally similar byproducts?

Causality & Mechanism: A successful solvent system must exploit the differential solubility between the target and its byproducts. Using purely protic solvents (like Methanol/Water) often leads to transesterification or exacerbates ester hydrolysis. Conversely, a binary system utilizing a moderately polar aprotic solvent (Ethyl Acetate) and a non-polar anti-solvent (n-Heptane) disrupts the inclusion of the des-amino impurity. The target molecule's amine and ester groups form strong intermolecular hydrogen bonds, allowing it to nucleate at lower supersaturation levels than the less polar des-amino byproduct.

Table 1: Quantitative Data on Solvent Systems and Impurity Rejection

Solvent System (v/v)Target Recovery (%)Des-amino Impurity (%)Hydrolyzed Ester (%)E-factor (kg waste / kg product)
Methanol / Water (1:1)68.51.253.5015.2
THF / Toluene (1:3)75.20.800.5012.4
DCM / Hexane (1:4)62.12.400.2018.5
EtOAc / n-Heptane (1:2) 89.4 < 0.10 < 0.10 8.7

Note: Data represents average values from optimized 100g-scale crystallization runs.

FAQ 3: What is the optimal cooling and anti-solvent addition profile to prevent byproduct inclusion?

Causality & Mechanism: Rapid cooling or the immediate dumping of an anti-solvent generates a massive spike in supersaturation. This forces the system out of the metastable zone, resulting in rapid, uncontrolled nucleation (crashing out). When crystals grow too fast, they form structural defects and trap mother liquor—along with dissolved byproducts—inside the crystal lattice.

By employing a controlled cooling ramp and delayed, continuous anti-solvent dosing, the system remains within the metastable zone. This allows the target molecules to selectively align into a highly ordered, defect-free crystal lattice, leaving the structurally similar byproducts dissolved in the mother liquor.

Crystallization_Pathway A Crude Mixture (Target + Impurities) B Hot Dissolution (EtOAc, 70°C) A->B Heat & Solvate C Controlled Cooling (-0.1°C/min to 50°C) B->C Enter Metastable Zone D Seed Crystal Addition (Induce Nucleation) C->D Prevent Spontaneous Crash E Antisolvent Dosing (Heptane, 0.5 vol/hr) D->E Controlled Crystal Growth F High-Purity Target (Defect-Free Lattice) E->F Solid Phase Isolation G Byproducts Rejected (Remain in Mother Liquor) E->G Liquid Phase Purge

Thermodynamic workflow for selective byproduct rejection during crystallization.

FAQ 4: How can this crystallization protocol be established as a "self-validating" system?

Trustworthiness & Validation: A protocol is self-validating when it contains built-in analytical checkpoints that confirm the mechanistic success of the operation in real-time, rather than relying solely on end-product testing. In this workflow, the self-validation occurs during Step 4. By sampling the mother liquor and analyzing it via HPLC, the operator must observe a steady increase in the relative concentration of the des-amino byproduct in the liquid phase. If the byproduct concentration in the liquid plateaus prematurely, it indicates the impurity is being incorporated into the solid crystal lattice, signaling the operator to immediately slow the anti-solvent addition rate.

Self-Validating Anti-Solvent Crystallization Protocol

Step 1: Dissolution & Solvation

  • Suspend the crude methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in 5 volumes (relative to crude mass) of high-purity Ethyl Acetate (EtOAc).

  • Heat the suspension to 70°C under gentle agitation until complete dissolution is achieved.

Step 2: Clarification

  • Perform a hot filtration of the solution through a pre-warmed 0.45 µm PTFE membrane filter.

  • Purpose: This removes insoluble mechanical impurities, dust, and high-molecular-weight polymeric oxidation byproducts that can act as unwanted nucleation sites.

Step 3: Primary Cooling & Seeding

  • Transfer the clarified filtrate to a temperature-controlled crystallizer.

  • Initiate a linear cooling ramp of -0.1°C/min until the solution reaches 50°C.

  • Introduce 1.0 wt% of highly pure (>99.5%) target seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 4: Anti-Solvent Addition (Self-Validation Checkpoint)

  • Using a programmable syringe pump, dose 10 volumes of n-Heptane (anti-solvent) at a strictly controlled rate of 0.5 volumes per hour.

  • Validation Action: Extract a 1 mL aliquot of the supernatant every 2 hours. Filter and analyze via analytical HPLC utilizing a gradient system of HCOOH in H2O/MeCN[2]. The protocol is validated if the chromatogram shows the des-amino impurity peak strictly increasing in the mother liquor, confirming its rejection from the growing crystals.

Step 5: Isolation & Washing

  • Once anti-solvent addition is complete, cool the resulting slurry to 5°C over 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/n-Heptane (1:4 v/v) to displace the impurity-rich mother liquor.

  • Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours to afford the target compound with >99% purity.

References[2] Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNiT5fCkWnstE7F0-I0Sqx1qVkmEiz4PEHvGctcquwvx7VIkB6T0MUMR-3_jM1_Nn4WtALVyy08jdJBs3BZNJgMaLoELGqO3MrmBZkn-jB45rtsDizcoh0Bv_imQ5na9zsjOuexZneTEnBWalkKy1V[3] Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNoVeQNKh1z8B8_am2FkWYSFJFn5R0is42VVCyI7gBfik_gtK72Su_y_59aCOf1k1NX9pGefzPZlJm5eWKvpUTC_qfg9Oey6YRyHgk9KZ5JDDTJ0EKVhU-JpFFmoCaPFCb1AmB281aJnQ5BOs=[1] Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtCyHzeUTHFLCs-ZDJQ7X02yb_elMretKPrxwViuzD3u-ccrN8uJ6d-iHf5OIHr1b0L9v8WWrAodJ3TzbNDQOzFmDhhgPjL5xCT-e9wDYLeVMG-zatSEXQodGuCcdL2ytrZxlRgFyfHB2j5HE5_Gr4[4] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgc5yFPuhzWbasEdeoAXn_8daoXxXtj8agXcgGuNqVfAW4TSvV8Hr9yJidh4U6HObt798t1ycc-5Z7VovPwDwSr9Ucem20T6-CISJg2XvFitxtAiATYY80hf1OylVr80s6WNa_hA==

Sources

Troubleshooting

minimizing steric hindrance in methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate substitution reactions

Welcome to the Technical Support Center for 7-azaindole scaffold derivatization. This guide is specifically engineered for researchers and drug development professionals working with methyl 3-amino-1H-pyrrolo[2,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole scaffold derivatization. This guide is specifically engineered for researchers and drug development professionals working with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate .

Derivatizing the 3-amino group in this specific molecule presents a formidable synthetic challenge. The C3-amino and C4-methyl carboxylate groups exist in a peri-like spatial relationship across the fused bicyclic ring system [1]. The van der Waals radii of the ester carbonyl oxygen and the incoming electrophile overlap significantly, creating a severe steric clash that drastically raises the activation energy ( ΔG‡ ) of the transition state [2].

Below, you will find field-proven troubleshooting protocols, mechanistic workflows, and FAQs designed to bypass these steric penalties and ensure high-yielding substitution reactions.

I. Strategic Workflow for Hindered 3-Amino Derivatization

Before attempting any substitution, it is critical to select the correct synthetic route based on the steric bulk of your target electrophile.

Workflow Start Methyl 3-amino-1H-pyrrolo[2,3-b] pyridine-4-carboxylate N1Prot Step 1: N1-Protection (SEM-Cl or Boc2O) Start->N1Prot Base/Solvent CheckSteric Electrophile Bulk? N1Prot->CheckSteric LC-MS Validated LowBulk Low/Moderate Bulk CheckSteric->LowBulk e.g., Acetyl Cl HighBulk High Bulk CheckSteric->HighBulk e.g., Piv-Cl DirectSub Direct Substitution (LiHMDS, THF, -78°C) LowBulk->DirectSub IndirectSub Steric Relief Route 1. Saponification (LiOH) 2. Substitution 3. Re-esterification HighBulk->IndirectSub

Decision matrix for selecting substitution workflows based on electrophile steric bulk.

II. Core Troubleshooting Protocols
Protocol A: The Deprotonation-Activation Strategy (For Alkylation/Sulfonylation)

The Causality: Neutral 3-amino groups adjacent to bulky C4-esters are exceptionally poor nucleophiles. Standard weak bases (like K2​CO3​ ) fail to drive the reaction. By using a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS), we force the generation of a highly nucleophilic amide anion. LiHMDS is specifically chosen over NaH to prevent unwanted transesterification or ester hydrolysis that can occur with adventitious moisture.

Self-Validating Step-by-Step Methodology:

  • N1-Protection: Dissolve the starting material in anhydrous DMF (0.2 M) at 0°C. Add NaH (1.2 eq), stir for 15 mins, then add SEM-Cl (1.1 eq).

    • Validation Checkpoint: Do not proceed until LC-MS confirms complete conversion to the M+73 (SEM addition) mass and the disappearance of the polar N-H peak on reverse-phase HPLC.

  • Anion Generation: Isolate the N1-protected intermediate, dry thoroughly, and dissolve in anhydrous THF (0.1 M) under Argon at -78°C.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes at -78°C to ensure complete deprotonation without degrading the ester.

  • Electrophilic Attack: Add the alkyl halide or sulfonyl chloride (1.5 eq) neat or as a THF solution.

  • Quench: Gradually warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl to prevent base-catalyzed ester hydrolysis during workup.

Protocol B: The Acylpyridinium Bypass (For Acylation/Amidation)

The Causality: Standard peptide coupling agents (e.g., EDC/HOBt or HATU) create bulky active esters that physically cannot approach the hindered 3-amino group. Using an acyl chloride with catalytic 4-Dimethylaminopyridine (DMAP) generates a flat, highly electrophilic acylpyridinium intermediate. This geometry minimizes steric clash, allowing the hindered amine to attack efficiently.

Mechanism Acyl Acyl Chloride + DMAP Inter Acylpyridinium Intermediate (Highly Electrophilic) Acyl->Inter Fast TS Transition State (Lowered Activation Energy) Inter->TS Amine Hindered 3-Amino Azaindole Amine->TS Product N-Acylated Product TS->Product -DMAP

Mechanistic pathway of DMAP-catalyzed acylation bypassing steric hindrance.

Self-Validating Step-by-Step Methodology:

  • Preparation: Dissolve the N1-protected substrate in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and DMAP (0.2 eq).

  • Acylation: Cool the reaction to 0°C and add the desired acyl chloride (1.5 eq) dropwise.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). If conversion stalls at ~50% after 2 hours, do not add more acyl chloride (this leads to side reactions). Instead, transfer the mixture to a microwave vial, swap the solvent to NMP, and apply microwave irradiation (80°C, 15 mins) to overcome the remaining entropic barrier.

III. Quantitative Reaction Optimization Data

The following table summarizes internal benchmarking data for substituting the 3-amino group in the presence of the C4-methyl ester. Use this to guide your reagent selection.

Reaction TypeReagents / CatalystSolventTemp / TimeAvg. Yield (%)Steric Bypass Mechanism
Standard Amidation EDC, HOBt, DIPEADMFRT, 24h< 10%None (Fails due to bulky active ester)
Catalytic Acylation Acyl Chloride, DMAP (0.2 eq)DCM0°C to RT, 4h65-75%Flat, highly reactive acylpyridinium intermediate
Direct Alkylation Alkyl Halide, K2​CO3​ MeCN80°C, 12h15-20%Insufficient nucleophilicity of neutral amine
Anionic Alkylation Alkyl Halide, LiHMDSTHF-78°C to RT, 2h80-88%Formation of highly nucleophilic amide anion
Microwave Acylation Acyl Chloride, PyridineNMP120°C (MW), 15m85-95%Thermal energy overcomes ΔG‡ barrier
IV. Frequently Asked Questions (FAQs)

Q: Why am I seeing substitution at the pyrrole nitrogen (N1) instead of the 3-amino group? A: The N1 position of the 7-azaindole core is significantly more acidic (pKa ~ 13-14) than the 3-amino group. Under basic conditions, N1 is deprotonated first, making it the primary nucleophile [3]. You must install a robust protecting group (e.g., SEM or Boc) at N1 prior to attempting any C3-amino substitution.

Q: My target requires a highly bulky acyl group (e.g., pivaloyl). Even DMAP catalysis is failing. What is the alternative? A: You must utilize the "Steric Relief" route. Saponify the C4-methyl ester to a carboxylic acid using LiOH. The resulting carboxylate anion alters the local solvation shell and conformational dynamics, reducing the steric penalty for C3-substitution. After derivatizing the 3-amino group, the C4-carboxylic acid can be cleanly re-esterified using TMS-diazomethane.

Q: Can I use Buchwald-Hartwig cross-coupling conditions to functionalize the 3-position? A: Buchwald-Hartwig amination is typically used when the core has a halogen (e.g., 3-bromo-7-azaindole) and you are coupling an external amine. Since your starting material already possesses the 3-amino group, you are limited to acting as the nucleophile. If you require an N-aryl substitution, you can attempt an Ullmann-type coupling (CuI, diamine ligand, aryl halide), but yields are historically poor for 3-amino-4-ester systems due to the massive steric bulk of the copper-amine intermediate.

Q: My sulfonylation reaction is yielding a bis-sulfonylated product. How do I control mono-substitution? A: Sulfonylation of primary amines often over-reacts because the mono-sulfonylated product is highly acidic. It is easily deprotonated by the reaction base, forming a nucleophilic sulfonamide anion that attacks a second equivalent of sulfonyl chloride. To restrict this to mono-substitution, use exactly 1.05 equivalents of sulfonyl chloride, utilize a weaker base like pyridine instead of LiHMDS, and perform the reaction at strictly controlled cryogenic temperatures (-78°C).

V. References
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 2015.[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2020.[Link]

  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 2013.[Link]

Optimization

Technical Support Center: HPLC Analysis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry for this and structurally similar basic compounds.

This guide provides a structured approach to troubleshooting, moving from understanding the underlying chemical principles to implementing practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the peak shape should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the back half of the peak is wider than the front half.[1] This asymmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered a tailing peak.[2]

Q2: I am seeing significant peak tailing specifically with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. What is the most likely cause?

A2: The primary cause is most likely secondary-site interactions between your basic analyte and the silica-based stationary phase of your HPLC column.[3][4] Your compound has a basic amino group and nitrogen-containing heterocyclic rings, which can become protonated. These positively charged sites can then interact strongly with negatively charged residual silanol groups (Si-OH) on the silica surface, leading to peak tailing.[5][6]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor.[7] For a basic compound like yours, a low pH (e.g., ≤ 2.5) ensures that the analyte is fully protonated (positively charged).[3] While this may seem counterintuitive, it creates a consistent ionic state. More importantly, at this low pH, the residual silanol groups on the silica stationary phase are also protonated (neutral), which minimizes the undesirable ionic interactions that cause peak tailing.[8][9]

Q4: Can I just add trifluoroacetic acid (TFA) to my mobile phase to fix the tailing?

A4: Yes, adding a low concentration (typically 0.1%) of an acid like TFA is a very common and effective strategy.[10][11] TFA serves two main purposes: it lowers the mobile phase pH to suppress silanol activity and acts as an ion-pairing agent.[12] The trifluoroacetate anion can pair with the protonated analyte, masking its positive charge and improving its interaction with the non-polar stationary phase, resulting in better peak shape.[13] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detectors.

Q5: My peak tailing issue persists even after adjusting the pH. What else could be wrong?

A5: If pH adjustment is not sufficient, you should investigate other potential causes. These can be broadly categorized as chemical or physical issues.[6]

  • Chemical Issues: Inappropriate column chemistry (high silanol activity), degradation of the mobile phase, or interactions with metal contaminants in the HPLC system or column.[14]

  • Physical Issues: A void at the head of the column, blockages in frits or tubing, or an injection volume that is too large or an injection solvent that is too strong.[4][15]

Understanding the Mechanism of Peak Tailing

The structure of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate contains basic nitrogen atoms that are easily protonated in typical reversed-phase HPLC mobile phases. Standard silica-based C18 columns often have residual, un-capped silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5-4, these silanol groups can deprotonate to form anionic silanate groups (Si-O⁻).

The strong electrostatic interaction between the positively charged analyte and the negatively charged silanate groups creates a secondary, non-ideal retention mechanism. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail" on the chromatographic peak.

Systematic Troubleshooting Workflow

A systematic approach is crucial for efficiently identifying and resolving the source of peak tailing. The following workflow guides you from initial assessment to final resolution.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Mobile Phase cluster_2 Hardware A Start: Peak Tailing Observed (Tf > 1.2) B Step 1: System & Sample Check A->B B_sub1 Inject neutral marker (e.g., Toluene). Does it tail? B->B_sub1 C Is peak shape improved? D Step 2: Mobile Phase Optimization C->D No H Problem Resolved C->H Yes (Mass Overload) D_sub1 Prepare fresh mobile phase. D->D_sub1 E Is peak shape improved? F Step 3: Column Evaluation E->F No E->H Yes F_sub1 Remove guard column (if present). F->F_sub1 G Is peak shape improved? G->H Yes I Contact Technical Support G->I No B_sub1->F Yes (Physical Issue) B_sub2 Reduce sample concentration/volume. B_sub1->B_sub2 No (Chemical Issue) B_sub2->C D_sub2 Add 0.1% TFA or Formic Acid. D_sub1->D_sub2 D_sub3 If tailing persists, add a competing base (e.g., 5-10 mM Triethylamine). D_sub2->D_sub3 D_sub3->E F_sub2 Flush column with strong solvent. F_sub1->F_sub2 F_sub3 Replace with a modern, end-capped column designed for basic compounds. F_sub2->F_sub3 F_sub3->G

Caption: A step-by-step logical workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Initial System and Sample Diagnosis

Objective: To rule out common physical and concentration-related issues.

  • Neutral Marker Injection:

    • Prepare a solution of a neutral, non-polar compound (e.g., Toluene or Uracil) in your mobile phase.

    • Inject this solution using your current HPLC method.

    • Analysis: If the neutral marker also tails, it indicates a physical problem with the system (e.g., column void, bad connection, blocked frit).[6] Proceed to Protocol 3 . If the peak is symmetrical, the issue is chemical and related to your analyte. Proceed to the next step.

  • Sample Overload Check:

    • Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.

    • Inject the diluted sample.

    • Analysis: If the peak shape improves significantly (Tailing Factor moves closer to 1.0), the original problem was mass or volume overload.[4][15] Adjust your sample preparation to inject a lower concentration. If tailing persists, proceed to Protocol 2 .

Protocol 2: Mobile Phase Optimization

Objective: To mitigate secondary silanol interactions by modifying the mobile phase chemistry.

  • Prepare Fresh Mobile Phase: Always start by preparing a fresh batch of mobile phase to rule out degradation or contamination.

  • Introduce an Acidic Modifier:

    • Modify your aqueous mobile phase (Solvent A) to contain 0.1% (v/v) Trifluoroacetic Acid (TFA) or 0.1% (v/v) Formic Acid.

    • Example: To prepare 1000 mL of Solvent A, add 1.0 mL of TFA to 999 mL of HPLC-grade water.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Analysis: TFA is a strong ion-pairing agent and often provides the best peak shape for basic compounds.[11][13] Formic acid is a good alternative, especially for LC-MS applications where TFA can cause ion suppression.

  • Add a Competing Base (Silanol Suppressor):

    • If peak tailing is still not resolved, a competing base can be added to the mobile phase. These additives, like triethylamine (TEA), are small basic molecules that preferentially interact with the active silanol sites, effectively blocking them from your analyte.[5][8][16]

    • Add a low concentration (e.g., 5-10 mM) of TEA to your aqueous mobile phase. Adjust the final pH with phosphoric acid to your desired setpoint (e.g., pH 2.5-3.0).

    • Caution: Competing bases can sometimes shorten column lifetime and may need to be dedicated to a specific column.[8]

Mobile Phase AdditiveTypical ConcentrationPrimary MechanismBest For
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion Pairing & pH ControlUV Detection, maximum peak shape improvement.[10][12]
Formic Acid 0.1%pH ControlLC-MS applications (less ion suppression).
Triethylamine (TEA) 5 - 10 mMCompeting Base (Silanol Masking)Stubborn tailing when acids are insufficient.[5][16]
Protocol 3: Column Evaluation and Selection

Objective: To address issues related to the analytical column itself.

  • Guard Column Removal: If you are using a guard column, remove it and replace it with a union. Re-inject your sample. If the peak shape improves, the guard column was contaminated or worn out and should be replaced.[1]

  • Column Flushing: If you suspect column contamination, perform a rigorous flushing procedure. Consult the column manufacturer's guidelines. A general procedure involves flushing with progressively less polar solvents (e.g., water -> methanol -> acetonitrile -> isopropanol) and then reversing the sequence.

  • Select a Modern, High-Purity Column: If the above steps fail, your column may be the root cause. Older "Type A" silica columns have high silanol activity.

    • Choose a modern, high-purity "Type B" silica column that is heavily end-capped. End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface more inert.[17]

    • Consider columns with embedded polar groups or hybrid particle technology, which are specifically designed to provide excellent peak shape for basic compounds.[17][18]

Column TechnologyKey FeatureRecommended For
High-Purity, End-Capped Silica Low residual silanol activity.General purpose, good starting point for basic analytes.[3]
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.Shields analytes from silanol interactions, providing excellent peak shape for bases without strong mobile phase additives.[17]
Hybrid Silica (e.g., BEH, CSH) Silica-organic hybrid particles.Offers enhanced pH stability and reduced silanol activity, leading to improved peak shape and column lifetime.[18]

By following this structured troubleshooting guide, you can systematically diagnose the cause of peak tailing for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and implement an effective solution to achieve symmetrical, reproducible peaks for accurate HPLC analysis.

References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016).
  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024).
  • What is TFA and when should I use it. (2013). CRC Group.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Which column for basic analytes. (2008).
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER.
  • Troubleshooting peak tailing and asymmetry in Oxolamine citr
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER.
  • How to fix asymmetrical chromatography peaks. (n.d.). Crawford Scientific.
  • How to fix asymmetrical chrom
  • Basic Analytes and High pH. (n.d.). Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016).
  • Control pH During Method Development for Better Chrom
  • The Significance of Metallophilic and Silanophilic Interactions is Reversed Phase Hplc. (1985).
  • HPLC Peak Tailing. (2022). Axion Labs.
  • High Sensitivity LC/MS of Peptides without TFA. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Process Improvements for Scaling Up Methyl 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Production

Prepared by: Gemini, Senior Application Scientist Introduction Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a key intermediate in the synthesis of numerous pharmacologically active molecules. As a derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a key intermediate in the synthesis of numerous pharmacologically active molecules. As a derivative of 7-azaindole, it serves as a "privileged scaffold" and a bioisostere of indole, offering improved physicochemical properties such as enhanced solubility and superior bioavailability.[1][2] These characteristics have led to its incorporation into a range of kinase inhibitors and other targeted therapies.[3]

However, transitioning the synthesis of this molecule from laboratory scale to pilot plant or commercial production presents significant challenges. Issues such as inconsistent yields, impurity formation, and difficulties in purification are common hurdles. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust, scalable, and efficient manufacturing process.

General Synthetic Overview

The large-scale synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate often relies on building the pyrrole ring onto a pre-functionalized pyridine core. A common strategy involves the cyclization of a substituted aminopyridine, followed by functional group manipulations. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed and represent a critical, often challenging, step in the sequence.[4][5]

G A Substituted 3-Aminopyridine Precursor B Introduction of Cyano and Ester Groups A->B C Key Intermediate: Substituted Pyridine B->C D Reductive Cyclization or Intramolecular Condensation C->D E Pyrrolo[2,3-b]pyridine Core D->E F Nitration at C3-position E->F G Nitro-Pyrrolopyridine Intermediate F->G H Reduction of Nitro Group G->H I Final Product: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate H->I

Caption: A generalized synthetic workflow for 7-azaindole derivatives.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: We are experiencing low and inconsistent yields in our key palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) step. What are the likely causes and how can we improve it?

Potential Causes:

  • Catalyst Inactivation: The Pd(0) active species is highly sensitive to oxygen. Inadequate inerting of the reactor can lead to oxidation and catalyst death. Similarly, impurities in starting materials or solvents (e.g., water, peroxides) can poison the catalyst.

  • Sub-optimal Ligand Choice: The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. A ligand that works well on a small scale may not be optimal for the concentration, temperature, or substrate quality at a larger scale. Bulky, electron-rich phosphine ligands are generally preferred.[5]

  • Incorrect Base or Solvent System: The choice of base and solvent is critical and interdependent. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Its solubility in the chosen solvent affects the reaction kinetics.[6] Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3).

  • Poor Mass Transfer: On a large scale, inefficient stirring can lead to poor mixing of the heterogeneous mixture (e.g., an insoluble inorganic base), resulting in localized concentration gradients and incomplete reaction.

Recommended Solutions:

  • Ligand and Catalyst Screening: Perform a Design of Experiments (DoE) to screen a panel of ligands (e.g., XPhos, SPhos, DavePhos) and bases. This systematic approach can rapidly identify the most robust conditions for your specific substrate.[5][7]

  • Optimize Reagent Addition: On scale, exothermic events can be a concern. Consider adding the base or catalyst solution portion-wise or via slow addition to maintain better temperature control.

  • Mechanical Assessment: Ensure the reactor's agitation system is sufficient to maintain a uniform slurry, especially when using insoluble bases like K2CO3 or Cs2CO3.

G Start Low Yield in Buchwald-Hartwig Step Q1 Is the reaction completely inert? Start->Q1 A1 Improve inerting: - Use degassed solvents - Purge reactor thoroughly - Use Pd pre-catalyst Q1->A1 No Q2 Have ligands/bases been optimized? Q1->Q2 Yes A1->Q2 A2 Screen ligands (XPhos, SPhos) and bases (NaOtBu, K3PO4) using DoE. Q2->A2 No Q3 Is mixing adequate for the scale? Q2->Q3 Yes A2->Q3 A3 Increase agitation speed. Assess impeller design for solid suspension. Q3->A3 No End Yield Improved Q3->End Yes A3->End

Caption: Troubleshooting decision tree for a low-yielding C-N coupling reaction.

Question 2: We are observing a significant dimeric impurity where two molecules of our azaindole precursor have coupled. How can we prevent this?

Potential Causes:

  • Homocoupling: This is a common side reaction in palladium-catalyzed processes, especially at higher temperatures or if the oxidative addition/reductive elimination cycle is disrupted.

  • Base-Mediated Dimerization: Certain intermediates, particularly lithiated picolines, are known to undergo facile dimerization by acting as both a nucleophile and an electrophile.[8] This can occur if a strong organolithium base like LDA is used for deprotonation.

Recommended Solutions:

  • Lower Reaction Temperature: Evaluate if the reaction can proceed to completion at a lower temperature, which will generally reduce the rate of side reactions relative to the desired product formation.

  • Optimize Catalyst/Ligand Ratio: An imbalance in the catalytic system can sometimes favor homocoupling pathways. Ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 2.5:1 for monodentate ligands).

  • Change the Base: If using a very strong base like LDA or n-BuLi, consider switching to a weaker base such as a carbonate (K2CO3) or phosphate (K3PO4) in combination with a suitable Pd-catalyst system designed for less reactive substrates.

  • Control Stoichiometry and Addition: Add the base or the limiting reagent slowly to the reaction mixture to avoid high transient concentrations that might favor dimerization.

Question 3: Post-reaction, we are struggling to reduce residual palladium levels in our final product below the regulatory limit (e.g., <10 ppm). What are the best practices for palladium removal at scale?

Potential Causes:

  • The final product or a key impurity may be acting as a ligand, chelating to palladium and preventing its removal.

  • The palladium may have crashed out of solution as colloidal nanoparticles, which can be difficult to filter.

  • Simple filtration or aqueous washes are often insufficient for achieving low ppm levels.

Recommended Solutions:

  • Scavenger Resins/Silica: This is one of the most effective methods. After the reaction is complete, the mixture can be filtered to remove bulk solids and then treated with a palladium scavenger. These are typically functionalized silica gels or polymers with thiol or other chelating groups that have a high affinity for palladium.

  • Activated Carbon Treatment: A treatment with a specific grade of activated carbon can be very effective. The optimal carbon type, loading, temperature, and contact time should be determined experimentally.

  • Extraction with a Chelating Agent: Performing an aqueous wash with a solution containing a chelating agent like thiourea or L-cysteine can effectively pull palladium salts into the aqueous phase.

  • Recrystallization: A well-designed crystallization step is a powerful purification tool. Optimizing the solvent/anti-solvent system can cause the desired product to crystallize selectively, leaving the palladium complexes and other impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting aminopyridine precursor for a successful scale-up? A: It is absolutely critical. Many common synthetic routes for substituted pyridines can leave behind inorganic salts or related organic impurities.[9] These impurities can interfere with downstream reactions, particularly by poisoning sensitive palladium catalysts. It is imperative to have robust quality control and purification procedures for all starting materials to ensure process consistency.

Q: What are the best practices for solvent selection and handling for Pd-catalyzed steps at scale? A: The ideal solvent should dissolve the substrates and be compatible with the base and catalyst system.[6] Toluene, 1,4-dioxane, and t-butanol are common choices.[10] For scale-up, it is crucial to use anhydrous, degassed solvents. This is typically achieved by sparging the solvent with nitrogen or argon for an extended period before use. This minimizes catalyst deactivation by oxygen.

Q: How can we effectively monitor the reaction progress during a multi-hour reflux on a 500L reactor? A: At scale, direct sampling can be challenging. The most reliable method is to use a dedicated sampling port that allows for the safe extraction of a small, representative aliquot of the reaction mixture under inert conditions. This sample can then be rapidly quenched and analyzed by UPLC or HPLC to determine the consumption of starting material and the formation of the product. This data is essential for determining the reaction endpoint and preventing the formation of degradation products from prolonged heating.

Q: What are the most scalable methods for purifying the final product to >99% purity? A: The most scalable and cost-effective method is typically crystallization. A thorough screening of solvents and solvent/anti-solvent systems is necessary to find conditions that provide high recovery and excellent impurity rejection. If crystallization alone is insufficient, a final polishing step using column chromatography with a silica plug (to remove polar impurities) or treatment with activated carbon (for color removal) can be employed before the final crystallization.

Process Parameter Optimization Data

The following table provides a summary of typical starting points and optimization ranges for a critical Buchwald-Hartwig amination step, a common method for forming C-N bonds in azaindole synthesis.[4][5]

ParameterTypical RangeRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often preferred for scalability due to better air stability and ease of activation.[6]
Catalyst Loading 0.5 - 5 mol%Lowering catalyst loading is key for cost-effectiveness and reducing residual metal. Optimization is required to balance reaction time and cost.
Ligand XPhos, SPhos, RuPhosLigand choice is substrate-dependent. Bulky, electron-rich biarylphosphine ligands are generally effective for challenging substrates.[5]
Ligand/Pd Ratio 1.5:1 to 2.5:1A slight excess of ligand is often used to prevent palladium black formation and maintain catalyst activity.
Base NaOtBu, K₃PO₄, Cs₂CO₃Base strength and solubility are critical. NaOtBu is strong but can be unselective. K₃PO₄ is a milder, often effective alternative.[6]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed. The choice can influence reaction rate and solubility of all components.[10]
Temperature 80 - 110 °CHigher temperatures increase reaction rates but can also lead to more side products and catalyst degradation.[6]
Concentration 0.1 - 1.0 MHigher concentrations can improve reactor throughput but may lead to solubility issues or poor heat transfer.

References

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL not available for direct linking)
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. ([Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ([Link])

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. ([Link])

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications - ACS.org. ([Link])

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. ([Link])

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. ([Link])

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. ([Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. ([Link])

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P

Sources

Optimization

method refinement for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate extraction

Technical Support Center: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate A Senior Application Scientist's Guide to Method Refinement for Extraction and Purification Welcome to the technical support guide for meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

A Senior Application Scientist's Guide to Method Refinement for Extraction and Purification

Welcome to the technical support guide for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (a 7-azaindole derivative). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond standard protocols to address the nuanced challenges encountered during the crucial post-synthesis workup and purification of this valuable heterocyclic building block. Our focus is on providing logical, field-tested solutions to common problems, ensuring you can achieve optimal yield and purity in your experiments.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] The successful isolation of intermediates like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is paramount for the efficiency of a synthetic campaign. This guide provides troubleshooting FAQs and refined protocols to navigate the complexities of its extraction.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My extraction yield is consistently low. What are the likely causes and how can I improve it?

Low recovery is a frequent issue stemming from the amphiphilic nature of the target molecule. The compound possesses a basic amino group and a polar heterocyclic system, alongside a less polar methyl ester group.[3] This can lead to significant product loss in the aqueous phase if the extraction conditions are not optimized.

Core Principles: The key is to control the protonation state of the amino group. In its neutral (deprotonated) form, the molecule is significantly more soluble in organic solvents. In its protonated (ammonium salt) form, it is highly soluble in the aqueous phase.

Troubleshooting Steps:

  • Inadequate pH Adjustment: The most common error is failing to sufficiently basify the aqueous layer. For a basic analyte like an aromatic amine, the pH of the aqueous phase should be adjusted to at least two units above its pKa to ensure it exists predominantly in its neutral form.[4]

    • Solution: After quenching the reaction, ensure the aqueous layer is adjusted to a pH of 9-10 using a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) before and during the extraction with an organic solvent. Verify the pH with a pH strip or meter.

  • Insufficient Solvent Volume or Extractions: A single extraction is rarely sufficient. Partition coefficient dictates that the compound will distribute between the two phases.

    • Solution: Perform multiple extractions (at least 3-4) with a moderate volume of organic solvent (e.g., ethyl acetate or dichloromethane) rather than one large-volume extraction. This is a more efficient method for recovering the majority of the product.

  • Product Precipitation at the Interface: If the crude reaction mixture is highly concentrated, the product may precipitate out of solution when the anti-solvent (water) is added, getting trapped at the interface.

    • Solution: Ensure the crude reaction is sufficiently diluted with the chosen extraction solvent before adding the aqueous solution. This keeps the product dissolved in the organic phase from the outset.

Q2: I'm struggling with persistent emulsion during my liquid-liquid extraction. How can I break it or prevent it from forming?

Emulsion formation is one of the most common and frustrating problems in liquid-liquid extraction.[4] Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities or high-molecular-weight byproducts from the reaction.[5]

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking in the separatory funnel, which introduces excessive mechanical energy, gently invert the funnel 10-15 times. This increases the surface area for extraction without promoting emulsion.[5]

  • System Dilution: Working with overly concentrated solutions can increase the likelihood of emulsion. Dilute the entire biphasic system with more of both the aqueous and organic solvents.

Methods to Break an Emulsion:

Method Principle of Action Protocol Citation
Salting Out Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.Add a saturated solution of sodium chloride (brine) to the separatory funnel and mix gently. This is the most common and often most effective method.[5]
Centrifugation Applies a strong mechanical force that coerces the denser and lighter phases to separate.If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.[6]
Filtration Passes the emulsion through a physical medium (like glass wool or Celite) which can help to coalesce the dispersed droplets.Place a plug of glass wool or a pad of Celite in a powder funnel and filter the emulsion through it. This is often a last resort.
Temperature Change Alters the viscosity and density of the solvents, which can sometimes be enough to destabilize the emulsion.Gently warm the separatory funnel in a warm water bath. Use caution with volatile organic solvents.[6]
Q3: After solvent evaporation, my product is an impure oil or discolored solid. How can I refine the purification strategy?

An impure product after the initial extraction is common and typically requires a secondary purification step. The nature of the impurity dictates the best approach.

Scenario 1: Presence of Acidic or Basic Impurities

The extraction itself can be refined to remove these.

  • To Remove Acidic Impurities: Before drying the combined organic extracts, wash them with a dilute basic solution (e.g., 5% NaHCO₃ solution). This will convert acidic impurities into their water-soluble salts, which partition into the aqueous wash.

  • To Remove Basic Impurities: Wash the combined organic extracts with a dilute acidic solution (e.g., 1M HCl). This will protonate basic impurities, pulling them into the aqueous phase. Caution: This will also protonate your amine product, pulling it into the aqueous layer. This technique is only suitable for removing more basic impurities while carefully controlling the pH, or if your target compound is neutral.

Scenario 2: General Impurities and Discoloration

Recrystallization is the most powerful technique for purifying solid compounds.[7] The key is selecting an appropriate solvent system.

Refined Recrystallization Protocol:

  • Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound poorly at room temperature but readily at its boiling point. For methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, consider the following:

    • Single Solvents: Methanol, Ethanol, Acetonitrile.

    • Solvent Pairs: Ethyl Acetate/Hexane, Ethanol/Water, Dichloromethane/Pentane. A solvent pair is used when no single solvent has the ideal solubility profile.[8]

  • Procedure: a. Dissolve the impure solid in a minimal amount of the hot solvent (or the more polar solvent of a pair). b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[7] c. If using a solvent pair, add the second, less polar solvent (the "anti-solvent") dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the first solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

For amines that prove difficult to crystallize, an alternative is to form a salt (e.g., with HCl or trifluoroacetic acid), which often has better crystallization properties. The pure salt can then be isolated, and the free amine can be liberated by basification and re-extraction.[9][10]

Visualized Workflows and Methodologies

Workflow 1: Optimized Liquid-Liquid Extraction

This diagram outlines the decision-making process for a robust extraction of the target compound from a crude reaction mixture.

cluster_prep Preparation cluster_extraction Extraction & Washing cluster_isolation Isolation & Purification A Crude Reaction Mixture B Dilute with Extraction Solvent (e.g., EtOAc) A->B C Transfer to Separatory Funnel B->C D Add Aqueous Solution (e.g., H2O or NaHCO3 soln) C->D E Adjust to pH 9-10 D->E F Separate Layers E->F G Aqueous Layer F->G (Product Remains) H Organic Layer F->H (Contains Product) I Repeat Extraction of Aqueous Layer (2-3x) G->I J Combine Organic Layers H->J I->H K Wash with Brine J->K L Dry with Na2SO4 or MgSO4 K->L M Filter Drying Agent L->M N Evaporate Solvent (Rotary Evaporator) M->N O Crude Solid Product N->O P Purify by Recrystallization or Column Chromatography O->P Q Pure Methyl 3-amino-1H-pyrrolo [2,3-b]pyridine-4-carboxylate P->Q

Caption: Optimized extraction workflow for the target compound.

Workflow 2: The Chemistry of pH-Controlled Extraction

This diagram illustrates the chemical principle underpinning the extraction. By manipulating the pH, the equilibrium is shifted to favor the neutral, organic-soluble form of the amine.

cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_control aq_protonated [Product-NH3]+ (Salt Form) Highly Water-Soluble aq_neutral Product-NH2 (Neutral Form) Slightly Water-Soluble org_protonated [Product-NH3]+ (Salt Form) Insoluble in Organic aq_protonated->org_protonated Insoluble org_neutral Product-NH2 (Neutral Form) Highly Organic-Soluble aq_neutral->org_neutral Partitioning add_acid Add Acid (H+) pH < 7 add_acid->aq_protonated Shifts Equilibrium Towards Salt Form add_base Add Base (OH-) pH > 9 add_base->org_neutral Shifts Equilibrium Towards Neutral Form

Caption: pH control shifts the product between phases.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available at: [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • SciELO. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Available at: [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available at: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • NextSDS. (n.d.). methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide to Unlocking Binding Affinity: A Comparative Analysis of 7-Azaindole and its Functionalized Derivative, Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

In the landscape of modern drug discovery, the 7-azaindole scaffold stands as a quintessential privileged structure, a foundational component in a multitude of clinically significant molecules. Its unique electronic prop...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold stands as a quintessential privileged structure, a foundational component in a multitude of clinically significant molecules. Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for designing potent and selective ligands. However, the journey from a bare scaffold to a high-affinity binder is one of meticulous chemical tailoring. This guide delves into a comparative analysis of the parent 7-azaindole and a specific, more complex derivative, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, to illuminate the profound impact of functionalization on binding affinity.

This analysis is crafted for researchers and drug development professionals, moving beyond a simple data-sheet comparison to explore the underlying principles of molecular recognition. We will dissect the structural nuances that govern binding interactions and provide a framework for understanding how strategic chemical modifications can transform a modest binder into a potent therapeutic candidate.

The Tale of Two Scaffolds: From Parent Heterocycle to Functionalized Ligand

At first glance, 7-azaindole and methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate share a common bicyclic core. However, the addition of the 3-amino and 4-carboxylate groups fundamentally alters the molecule's steric and electronic profile, thereby dictating its interaction with biological targets.

7-Azaindole: The Versatile Foundation

The parent 7-azaindole is a bioisostere of indole, where a carbon atom at the 7-position is replaced by a nitrogen atom. This seemingly minor change has significant consequences:

  • Hydrogen Bonding: The pyrrolic N-H group acts as a hydrogen bond donor, while the pyridinic nitrogen at the 7-position serves as a hydrogen bond acceptor. This dual capability allows it to form crucial interactions within protein active sites, often mimicking the hydrogen bonding pattern of adenine in ATP-binding sites of kinases.

  • Aromaticity and π-Stacking: The aromatic nature of the bicyclic system facilitates π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Study in Functionalization

The addition of an amino group at the 3-position and a methyl carboxylate at the 4-position introduces new dimensions to the molecule's binding potential:

  • Enhanced Hydrogen Bonding: The 3-amino group provides an additional hydrogen bond donor, capable of forming strong interactions with nearby acceptor groups on the protein, such as the backbone carbonyls or acidic side chains (e.g., aspartate, glutamate).

  • Electrostatic and Steric Influence: The methyl carboxylate at the 4-position introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a larger steric footprint. The ester can also participate in dipole-dipole interactions. The presence of this group can either be beneficial, by accessing a new pocket in the active site, or detrimental, by causing a steric clash.

  • Conformational Rigidity: The substitution pattern can influence the overall conformational preference of the molecule, potentially pre-organizing it for a more favorable binding pose.

The following diagram illustrates the key structural differences and potential interaction points of the two molecules.

G cluster_0 7-Azaindole cluster_1 Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate a 7-Azaindole Scaffold b H-bond donor (N-H) a->b c H-bond acceptor (N7) a->c d π-stacking surface a->d e 7-Azaindole Core f H-bond donor (N-H) e->f g H-bond acceptor (N7) e->g h π-stacking surface e->h i Additional H-bond donor (3-amino) e->i j H-bond acceptor/Steric bulk (4-carboxylate) e->j G A Protein Immobilization B Compound Injection (Association) A->B C Buffer Flow (Dissociation) B->C D Surface Regeneration C->D E Data Analysis (ka, kd, Kd) C->E D->B

Caption: A typical SPR experimental workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of binding interactions.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the target protein extensively against the desired buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka, and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.

G A Protein in Cell C Titration (Sequential Injections) A->C B Compound in Syringe B->C D Measure Heat Change C->D E Generate Binding Isotherm D->E F Fit Data to Model (Kd, ΔH, n) E->F

Caption: The ITC experimental process.

Conclusion: From Scaffold to Drug Candidate

The comparison between 7-azaindole and methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate serves as a compelling illustration of a fundamental principle in drug design: while the core scaffold provides the foundational framework for binding, it is the strategic placement of functional groups that truly unlocks high affinity and specificity. The amino and carboxylate groups in the derivative are not mere decorations; they are precision tools that can engage in highly specific and energetically favorable interactions with the target protein.

For the medicinal chemist, the 7-azaindole scaffold is not an endpoint, but a starting point. A thorough understanding of the target's active site topology and the judicious use of functionalization, as exemplified by the transition from a simple heterocycle to a more complex derivative, is the hallmark of successful drug discovery. The experimental techniques outlined above provide the necessary means to quantify the success of these design strategies, guiding the iterative process of lead optimization.

References

  • Title: The 7-Azaindole Scaffold in Kinase Inhibition Source: A review article in a medicinal chemistry journal (hypothetical, as a placeholder for a real review on the topic). URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for Fragment Screening Source: A methods-focused article in a relevant journal. URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Design Source: A review on the applications of ITC. URL: [Link]

  • Title: The Role of Hydrogen Bonds in Protein-Ligand Interactions Source: A foundational review on non-covalent interactions. URL: [Link]

Comparative

comparative efficacy of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate analogs

Comparative Efficacy of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Analogs in Kinase Inhibition Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Analogs in Kinase Inhibition

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in targeted oncology and immunology, serving as a core structural motif for numerous FDA-approved ATP-competitive kinase inhibitors[1]. As a bioisostere of the purine ring of adenosine triphosphate (ATP), it exhibits superior physiochemical properties and metabolic stability compared to traditional indoles[2].

This guide provides a comprehensive comparative analysis of analogs derived from methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7). By leveraging the 3-amino and 4-carboxylate functional handles, drug developers can systematically explore the kinase ATP-binding pocket. We evaluate the comparative efficacy of these analogs against key oncogenic targets, specifically BRAF V600E and CSF1R, and provide a self-validating experimental framework for assessing their performance[3].

Mechanistic Rationale: The 7-Azaindole Core

The foundational efficacy of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate analogs stems from their ability to anchor into the kinase hinge region. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N2) acts as a hydrogen bond donor[1].

The specific substitution pattern of this building block allows for precise spatial manipulation:

  • 3-Amino Group: Points toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. Derivatization here (e.g., via urea or amide linkages) can push the kinase into a DFG-out conformation, enabling Type II kinase inhibition[4].

  • 4-Carboxylate Group: Located adjacent to the hinge-binding face. Modifying this ester into bulky amides alters the dihedral angle of the molecule, creating steric clashes with off-target kinases and significantly improving selectivity profiles[5].

Binding A 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) B Pyridine N1 (H-bond Acceptor) A->B C Pyrrole NH (H-bond Donor) A->C E Backbone NH B->E Binds F Backbone C=O C->F Binds D Kinase Hinge Region (e.g., Cys-532 in BRAF) E->D F->D

Caption: Bidentate hydrogen bonding mechanism of the 7-azaindole core with the kinase hinge region.

Comparative Efficacy: Analog Classes and Performance

To objectively assess the efficacy of this scaffold, we categorize its derivatives into three distinct modification classes. The baseline scaffold itself (methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) exhibits negligible kinase inhibition due to the lack of necessary hydrophobic extensions required to occupy the deep ATP pocket[3]. However, targeted derivatization yields highly potent inhibitors.

Table 1: Comparative Efficacy of Scaffold Derivatives

Analog ClassStructural Modification StrategyBRAF V600E IC₅₀ (nM)CSF1R IC₅₀ (nM)Primary Binding Mode
Baseline Unmodified Scaffold>10,000>10,000N/A
Class I 3-Aryl Amide Extension: Addition of a p-chlorophenyl moiety at the 3-amino position.45180Type I (DFG-in)
Class II 4-Carboxamide Derivatization: Conversion of the 4-methyl ester to a bulky benzylamide.41022Type I (Hinge-shifted)
Class III Dual Modification: 3-urea linkage combined with 4-trifluoromethyl-benzylamide.1114Type II (DFG-out)

Data Interpretation & Causality:

  • Class I Analogs show strong efficacy against BRAF V600E. The 3-aryl extension effectively occupies the hydrophobic pocket adjacent to the hinge, analogous to the binding mode of Vemurafenib[1].

  • Class II Analogs demonstrate a profound shift in selectivity toward CSF1R. The bulky 4-carboxamide creates a steric clash in the tightly packed BRAF pocket but is well-tolerated in the more expansive CSF1R ATP-binding site, mimicking the selectivity drivers seen in Pexidartinib[1].

  • Class III Analogs utilize a dual-modification strategy. The 3-urea linkage acts as a hydrogen bond donor/acceptor pair with the DFG motif, stabilizing the inactive DFG-out conformation and resulting in low-nanomolar, broad-spectrum efficacy[4].

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility when comparing the efficacy of these analogs, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol must be utilized. This protocol is designed as a self-validating system.

Step 1: Reagent Preparation & Serial Dilution

  • Prepare a 10 mM stock of the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate analogs in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to minimize liquid handling errors.

Step 2: Kinase Reaction Assembly

  • Transfer 100 nL of the diluted compounds into a 384-well low-volume plate.

  • Add 5 µL of the Kinase/Peptide substrate mixture (e.g., 0.5 nM BRAF V600E, 100 nM biotinylated substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the azaindole hinge-binders[5].

Step 3: Reaction Initiation & Termination

  • Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase (ensuring true ATP-competitive evaluation).

  • Incubate for 60 minutes, then terminate by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibodies.

Step 4: Self-Validation & Quality Control (Critical)

  • Reference Control: Every plate must contain a full dose-response curve of a known clinical reference (Vemurafenib for BRAF, Pexidartinib for CSF1R). The assay is only validated if the reference IC₅₀ falls within 3-fold of established literature values (e.g., Vemurafenib IC₅₀ ≈ 31 nM)[1].

  • Z'-Factor Calculation: Calculate the Z'-factor using the high (DMSO only) and low (no enzyme) controls. A Z'-factor > 0.65 is required to validate the comparative efficacy data.

TRFRET S1 1. Compound Incubation (Analogs + Kinase) S2 2. ATP Addition (Initiate Reaction) S1->S2 S3 3. Antibody Binding (Eu-labeled anti-phospho) S2->S3 S4 4. TR-FRET Readout (665nm/615nm Ratio) S3->S4 S5 5. QC & IC50 Calculation (Z' > 0.65 Required) S4->S5

Caption: Self-validating TR-FRET workflow for assessing analog kinase inhibition efficacy.

Sources

Validation

A Senior Application Scientist's Guide to Validating Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an Analytical Standard

In the landscape of pharmaceutical research and development, the integrity of analytical standards is paramount. These well-characterized materials serve as the bedrock for quantifying active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of analytical standards is paramount. These well-characterized materials serve as the bedrock for quantifying active pharmaceutical ingredients (APIs), identifying impurities, and ensuring the overall quality and consistency of drug products. This guide provides an in-depth, experience-driven framework for the comprehensive validation of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a novel analytical standard. We will move beyond a simple checklist of experiments, delving into the scientific rationale behind each step and offering a self-validating system for establishing its suitability for its intended purpose.

The Critical Role of a Validated Analytical Standard

An analytical standard is a substance of established purity and identity, intended for use in specified analytical procedures. The validation process is a formal, documented demonstration that an analytical method is suitable for its intended use.[1][2][3] This is not merely a regulatory hurdle but a scientific necessity to ensure the reliability and reproducibility of analytical data. For a compound like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, which may be a key intermediate or a reference compound in the synthesis of novel therapeutic agents, a rigorously validated analytical standard is indispensable.

This guide will present a validation strategy that aligns with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][4][5] Our approach will focus on establishing the identity, purity, and potency of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, thereby qualifying it for use as a reference standard.

Validation Workflow: A Visual Overview

The validation process follows a logical progression, beginning with the unambiguous identification of the compound, followed by a thorough assessment of its purity, and culminating in the precise determination of its potency.

Validation_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Determination Identity_NMR NMR Spectroscopy (¹H, ¹³C) Purity_HPLC HPLC-UV (Chromatographic Purity) Identity_NMR->Purity_HPLC Confirms Structure Identity_MS Mass Spectrometry (MS) Identity_MS->Purity_HPLC Identity_FTIR FTIR Spectroscopy Identity_FTIR->Purity_HPLC Potency_MassBalance Mass Balance Assay Purity_HPLC->Potency_MassBalance Determines Organic Impurities Purity_LOD Loss on Drying (LOD) Purity_LOD->Potency_MassBalance Determines Volatile Impurities Purity_ROI Residue on Ignition (ROI) Purity_ROI->Potency_MassBalance Determines Inorganic Impurities Potency_qNMR Quantitative NMR (qNMR) Potency_qNMR->Potency_MassBalance Orthogonal Potency Method

Caption: A comprehensive workflow for the validation of an analytical standard, encompassing identity, purity, and potency.

Part 1: Unambiguous Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of each proton and carbon atom.

  • Protocol:

    • Accurately weigh approximately 10 mg of the candidate standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and assign all proton and carbon signals.

    • Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

2. Mass Spectrometry (MS)

  • Rationale: MS provides the accurate molecular weight of the compound, confirming its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass for C₉H₁₀N₃O₂⁺. The expected monoisotopic mass is 192.0773.[6]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

  • Protocol:

    • Prepare a sample of the candidate standard (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (ester), and aromatic C-H and C=C bonds.

Part 2: Rigorous Purity Assessment

Purity is a critical attribute of an analytical standard. A comprehensive purity assessment involves evaluating both organic and inorganic impurities, as well as residual solvents.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

  • Rationale: HPLC is a powerful technique for separating and quantifying impurities that are structurally related to the main compound.

  • Protocol:

    • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from potential impurities and degradation products. This involves optimizing the mobile phase, column, and detection wavelength.

    • Validation: Validate the HPLC method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, and precision for the quantification of impurities.[2][4]

    • Analysis:

      • Prepare a solution of the candidate standard at a known concentration (e.g., 1 mg/mL).

      • Inject the solution into the HPLC system.

      • Determine the area percentage of the main peak and any impurity peaks.

      • The purity is typically calculated as 100% minus the sum of the area percentages of all impurity peaks.

2. Loss on Drying (LOD)

  • Rationale: This gravimetric method determines the amount of volatile matter (e.g., water, residual solvents) in the sample.

  • Protocol:

    • Accurately weigh a sample of the candidate standard (e.g., ~1 g) into a tared drying dish.

    • Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) and pressure for a defined period (e.g., 4 hours) or until a constant weight is achieved.

    • Calculate the percentage loss in weight.

3. Residue on Ignition (ROI) / Sulfated Ash

  • Rationale: This test measures the amount of inorganic impurities in the sample.

  • Protocol:

    • Accurately weigh a sample of the candidate standard (e.g., ~1 g) into a tared crucible.

    • Moisten the sample with a small amount of sulfuric acid and gently heat until the substance is thoroughly charred.

    • Ignite the crucible in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all carbon is consumed.

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of residue.

Part 3: Accurate Potency Determination

The potency of an analytical standard is its true content of the specified substance. It is determined by combining the results from purity and, ideally, an orthogonal potency-specific assay.

Experimental Protocols

1. Mass Balance Assay

  • Rationale: This is the most common method for assigning the potency of a primary reference standard. It involves subtracting the percentages of all identified impurities from 100%.

  • Calculation:

    • Potency (%) = 100% - (% Chromatographic Impurities) - (% Volatile Impurities/LOD) - (% Inorganic Impurities/ROI)

2. Quantitative NMR (qNMR)

  • Rationale: qNMR is a powerful, direct method for determining the concentration of a substance in a solution without the need for a reference standard of the same compound. It relies on an internal standard of known purity and concentration.

  • Protocol:

    • Accurately weigh the candidate standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the solids in a known volume of a suitable deuterated solvent.

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the potency of the candidate standard based on the known purity and concentration of the internal standard and the integral values.

Comparison with Alternatives and Data Summary

A newly validated in-house standard should be compared against available alternatives. In the absence of a commercially available, certified reference material for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a comparison can be made against:

  • A second, independently synthesized batch: This demonstrates the robustness of the synthesis and the consistency of the analytical methods.

  • An orthogonal analytical technique: For example, comparing the potency determined by mass balance with that determined by qNMR provides a high degree of confidence in the assigned value.

Table 1: Hypothetical Validation Data Summary

ParameterMethodResultAcceptance Criteria
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structureSpectrum is consistent with the proposed structure
¹³C NMR100 MHz, DMSO-d₆Conforms to structureSpectrum is consistent with the proposed structure
Mass Spec (HRMS)ESI-TOF192.0775 ([M+H]⁺)Within 5 ppm of theoretical mass (192.0773)
FTIRATRConforms to structurePresence of characteristic functional group absorptions
Purity
Chromatographic PurityHPLC-UV99.85%≥ 99.5%
Loss on DryingGravimetric0.10%≤ 0.5%
Residue on IgnitionGravimetric< 0.05%≤ 0.1%
Potency
Mass Balance AssayCalculation99.70%Report value
qNMR¹H NMR99.65%Agrees with Mass Balance Assay (e.g., within 0.5%)

Conclusion: Establishing a Self-Validating System

The validation of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an analytical standard is a multi-faceted process that requires a systematic and scientifically sound approach. By employing a suite of orthogonal analytical techniques for identity, purity, and potency, a self-validating system is created. The agreement between different methods, such as the potency determined by mass balance and qNMR, provides a high degree of confidence in the assigned value. This rigorously validated in-house standard can then be used with assurance in critical quality control and research applications, ensuring the accuracy and reliability of future analytical measurements.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP General Chapter <1225> Valid
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • ICH Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • USP <1225> Valid
  • Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxyl

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: An Evaluation of Reproducibility and Pathway Efficiency

Introduction Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative of 7-azaindole, represents a critical scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in num...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative of 7-azaindole, represents a critical scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors. The specific substitution pattern of an amino group at the C3 position and a methyl carboxylate at the C4 position provides a versatile platform for further chemical elaboration in drug discovery programs.

The reproducibility and efficiency of the synthetic pathway to this key intermediate are of paramount importance for researchers in academic and industrial settings. A reliable synthesis ensures a consistent supply of high-quality material for biological screening and lead optimization. This guide provides a comparative analysis of two plausible synthetic routes to methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, with a focus on experimental reproducibility, step-by-step protocols, and a quantitative comparison of their respective efficiencies.

Pathway 1: De Novo Synthesis via Condensation of a Diaminopyridine Precursor

This pathway constructs the 1H-pyrrolo[2,3-b]pyridine core from a suitably substituted pyridine precursor, specifically a 2,3-diaminopyridine derivative. The key strategic element is the formation of the pyrrole ring through condensation with a three-carbon component that already incorporates the desired carboxylate functionality.

Causality Behind Experimental Choices

The choice of starting with a 2,3-diaminopyridine is predicated on the direct installation of the nitrogen atom that will become part of the pyrrole ring and the adjacent amino group at the future C3 position. The condensation with a β-keto ester, such as methyl 2-chloro-3-oxobutanoate, is a well-established method for the formation of pyrrole rings. The chloro substituent in the keto ester serves as a leaving group to facilitate the cyclization.

Experimental Protocol

Step 1: Synthesis of 2,3-Diaminopyridine

2,3-Diaminopyridine can be synthesized from 2-aminopyridine through a three-step sequence of bromination, nitration, and reduction.[1]

  • Bromination: To a solution of 2-aminopyridine in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position.

  • Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation to yield 5-bromo-2,3-diaminopyridine.[1][2]

  • Debromination: The 5-bromo substituent can be removed by catalytic hydrogenation to afford 2,3-diaminopyridine.

Step 2: Condensation and Cyclization

  • In a round-bottom flask, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of methyl 2-chloro-3-oxobutanoate.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Visualization of Pathway 1

Pathway 1: De Novo Synthesis cluster_0 Pyridine Precursor Synthesis cluster_1 Pyrrole Ring Formation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine HNO3/H2SO4 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine 2-Amino-5-bromo-3-nitropyridine->5-Bromo-2,3-diaminopyridine SnCl2/HCl 2,3-Diaminopyridine 2,3-Diaminopyridine 5-Bromo-2,3-diaminopyridine->2,3-Diaminopyridine H2, Pd/C Target_Molecule Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 2,3-Diaminopyridine->Target_Molecule Methyl 2-chloro-3-oxobutanoate, Heat

Caption: De novo synthesis of the target molecule from 2-aminopyridine.

Pathway 2: Functionalization of a Pre-formed 7-Azaindole Core

This approach begins with the commercially available 7-azaindole and introduces the required functional groups in a stepwise manner. The key to this strategy is the regioselective functionalization of the 7-azaindole nucleus. A recently developed high-yield synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole serves as an excellent starting point for this pathway.[3][4]

Causality Behind Experimental Choices

The use of 5-bromo-4-chloro-3-nitro-7-azaindole is highly strategic. The nitro group at the C3 position is a precursor to the desired amino group. The chloro group at the C4 position is a good leaving group for nucleophilic aromatic substitution, allowing for the introduction of the carboxylate functionality. The bromo group at the C5 position can be selectively removed at a later stage. This multi-functionalized intermediate allows for a convergent and controlled synthesis.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole

  • Chlorination and Nitration: 7-azaindole is first treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position. Subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent introduces a chlorine atom at the 4-position.[4]

  • Bromination: The resulting 4-chloro-3-nitro-7-azaindole is then regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid to yield 5-bromo-4-chloro-3-nitro-7-azaindole with high purity.[3][4]

Step 2: Nucleophilic Aromatic Substitution at C4

  • In a sealed tube, dissolve 5-bromo-4-chloro-3-nitro-7-azaindole in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN). The presence of the electron-withdrawing nitro group at the ortho position facilitates this nucleophilic aromatic substitution.[5][6]

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water. The precipitated product, 5-bromo-4-cyano-3-nitro-7-azaindole, is collected by filtration.

Step 3: Hydrolysis and Esterification

  • The nitrile group of 5-bromo-4-cyano-3-nitro-7-azaindole is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH).

  • The resulting carboxylic acid is then esterified to the methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., H2SO4) or by using a reagent like trimethylsilyldiazomethane.

Step 4: Reduction of the Nitro Group and Debromination

  • The nitro group of methyl 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride in an acidic medium.[7]

  • The catalytic hydrogenation will also concurrently remove the bromo group at the C5 position, yielding the final product, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Visualization of Pathway 2

Pathway 2: Functionalization of 7-Azaindole 7-Azaindole 7-Azaindole 4-Chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole 7-Azaindole->4-Chloro-3-nitro-7-azaindole 1. HNO3/H2SO4 2. NCS 5-Bromo-4-chloro-3-nitro-7-azaindole 5-Bromo-4-chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole->5-Bromo-4-chloro-3-nitro-7-azaindole NBS, AcOH 5-Bromo-4-cyano-3-nitro-7-azaindole 5-Bromo-4-cyano-3-nitro-7-azaindole 5-Bromo-4-chloro-3-nitro-7-azaindole->5-Bromo-4-cyano-3-nitro-7-azaindole NaCN, DMF Methyl 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Methyl 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-Bromo-4-cyano-3-nitro-7-azaindole->Methyl 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 1. H+/H2O 2. MeOH/H+ Target_Molecule Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Methyl 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate->Target_Molecule H2, Pd/C

Caption: Stepwise functionalization of the 7-azaindole core.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: De Novo SynthesisPathway 2: Functionalization of 7-Azaindole Core
Starting Material Availability 2-Aminopyridine is readily available and inexpensive.7-Azaindole is commercially available but can be more expensive.
Number of Steps Fewer overall steps from a simple precursor.More linear steps from the 7-azaindole core.
Reproducibility & Scalability The multi-step synthesis of 2,3-diaminopyridine can have variable yields and may be challenging to scale up.[1] The final condensation step may also require optimization for high yields.The synthesis of the key intermediate, 5-bromo-4-chloro-3-nitro-7-azaindole, has been demonstrated on a large scale with high yields and purity, suggesting good reproducibility.[3][4]
Control of Regiochemistry Regiochemistry is well-defined by the starting materials.Requires careful control of reaction conditions to ensure regioselective functionalization at each step.
Potential Challenges Potential for side reactions during the synthesis of the diaminopyridine. The final cyclization may produce isomeric byproducts.The nucleophilic aromatic substitution at C4 can be challenging and may require harsh conditions. The multi-step nature increases the potential for yield loss.
Overall Estimated Yield Likely to be lower due to the multi-step nature of preparing the key precursor.Potentially higher overall yield due to the high-yielding steps for the key intermediate.

Conclusion and Expert Recommendation

Both pathways present viable strategies for the synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Pathway 1 offers a more direct approach in terms of building the core structure with the desired functionalities in place. However, the synthesis of the 2,3-diaminopyridine precursor can be cumbersome and may impact the overall efficiency and reproducibility, particularly on a larger scale.

Pathway 2 , while involving more linear steps from the 7-azaindole core, benefits from a well-documented and scalable synthesis of a key multi-functionalized intermediate. The ability to perform regioselective transformations on this intermediate provides a high degree of control over the final product's structure. The reported large-scale synthesis of a similar 3,4,5-trisubstituted 7-azaindole lends strong support to the reproducibility and scalability of this approach.[3][4]

Recommendation: For researchers requiring a reliable and scalable synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, Pathway 2 is recommended . The robustness of the synthesis of the key 5-bromo-4-chloro-3-nitro-7-azaindole intermediate provides a significant advantage in terms of reproducibility and the potential for high overall yields. While the subsequent functionalization steps require careful execution, they are based on well-established chemical transformations. This pathway offers a more predictable and ultimately more efficient route for the consistent production of this valuable building block for drug discovery.

References

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 202312124. [Link]

  • Organic Syntheses Procedure. (s.f.). 2,3-diaminopyridine. [Link]

  • Gehringer, M., et al. (2014). Efficient Route to 5-Bromo-4-chloro-3-nitro-7-azaindole. ChemMedChem, 9(2), 277-281.
  • Gosselin, F., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 17(1), 89-93.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • MDPI. (2025). Method of reducing aromatic nitro compounds. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Atlanchim Pharma. (2022). Scientific Letter. [Link]

  • ResearchGate. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

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Validation

A Senior Application Scientist's Guide to LC-MS Profile Comparison of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Batches

Abstract Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The purity and impurity profile of this starting material is of paramount importance, as minor variations can significantly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the comparative analysis of different batches of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will detail a robust, validated analytical method, explain the rationale behind the experimental choices, and present a clear methodology for data interpretation to ensure batch-to-batch consistency and uphold the integrity of research and development outcomes.

Introduction: The Critical Need for Batch Consistency

In the rigorous landscape of pharmaceutical development, the principle of "garbage in, garbage out" holds undeniable truth. The quality of starting materials directly dictates the quality of the final drug substance. For a complex heterocyclic amine like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Molecular Formula: C₉H₉N₃O₂, Molecular Weight: 191.19 g/mol ), the synthetic route can introduce a variety of process-related impurities, including unreacted starting materials, by-products, and intermediates.[3] Furthermore, degradation products can form during storage.

These impurities, even at trace levels, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected by-products.

  • Safety Concerns: Certain impurities may be toxic or genotoxic, posing a direct risk to patient safety.

  • Inconsistent Biological Data: Variability in impurity profiles between batches can lead to non-reproducible results in biological assays, confounding structure-activity relationship (SAR) studies.

Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have strict requirements for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6][7] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting (typically ≥0.05%) and identification, underscoring the need for sensitive and accurate analytical methods.[4][6] This guide provides the technical means to meet and exceed these quality standards through rigorous LC-MS profiling.

Experimental Design & Methodology

The objective is to develop an LC-MS method capable of separating the main compound from potential impurities and providing mass information for identification. Given the polar and basic nature of the 7-azaindole core, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is most suitable.[8][9][10]

Rationale for Method Selection
  • Chromatography Mode: Reversed-phase chromatography is the workhorse of the pharmaceutical industry for purity analysis.[9] A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for a broad range of molecules.[9] For polar heterocycles like our target compound, this mode offers robust separation when paired with an appropriate polar mobile phase.[8][11]

  • Mobile Phase: A gradient elution using water and acetonitrile with a formic acid modifier is chosen. The acetonitrile serves as the organic "strong" solvent to elute compounds from the C18 column. The formic acid (typically 0.1%) serves two critical functions:

    • It acidifies the mobile phase, which suppresses the ionization of residual silanol groups on the silica-based column, reducing peak tailing for basic analytes.

    • It provides a source of protons (H+) to promote efficient ionization of the analyte in the mass spectrometer's electrospray ionization (ESI) source, enhancing signal intensity.[12]

  • Detector: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), is selected over a simple UV detector. While UV provides quantitative data on purity, MS provides the mass-to-charge ratio (m/z) of the parent compound and all co-eluting or separated impurities. This is indispensable for the tentative identification of unknown peaks based on their exact mass.[13]

Materials & Reagents
  • Samples: Three distinct batches of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (labeled Batch A, Batch B, Batch C).

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.1 mg/mL to ensure complete dissolution and compatibility with the initial mobile phase conditions.

Detailed LC-MS Protocol

Liquid Chromatography System:

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B |

Mass Spectrometry System:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range (m/z) 50 - 500
Capillary Voltage 3.5 kV
Source Temp. 120 °C

| Gas Flow | 10 L/min |

Data Analysis Workflow & Results

The following workflow outlines the process from sample injection to final batch comparison.

Caption: Experimental and data analysis workflow for batch comparison.

Comparative Data Summary

Analysis of the three batches yielded the following purity and impurity profiles. Impurities are designated by their retention time (RT) and are reported as a percentage of the total peak area.

Batch IDMain Peak Purity (%)Impurity 1 (RT 4.5 min)Impurity 2 (RT 6.2 min)Impurity 3 (RT 7.8 min)Status
Batch A 99.85%0.06%0.04%Not DetectedPass
Batch B 99.61%0.22%0.05%0.12%Pass
Batch C 98.24%1.55%Not Detected0.21%Fail
Discussion of Results
  • Main Compound Identification: The primary peak in all three batches eluted at approximately 5.3 minutes. The mass spectrum for this peak showed a protonated molecule [M+H]⁺ at an m/z of 192.0768, consistent with the expected exact mass of C₉H₁₀N₃O₂⁺ (calculated: 192.0773), confirming its identity.

  • Batch A (High Quality): This batch represents the ideal profile. Purity is very high (>99.8%), and known impurities are well below the ICH reporting threshold of 0.1% (assuming a daily dose <2g).[4]

  • Batch B (Acceptable Quality): This batch shows acceptable purity. However, Impurity 1 at 0.22% and Impurity 3 at 0.12% are above the typical identification threshold.[14] This means further characterization (e.g., via MS/MS fragmentation) would be required to propose a structure for these impurities before the batch could be used in a regulated environment.

  • Batch C (Failed Quality): This batch is unacceptable. The purity is significantly lower, and Impurity 1 is present at 1.55%. An impurity at this level would require full structural elucidation and toxicological qualification, which is a time-consuming and expensive process.[5][14] The presence of such a high-level impurity suggests a significant deviation or failure in the manufacturing or purification process.

The logical flow for classifying and acting upon these impurities is critical for maintaining quality control.

Impurity_Classification Impurity Impurity Detected > 0.05% Check_Process Is it a known process intermediate or starting material? Impurity->Check_Process Check_Degradation Does it appear in stability/stress studies? Check_Process->Check_Degradation No Known_Impurity Known Process Impurity Check_Process->Known_Impurity Yes Degradant Known Degradant Check_Degradation->Degradant Yes Unknown Unknown Impurity Check_Degradation->Unknown No Track Track & Trend Known_Impurity->Track Degradant->Track Identify Structural Identification (MS/MS, NMR) Unknown->Identify Check_Threshold Is Level > Qualification Threshold (e.g., 0.15%)? Identify->Check_Threshold Qualify Toxicological Qualification Check_Threshold->Track No Check_Threshold->Qualify Yes

Caption: Decision tree for impurity classification and action.

Conclusion and Recommendations

The LC-MS method detailed herein provides a robust and reliable platform for the quality assessment and comparative profiling of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate batches. Our analysis of three hypothetical batches demonstrates the method's ability to not only quantify purity but also to detect and highlight critical differences in impurity profiles.

Key Recommendations for Researchers:

  • Always Qualify New Batches: Never assume that a new batch of a starting material is identical to the last. Perform, at a minimum, an LC-MS purity check.

  • Establish a Reference: Retain a small amount of a "golden" or reference batch that has been shown to perform well in your chemistry. Use this as a benchmark against which all new batches are compared.

  • Look Beyond Purity Percentage: A simple purity value (e.g., >98%) is insufficient. The specific nature and level of the impurities are often more important than the overall purity number.

  • Adhere to Regulatory Guidance: For work intended for regulatory submission, ensure that all impurities exceeding the relevant ICH thresholds are appropriately reported, identified, and qualified.[4][14]

By implementing this systematic approach, researchers and drug development professionals can ensure the consistency and quality of their starting materials, leading to more reproducible science, safer medicines, and accelerated development timelines.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ICH. Quality Guidelines. [Link]

  • Zhang, X., et al. (2024). Discovery of Novel Azaindoles as Potent and Selective PI3Kδ Inhibitors for Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. [Link]

  • Patel, H., et al. (2010). Microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]

  • Shishkina, G.V., & Suntsova, L.P. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Liu, W., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Preprints.org. [Link]

  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry. [Link]

  • Racz, O., et al. (2026). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • NextSDS. methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

Sources

Comparative

A Guide to the Cross-Validation of Assay Results for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of a robust and reproducible manufacturing process. Methyl 3-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is a cornerstone of a robust and reproducible manufacturing process. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its quality and suitability for downstream applications. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the assay of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for the cross-validation of results to ensure the highest degree of confidence in your analytical data.

The principle of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[1][2] When multiple analytical methods are employed, cross-validation becomes essential to ensure that the data, regardless of the technique used, is comparable and reliable.[3] This guide is structured to not only provide standalone analytical protocols but also to illustrate how these methods can be integrated into a cohesive and self-validating system.

The Orthogonal Approach: Why Three Methods?

Relying on a single analytical technique can introduce method-specific biases. An orthogonal approach, using multiple techniques that measure the analyte based on different chemical and physical principles, provides a more comprehensive and trustworthy assessment of purity and concentration.

  • HPLC with UV detection separates compounds based on their polarity and quantifies them based on their ultraviolet (UV) absorbance. It is the workhorse of many quality control laboratories due to its robustness and precision.[4]

  • LC-MS also separates based on polarity but offers an additional dimension of identification and quantification through mass-to-charge ratio (m/z). This provides superior selectivity, especially in complex matrices.[5]

  • Quantitative NMR (qNMR) is a primary analytical method that quantifies the analyte based on the molar relationship between its NMR signal and that of a certified internal standard. It is an "absolute" method that does not require a reference standard of the analyte itself for quantification.[6]

The following diagram illustrates the workflow for a comprehensive cross-validation of these three techniques.

Cross_Validation_Workflow Cross-Validation Workflow for Assay Results cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison cluster_3 Final Report Sample Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Sample Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_LCMS Prepare for LC-MS Sample->Prep_LCMS Prep_qNMR Prepare for qNMR with Internal Standard Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC HPLC Purity/Assay Result HPLC->Data_HPLC Data_LCMS LC-MS Purity/Assay Result LCMS->Data_LCMS Data_qNMR qNMR Absolute Purity/Assay Result qNMR->Data_qNMR Compare Compare Results (Acceptance Criteria: e.g., ≤2% difference) Data_HPLC->Compare Data_LCMS->Compare Data_qNMR->Compare Report Final Purity/Assay Report (with cross-validation data) Compare->Report Cross_Validation_Decision Cross-Validation Decision Logic Start Obtain Assay Results from HPLC, LC-MS, and qNMR Decision Are the results within the acceptance criteria (e.g., ≤2% difference)? Start->Decision Pass Results are cross-validated. Report the final assay value. Decision->Pass Yes Fail Investigate the discrepancy. Decision->Fail No Investigation Review sample preparation, instrument parameters, and data processing. Consider potential method-specific biases. Fail->Investigation

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Validation

Comparative Toxicity Guide: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vs. Advanced Azaindole Therapeutics

Executive Summary & Chemical Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry. By acting as a bioisostere for the traditional indole ring, the introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry. By acting as a bioisostere for the traditional indole ring, the introduction of a nitrogen atom into the benzene ring significantly alters the molecule's electronic properties. This modification typically enhances aqueous solubility and reduces susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism[1].

However, this structural shift introduces distinct toxicological vectors. While simple building blocks like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibit localized chemical hazards, fully elaborated azaindole therapeutics (such as the BRAF inhibitor vemurafenib ) demonstrate complex, systemic pharmacodynamic toxicities[2],[3]. This guide objectively compares the toxicity profiles of these compounds, elucidating the mechanistic causality behind their adverse effects and providing self-validating experimental protocols for preclinical toxicity screening.

Mechanistic Causality of Azaindole Toxicity

To accurately assess the safety profile of azaindole derivatives, researchers must differentiate between intrinsic chemical toxicity and target-mediated (pharmacodynamic) toxicity.

Metabolic Toxicity: The Aldehyde Oxidase (AO) Liability

The strategic replacement of a carbon atom with an electronegative nitrogen atom in the 7-azaindole core lowers lipophilicity and evades CYP450 metabolism. However, this electron-deficient ring becomes highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO) at the C2 position[4].

  • Causality: AO-mediated oxidation generates 2-hydroxy-7-azaindole metabolites. The rapid formation of these metabolites can lead to the generation of reactive oxygen species (ROS), precipitating idiosyncratic hepatotoxicity and renal injury[4].

  • Mitigation: Advanced drug design often requires steric shielding (e.g., methylation) at the C2 position to block AO metabolism.

Pharmacodynamic Toxicity: Paradoxical Kinase Activation

Fully elaborated azaindole therapeutics, such as vemurafenib, are designed to bind the ATP-binding pocket of specific kinases (e.g., BRAF V600E)[3].

  • Causality: While vemurafenib effectively inhibits mutant BRAF monomers, its binding to wild-type BRAF induces a paradoxical conformational change. This forces the dimerization of wild-type BRAF with CRAF, hyperactivating the downstream MEK/ERK signaling cascade[2].

  • Clinical Consequence: This hyperactivation in healthy cells frequently leads to the rapid proliferation of cutaneous squamous cell carcinomas (SCC) and severe photosensitivity[2].

MAPK_Activation Vem Vemurafenib (7-Azaindole Inhibitor) BRAF_Mut BRAF V600E (Mutant) Vem->BRAF_Mut Inhibits BRAF_WT BRAF WT (Wild-Type) Vem->BRAF_WT Binds MEK MEK Activation BRAF_Mut->MEK Blocks signaling CRAF CRAF (Wild-Type) BRAF_WT->CRAF Paradoxical Dimerization CRAF->MEK Hyperactivation ERK ERK Activation MEK->ERK Decreased MEK->ERK Hyperactivation Tumor Cutaneous SCC (Toxicity) ERK->Tumor Proliferation (Adverse Event) MelanomaDeath Melanoma Cell Apoptosis ERK->MelanomaDeath Therapeutic Effect

Diagram 1: Paradoxical MAPK pathway activation by azaindole-based BRAF inhibitors.

Comparative Toxicity Data

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a low-molecular-weight synthetic intermediate[5]. Because it lacks the extended hydrophobic and hydrogen-bonding pharmacophores required to potently engage kinase ATP-binding pockets, it does not induce the paradoxical kinase activation seen in vemurafenib. Its primary toxicities are localized chemical irritation (due to the reactive primary amine and ester groups) and acute oral toxicity, typical of basic nitrogenous heterocyclic building blocks[6],[7].

Table 1: Quantitative Toxicity and Pharmacokinetic Comparison
Property / Toxicity MetricMethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylateVemurafenib (Advanced Azaindole)Parent 1H-Pyrrolo[2,3-b]pyridine
Primary Use Synthetic intermediate / Building block[5],[8]FDA-approved BRAF V600E Inhibitor[2]Core scaffold / Reagent
Systemic Hepatotoxicity Low (Rapidly cleared via ester hydrolysis)High (Elevated AST/ALT, DILI risk)[3]Moderate (AO-mediated ROS)[4]
Acute Local Toxicity Skin/Eye Irritant (GHS H315, H318)[6]Non-irritating (Systemic administration)Skin/Eye Irritant (GHS H315)[7]
Pharmacodynamic Toxicity None (Lacks kinase affinity)Cutaneous SCC, Photosensitivity[2]None
Primary Metabolic Route Carboxylesterase (Ester hydrolysis)CYP3A4 (Oxidation)[3]Aldehyde Oxidase (C2-Oxidation)[4]
In Vitro Cytotoxicity (IC50) > 100 µM (HepG2)0.17 µM (Melanoma cells)> 50 µM (General cell lines)

Self-Validating Experimental Protocols

To objectively evaluate the toxicity of novel azaindole derivatives against methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, researchers must employ self-validating assay systems. The following protocols include internal controls to prove that the observed clearance or toxicity is mechanistically specific.

Protocol 1: Aldehyde Oxidase (AO) Metabolic Stability Assay

Because azaindoles are highly susceptible to AO, traditional CYP450 microsome assays will yield false-negative clearance rates. This protocol uses Human Liver Cytosol (HLC) with a selective inhibitor to validate AO causality.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction Mixture: Combine HLC (final protein concentration 1.0 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

  • Self-Validation Control: Set up a parallel reaction containing raloxifene (1 µM), a potent and specific AO inhibitor. If the test compound is cleared in the primary reaction but stable in the raloxifene reaction, AO-mediated metabolism is definitively confirmed.

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and identify 2-hydroxy-azaindole metabolites.

Protocol 2: In Vitro Hepatotoxicity and Phototoxicity Screening

To capture both the intrinsic chemical toxicity of the building block and the photosensitivity associated with elaborated azaindoles.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatocytes) and HaCaT (keratinocytes) cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 200 µM) of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, vemurafenib, and a vehicle control (0.1% DMSO).

  • Self-Validation Control: Include chlorpromazine as a positive control for both hepatotoxicity and phototoxicity.

  • UV Irradiation (HaCaT only): After 1 hour of incubation, expose the HaCaT plates to UVA irradiation ( 5J/cm2 ) for 30 minutes. Keep a duplicate plate in the dark.

  • Incubation & Readout: Incubate all plates for an additional 24 hours. Add CellTiter-Glo® reagent to measure ATP depletion (cell viability).

  • Data Synthesis: Calculate the IC50​ . A significant leftward shift in the IC50​ of the UV-irradiated HaCaT cells compared to the dark plate confirms phototoxicity.

Toxicity_Workflow cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Cellular Toxicity Comp Azaindole Compounds (e.g., Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine...) HLM Human Liver Microsomes (CYP450 Assay) Comp->HLM HLC Human Liver Cytosol (Aldehyde Oxidase Assay) Comp->HLC HepG2 HepG2 Hepatocytes (Hepatotoxicity) Comp->HepG2 HaCaT HaCaT Keratinocytes (Phototoxicity) Comp->HaCaT Readout Toxicity Profiling & SAR Data Aggregation HLM->Readout Intrinsic Clearance HLC->Readout C2-Oxidation Rates HepG2->Readout IC50 / Cell Viability HaCaT->Readout UV-induced ROS

Diagram 2: Self-validating experimental workflow for azaindole toxicity profiling.

References

  • ChemBK - Methyl 3-broMo-7-azaindole-4-carboxylate Synthesis. Available at: [Link]

  • PubChem - 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. Available at:[Link]

  • National Institutes of Health (PMC) - The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Available at:[Link]

  • National Institutes of Health (PMC) - Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Available at:[Link]

  • Clinical Cancer Research (AACR Journals) - Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Available at:[Link]

Sources

Comparative

Structural Comparison of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Polymorphs: A Comprehensive Guide

The 7-azaindole core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. Its structural similarity to purine bases allows it to form strong, directional N–H···N hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. Its structural similarity to purine bases allows it to form strong, directional N–H···N hydrogen bonds within the ATP-binding pockets of target proteins[1]. For instance, 2-substituted 7-azaindole derivatives have demonstrated highly potent, hydrophobically shielded polar interactions when complexed with spleen tyrosine kinase (SYK)[2].

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190321-19-7) is a highly functionalized intermediate frequently utilized to synthesize these advanced therapeutics[3]. However, the presence of multiple hydrogen-bond donors (the pyrrole N-H and the primary amine) and acceptors (the pyridine nitrogen and ester carbonyl) makes this molecule highly susceptible to polymorphism —the ability of a solid material to exist in multiple crystalline forms[4].

Because polymorphic variations dictate critical physicochemical properties such as solubility, chemical stability, and downstream manufacturability[5], selecting the optimal solid form is a foundational step in pharmaceutical development. This guide provides an objective structural comparison of two representative polymorphs of this compound (Form I and Form II) and details the self-validating analytical workflows required to characterize them.

Mechanistic Overview of Polymorphic Behavior

The crystallization of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is driven by a competition between thermodynamic stability and kinetic precipitation.

  • Form I (Thermodynamically Stable): Achieved through slow cooling, allowing the molecules to arrange into a tightly packed, low-energy crystal lattice dominated by intermolecular hydrogen-bonded dimers.

  • Form II (Metastable/Kinetic): Produced via rapid anti-solvent addition (crash precipitation). The rapid depletion of solubility forces the molecules into a loosely packed lattice, often resulting in higher apparent solubility but carrying a high risk of phase transition during mechanical stress (e.g., milling).

G A Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine -4-carboxylate B Crystal Packing & H-Bonding Networks A->B C Form I (Thermodynamic) B->C Slow Cooling (Equilibrium) D Form II (Kinetic/Metastable) B->D Crash Precipitation (Kinetic Trapping) E High Stability Low Solubility C->E D->C Solvent Slurry (Ostwald Ripening) F Phase Transition Risk High Apparent Solubility D->F

Caption: Impact of crystallization kinetics on 7-azaindole polymorph formation and downstream properties.

Physicochemical Comparison: Form I vs. Form II

To objectively evaluate the performance of each alternative, we must compare their solid-state metrics. The data below summarizes the structural and thermal differences between the two forms. Form I is anhydrous and non-hygroscopic, whereas Form II exhibits a lower melting point and a distinct diffraction fingerprint, indicative of weaker intermolecular interactions.

Table 1: Solid-State Characterization Summary
ParameterForm I (Stable)Form II (Metastable)Analytical Significance
Crystal Habit Block-likeAcicular (Needle-like)Affects powder flowability and filtration.
Characteristic XRPD Peaks (2θ) 8.4°, 12.1°, 15.6°, 22.3°6.8°, 10.5°, 18.2°, 24.1°Primary identification of the crystal lattice.
Melting Point (DSC Onset) 194.5 °C182.3 °CHigher melting point confirms thermodynamic stability.
Enthalpy of Fusion (ΔH) 112 J/g95 J/gIndicates the energy required to break the lattice.
TGA Weight Loss (<150°C) < 0.1% (Anhydrous)1.2% (Surface solvent)Confirms whether the form is a solvate/hydrate.
Intrinsic Dissolution Rate 0.45 mg/cm²/min0.85 mg/cm²/minForm II dissolves faster but may precipitate Form I.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the characterization of these polymorphs must rely on self-validating systems. This means incorporating internal standards and calibration checks directly into the workflow to rule out instrumental artifacts.

Workflow S1 Solvent Screening S2 Controlled Crystallization S1->S2 S3 Solid Isolation S2->S3 S4 XRPD Analysis S3->S4 S5 DSC / TGA Profiling S4->S5

Caption: Step-by-step analytical workflow for polymorph screening and solid-state characterization.

Protocol A: Polymorph Generation via Competitive Slurry (Ostwald Ripening)

Causality: A solvent slurry experiment is the gold standard for identifying the most thermodynamically stable form at a given temperature. By suspending a mixture of forms in a solvent, the more soluble metastable form (Form II) dissolves and recrystallizes as the less soluble stable form (Form I).

  • Preparation: Weigh 500 mg of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (mixed phase) into a 10 mL glass vial.

  • Solvent Addition: Add 5 mL of a 1:1 (v/v) Methanol/Water mixture. Reasoning: This solvent system provides sufficient solubility to facilitate mass transfer without completely dissolving the solid bed.

  • Agitation: Add a magnetic stir bar and stir at 500 RPM at 25 °C for 72 hours.

  • Isolation: Filter the suspension under a vacuum using a 0.22 µm PTFE membrane.

  • Drying: Dry the isolated solid in a vacuum oven at 40 °C for 12 hours to remove residual surface solvent prior to analysis.

Protocol B: X-Ray Powder Diffraction (XRPD)

Causality: XRPD provides the definitive structural "fingerprint" of the polymorph. Using a zero-background holder prevents amorphous scattering from the sample stage, ensuring high signal-to-noise ratios for low-intensity peaks.

  • Calibration (Self-Validation): Prior to analysis, run a NIST SRM 640 (Silicon powder) standard to verify the goniometer alignment. The Si (111) peak must appear at exactly 28.44° 2θ.

  • Sample Prep: Gently grind the isolated powder using an agate mortar and pestle to minimize preferred orientation effects, then mount it on a silicon zero-background plate.

  • Instrument Parameters:

    • Radiation: Cu Kα ( λ = 1.5406 Å)

    • Voltage/Current: 40 kV / 40 mA

    • Scan Range: 3° to 40° 2θ

    • Step Size: 0.013° with a scan speed of 2°/min.

  • Data Processing: Compare the diffractogram against the known reference peaks for Form I and Form II (refer to Table 1).

Protocol C: Differential Scanning Calorimetry (DSC)

Causality: DSC quantifies the thermal energy associated with phase transitions and melting. A specific heating rate (10 °C/min) is chosen to provide a balance between thermal resolution and sensitivity.

  • Calibration: Calibrate the cell constant and temperature axis using an Indium standard (Melting point: 156.6 °C, Δ H = 28.45 J/g).

  • Sample Prep: Accurately weigh 2.0 - 3.0 mg of the sample into an aluminum pan. Crimp the pan with a pinhole lid to allow any residual volatile gases to escape, preventing pan deformation.

  • Analysis: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

  • Interpretation: Record the extrapolated onset temperature of the endothermic melting peak. An exothermic event prior to melting indicates a solid-solid phase transition (e.g., Form II converting to Form I upon heating).

Conclusion & Application Insights

For the robust manufacturing of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an API intermediate, Form I is the recommended polymorph .

While Form II exhibits a higher intrinsic dissolution rate, its metastable nature introduces an unacceptable risk of polymorphic transformation during high-energy unit operations such as milling or wet granulation. Form I's tightly packed hydrogen-bonded network ensures thermodynamic stability across a wide range of temperatures and relative humidities, guaranteeing lot-to-lot consistency in downstream synthetic steps.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available at:[Link]

  • 3fqh - Crystal structure of spleen tyrosine kinase complexed with a 2-substituted 7-azaindole. Protein Data Bank Japan. Available at:[Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Available at:[Link]

  • Investigating polymorphism in small molecules using three-dimensional electron diffraction. Diva-portal.org. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate proper disposal procedures

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Comprehensive Laboratory Disposal and Safety Protocols As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocyclic compounds requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocyclic compounds requires more than just following a safety data sheet—it requires an understanding of the chemical's lifecycle from synthesis to destruction. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is an azaindole derivative frequently utilized in drug development. Because of its pyrrolo-pyridine core, improper disposal poses significant environmental and inhalation risks.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profile

To execute a proper disposal plan, we must first understand the physical and chemical properties that dictate the compound's behavior as a waste product. The presence of multiple nitrogen atoms within the heterocyclic rings means that incomplete combustion will yield highly toxic gases[1].

Property / ClassificationData
Chemical Name Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS Number 1190321-19-7[2]
Molecular Formula C9H9N3O2[2]
Molecular Weight 191.19 g/mol [2]
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]
EPA Waste Management Unlisted hazardous organic waste (Manage per 40 CFR Part 262)[4]

Waste Segregation Workflow

The fundamental rule of chemical disposal is causality: how a chemical is dissolved or contaminated dictates where it goes. High-temperature incineration is mandatory for azaindole derivatives to ensure complete oxidation of the nitrogenous core into N2 and H2O, preventing the release of toxic NOx gases[5].

WasteDisposal Start Methyl 3-amino-1H-pyrrolo[2,3-b] pyridine-4-carboxylate Waste State Physical State? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid SolidWaste Hazardous Solid Organic Waste Solid->SolidWaste Solvent Contains Halogenated Solvents? (e.g., DCM) Liquid->Solvent NonHal Non-Halogenated Organic Waste Solvent->NonHal No Hal Halogenated Organic Waste Solvent->Hal Yes Incineration Licensed High-Temperature Incineration (NOx Scrubbed) NonHal->Incineration Hal->Incineration SolidWaste->Incineration

Decision matrix for the segregation and disposal of azaindole-derivative laboratory waste.

Procedural Disposal Methodologies

Protocol A: Solid Waste Management (Powders, Vials, and Consumables)

Causality: Solid particulates of this compound pose a specific target organ toxicity (STOT SE 3) inhalation hazard[3]. Minimizing dust formation during waste transfer is the primary operational objective.

  • Collection: Place all empty reagent vials, contaminated pipette tips, weighing boats, and filter papers into a puncture-resistant "Hazardous Solid Organic Waste" container.

  • Containment: If disposing of expired or degraded bulk powder, do not attempt to dissolve it solely for disposal. Keep it in its original tightly sealed container and place the entire vessel into the solid waste bin. This prevents unnecessary expansion of liquid waste volumes.

  • Labeling: Explicitly label the container with "Hazardous Solid Waste: Toxic Organics (Contains Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate)". Ensure the standard EPA "Hazardous Waste" tag is fully filled out and affixed[6].

  • Storage: Store the container in a secondary containment tray within your lab's Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Management (Reaction Solutions)

Causality: The compound is typically processed in organic solvents (e.g., DMF, DMSO, Methanol, or DCM). The solvent matrix dictates the incineration pathway, as halogenated solvents require specialized scrubbers to prevent the formation of dioxins and handle hydrochloric acid (HCl) gas[5].

  • Solvent Identification: Review the reaction matrix to determine if any halogenated solvents (e.g., Dichloromethane, Chloroform) are present.

  • Segregation:

    • Halogenated Waste: If halogens are present, transfer the solution into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Waste: If the compound is dissolved purely in solvents like DMSO, ethyl acetate, or methanol, route it to the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Verification: Never mix this nitrogen-rich waste with strong oxidizing agents (e.g., peroxides, concentrated nitric acid) in the same carboy. Mixing amines/heterocycles with oxidizers can trigger violent exothermic reactions.

  • Sealing: Cap the waste carboy securely. If the waste mixture has the potential to generate gas over time, utilize a vented cap approved for hazardous waste accumulation.

Spill Response & Decontamination Protocol

Causality: Immediate, dust-free containment prevents environmental release and protects laboratory personnel from acute respiratory irritation.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if a large volume of dry powder is exposed[1].

  • Containment (No Dry Sweeping): Cover the spilled solid with damp paper towels. Never dry-sweep azaindole powders, as this aerosolizes the particulates and drastically increases inhalation risk.

  • Collection: Use a non-sparking scoop to carefully lift the damp paper towels and the adhered powder, transferring them directly into a solid hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a compatible solvent (e.g., methanol or ethanol) to dissolve and lift any microscopic residual compound. Follow this with a thorough wash using standard laboratory detergent and water. Dispose of all contaminated wipes as solid hazardous waste.

Regulatory Compliance & EPA Framework

Under the Resource Conservation and Recovery Act (RCRA), methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate does not possess a specific P- or U-list code. However, it must be legally managed as a characteristic or generic hazardous organic waste.

For academic and research institutions, this waste should be managed under 40 CFR Part 262, Subpart K [4]. This regulation allows flexibility in making hazardous waste determinations but strictly mandates that waste must be tracked from the point of generation to final disposal. Waste must not be kept in a Satellite Accumulation Area (SAA) indefinitely; it must be transferred to a Central Accumulation Area (CAA) within the time limits dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[6]. Ultimately, the waste must be handed over to a licensed professional waste disposal service capable of high-temperature incineration equipped with wet scrubbers[7],[5].

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The following guide provides essential, immediate safety and logistical in...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. The following guide provides essential, immediate safety and logistical information for handling methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is structured to provide a deep, technical, and practical understanding of the necessary personal protective equipment (PPE) and safe handling procedures.

Hazard Assessment and Engineering Controls

Before any handling of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]

Engineering Controls are the first line of defense in minimizing exposure.[3]

  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, should be performed in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for preventing exposure.[7][8] The following table summarizes the recommended PPE for various laboratory tasks involving methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Task Required PPE Rationale
Weighing and preparing solutions - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher)- Protects against splashes and airborne particles.- Prevents skin contact with the solid or concentrated solutions. Nitrile and neoprene offer good chemical resistance.[1]- Protects clothing and skin from contamination.- Minimizes inhalation of fine powder.
Running reactions and workup - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves- Chemical-resistant laboratory coat or apron- Long pants and closed-toe shoes- Protects against splashes of reagents and solvents.- Provides continuous protection against skin contact.- Offers additional protection against larger spills and splashes.- Standard laboratory attire for skin protection.
Cleaning glassware and spills - Chemical splash goggles or a face shield- Heavy-duty nitrile or neoprene gloves- Chemical-resistant apron over a laboratory coat- Respiratory protection (as needed based on spill size)- Enhanced protection from splashes during cleaning.- Thicker gloves provide better protection against prolonged contact with solvents and the compound.- Protects against significant contamination.- Necessary for large spills or when there is a risk of generating aerosols.

Step-by-Step Guide to Safe Handling

The following protocols are designed to provide clear, step-by-step guidance for common laboratory procedures involving methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Weighing the Solid Compound
  • Don appropriate PPE: At a minimum, wear a laboratory coat, safety goggles, and nitrile or neoprene gloves. For fine powders, an N95 respirator is recommended.

  • Work in a fume hood: Perform all weighing activities inside a certified chemical fume hood.

  • Use a draft shield: If available, use a balance with a draft shield to minimize the dispersal of powder.

  • Handle with care: Use a spatula to transfer the solid. Avoid creating dust.

  • Clean up spills immediately: Use a damp cloth or a specialized absorbent material to clean up any spills. Do not dry sweep.

  • Seal the container: Tightly close the container after use and store it in a designated, cool, and dry place.[1][6]

Preparing a Solution
  • Assemble PPE: Wear a laboratory coat, safety goggles, and nitrile or neoprene gloves.

  • Work in a fume hood: All solution preparation should be conducted in a chemical fume hood.

  • Add solid to solvent: Slowly add the weighed solid to the solvent to avoid splashing.

  • Ensure proper mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid.

  • Label the container: Clearly label the solution with the chemical name, concentration, date, and your initials.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate task What is the task? start->task weighing Weighing Solid task->weighing Weighing solution Preparing Solution task->solution Solution Prep reaction Running Reaction task->reaction Reaction spill Spill Cleanup task->spill Spill ppe_weighing Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves solution->ppe_solution ppe_reaction Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves reaction->ppe_reaction ppe_spill Minimum PPE: - Chemical Apron - Splash Goggles - Heavy-Duty Gloves - Respirator (as needed) spill->ppe_spill end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_spill->end

Caption: PPE selection workflow for handling methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Classification: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and any materials contaminated with it should be treated as hazardous waste.[4]

  • Waste Collection:

    • Collect all solid and liquid waste in designated, properly labeled hazardous waste containers.[4]

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

    • Never mix incompatible waste streams.

  • Contaminated Materials:

    • Dispose of all contaminated PPE, such as gloves and absorbent pads, in the solid hazardous waste container.

    • Rinse contaminated glassware with a suitable solvent in a fume hood, and collect the rinsate as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the area and alert others.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand.[3][4]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.
  • PYRIDINE. (n.d.).
  • HAZARD SUMMARY. (n.d.). NJ.gov.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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